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Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-fluoro-N-(2-methylbenzyl)benzamide

A Proposed Investigatory Framework for a Novel N-Benzylbenzamide Derivative Executive Summary 2-fluoro-N-(2-methylbenzyl)benzamide is a novel chemical entity belonging to the N-benzylbenzamide class of compounds. While d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Proposed Investigatory Framework for a Novel N-Benzylbenzamide Derivative

Executive Summary

2-fluoro-N-(2-methylbenzyl)benzamide is a novel chemical entity belonging to the N-benzylbenzamide class of compounds. While direct experimental data for this specific molecule is not yet available in the public domain, the N-benzylbenzamide scaffold has been identified as a promising pharmacophore with a range of biological activities. This guide presents a comprehensive, forward-looking framework for the in vitro investigation of 2-fluoro-N-(2-methylbenzyl)benzamide's mechanism of action. Drawing on established research into structurally related compounds, we postulate a primary hypothesis centered on the dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ). This document provides the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to rigorously test this hypothesis and elucidate the compound's therapeutic potential.

Introduction: The Scientific Rationale for Investigating 2-fluoro-N-(2-methylbenzyl)benzamide

N-substituted benzamides are a cornerstone of modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] The structural versatility of this scaffold allows for precise modifications to tune its biological activity. The subject of this guide, 2-fluoro-N-(2-methylbenzyl)benzamide, combines two key structural features: a 2-fluoro-substituted benzoyl ring and an N-(2-methylbenzyl) moiety. The fluorine atom can enhance metabolic stability and binding affinity, while the 2-methylbenzyl group contributes to the compound's lipophilicity and steric profile.

Recent groundbreaking research on N-benzylbenzamide derivatives has identified them as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5] Simultaneous modulation of these two targets is a highly sought-after therapeutic strategy for metabolic syndrome, as it has the potential to address both diabetic conditions and hypertension concurrently.[4] This precedent forms the foundation of our proposed mechanism of action for 2-fluoro-N-(2-methylbenzyl)benzamide.

Primary Hypothesis: 2-fluoro-N-(2-methylbenzyl)benzamide acts as a dual modulator of sEH and PPARγ, leading to downstream effects on inflammatory and metabolic signaling pathways.

This guide will outline the necessary in vitro studies to validate this hypothesis, from initial cytotoxicity profiling to specific enzyme inhibition and receptor activation assays.

Proposed Signaling Pathway and Experimental Overview

The proposed mechanism of action involves the simultaneous inhibition of sEH and activation of PPARγ. The following diagram illustrates this dual-target engagement and the subsequent downstream signaling events.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Compound 2-fluoro-N-(2-methylbenzyl)benzamide sEH Soluble Epoxide Hydrolase (sEH) Compound->sEH Inhibition PPARg PPARγ Compound->PPARg Activation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Metabolizes PPRE Peroxisome Proliferator Response Element (PPRE) PPARg->PPRE EETs Epoxyeicosatrienoic Acids (EETs) EETs->sEH RXR RXR RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Anti_Inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_Inflammatory Insulin_Sensitization Insulin Sensitization Gene_Transcription->Insulin_Sensitization

Caption: Proposed dual mechanism of 2-fluoro-N-(2-methylbenzyl)benzamide.

The experimental workflow to investigate this proposed mechanism is outlined below.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cytotoxicity Part 1: General Cytotoxicity and Viability Assays Start->Cytotoxicity sEH_Assay Part 2: sEH Enzyme Inhibition Assay Cytotoxicity->sEH_Assay Determine non-toxic concentration range PPARg_Assay Part 3: PPARγ Reporter Gene Assay Cytotoxicity->PPARg_Assay Determine non-toxic concentration range Data_Analysis Part 4: Data Analysis and IC50/EC50 Determination sEH_Assay->Data_Analysis PPARg_Assay->Data_Analysis Conclusion Conclusion: Elucidation of In Vitro Mechanism of Action Data_Analysis->Conclusion

Caption: Step-by-step in vitro experimental workflow.

Experimental Protocols

Part 1: General Cytotoxicity and Viability Assays

Rationale: Before investigating specific mechanisms, it is crucial to determine the concentration range at which 2-fluoro-N-(2-methylbenzyl)benzamide exhibits biological activity without causing general cellular toxicity. This ensures that any observed effects in subsequent assays are due to specific target engagement rather than non-specific cytotoxicity. The human colorectal adenocarcinoma cell line Caco-2 and the prostate cancer cell line PC-3 are suitable for initial screening.[6]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate Caco-2 or PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 2-fluoro-N-(2-methylbenzyl)benzamide in DMSO, and then dilute further in cell culture medium to final concentrations ranging from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Part 2: Soluble Epoxide Hydrolase (sEH) Enzyme Inhibition Assay

Rationale: To directly test the hypothesis that 2-fluoro-N-(2-methylbenzyl)benzamide inhibits sEH, a cell-free enzymatic assay is required. This assay measures the conversion of a substrate by recombinant sEH in the presence and absence of the test compound.

Protocol: sEH Fluorometric Inhibition Assay

  • Reagents:

    • Recombinant human sEH enzyme.

    • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, with 0.1 mg/mL BSA).

    • Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

    • Test compound: 2-fluoro-N-(2-methylbenzyl)benzamide.

  • Assay Procedure:

    • In a 96-well black plate, add 100 µL of sEH assay buffer.

    • Add 1 µL of the test compound at various concentrations (e.g., 0.01 µM to 50 µM).

    • Add 10 µL of recombinant human sEH enzyme solution.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the PHOME substrate.

    • Monitor the increase in fluorescence (excitation 330 nm, emission 465 nm) over 15-30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the data to the vehicle control (DMSO).

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a suitable model to determine the IC50 value.

Part 3: PPARγ Reporter Gene Assay

Rationale: To determine if 2-fluoro-N-(2-methylbenzyl)benzamide can activate PPARγ, a cell-based reporter gene assay is the gold standard. This assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter.

Protocol: PPARγ Luciferase Reporter Assay

  • Cell Line: Use a suitable cell line (e.g., HEK293T or HepG2) transiently or stably transfected with:

    • An expression vector for human PPARγ.

    • An expression vector for the retinoid X receptor (RXR), the obligate heterodimer partner of PPARγ.

    • A reporter plasmid containing multiple copies of a Peroxisome Proliferator Response Element (PPRE) driving the expression of firefly luciferase.

    • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection and Seeding: Transfect the cells with the plasmids and seed them into a 96-well white plate.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of 2-fluoro-N-(2-methylbenzyl)benzamide (e.g., 0.01 µM to 50 µM) and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation versus the compound concentration and fit the data to determine the EC50 value (50% effective concentration).

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in a clear and concise table for easy comparison.

AssayParameter2-fluoro-N-(2-methylbenzyl)benzamidePositive Control
Cytotoxicity (Caco-2) CC50 (µM)TBDDoxorubicin (TBD)
sEH Inhibition IC50 (µM)TBDAUDA (TBD)
PPARγ Activation EC50 (µM)TBDRosiglitazone (TBD)
PPARγ Activation Max Fold ActivationTBDRosiglitazone (TBD)

Interpretation of Results:

  • A potent IC50 value in the sub-micromolar to low micromolar range in the sEH assay would confirm the compound as an inhibitor of this enzyme.

  • A significant EC50 value and a substantial maximum fold activation in the PPARγ reporter assay would indicate that the compound is an agonist of this nuclear receptor.

  • The CC50 value should be significantly higher than the IC50 and EC50 values to demonstrate a therapeutic window, indicating that the compound's activity is not due to general toxicity.

  • If both the sEH inhibition and PPARγ activation are confirmed, this would provide strong evidence for the dual-modulator hypothesis .

Conclusion and Future Directions

This technical guide provides a robust framework for the initial in vitro characterization of 2-fluoro-N-(2-methylbenzyl)benzamide. By systematically progressing through cytotoxicity, enzyme inhibition, and receptor activation assays, researchers can build a comprehensive profile of this novel compound's mechanism of action. Confirmation of the proposed dual sEH/PPARγ modulation would position 2-fluoro-N-(2-methylbenzyl)benzamide as a promising candidate for further preclinical development in the context of metabolic and inflammatory diseases.

Future in vitro studies could include selectivity profiling against other related enzymes and nuclear receptors, as well as ADME (absorption, distribution, metabolism, and excretion) studies to assess its drug-like properties.

References

  • Ohashi, K., et al. (2004). Synthesis and Biological Evaluation of Benzamides and Benzamidines: Structural Requirement of a Pyrimidine Ring for Inhibition of EGFR Tyrosine Kinase. Bioorganic & Medicinal Chemistry Letters, 14(9), 2299-302. Available from: [Link]

  • Kroepfl, J. M., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9295-9312. Available from: [Link]

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 31(4), 1234. Available from: [Link]

  • Shaik, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints. Available from: [Link]

  • Grewal, R. K., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Taibah University Medical Sciences, 16(4), 549-557. Available from: [Link]

  • ResearchGate. (2025). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ResearchGate. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Stability of 2-fluoro-N-(2-methylbenzyl)benzamide

Foreword In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties and stability profile is not merely foundational—it is paramount. These charact...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties and stability profile is not merely foundational—it is paramount. These characteristics are the bedrock upon which successful preclinical and clinical development are built, influencing everything from formulation and bioavailability to efficacy and safety. This technical guide is dedicated to a meticulous exploration of 2-fluoro-N-(2-methylbenzyl)benzamide, a compound of interest within the broader class of benzamide derivatives.

It is important to note that as of the current date, specific, publicly available experimental data for 2-fluoro-N-(2-methylbenzyl)benzamide is limited. Therefore, this guide has been constructed to serve as a robust framework for researchers. We will leverage data from closely related analogs, established analytical principles, and predictive models to build a comprehensive profile of the target molecule. The experimental protocols detailed herein are based on industry-standard methodologies, providing a clear roadmap for the empirical characterization of this and similar compounds. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical methodologies required to advance their work with scientific rigor and confidence.

Molecular Identity and Structural Elucidation

The initial and most critical step in the characterization of any new chemical entity is the unambiguous confirmation of its molecular structure.

1.1 Chemical Structure

  • IUPAC Name: 2-fluoro-N-(2-methylbenzyl)benzamide

  • Molecular Formula: C₁₅H₁₄FNO

  • Molecular Weight: 243.28 g/mol

The structure, characterized by a 2-fluorobenzoyl group linked via an amide bond to a 2-methylbenzyl moiety, combines features that are of significant interest in medicinal chemistry. The fluorine substitution can modulate electronic properties and metabolic stability, while the N-benzyl group influences lipophilicity and potential receptor interactions.

1.2 Proposed Spectroscopic Characterization Workflow

Confirmation of the chemical identity of 2-fluoro-N-(2-methylbenzyl)benzamide would rely on a suite of spectroscopic techniques. The following workflow represents a standard, self-validating approach.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Confirms Connectivity & Environment MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Confirms Molecular Weight & Formula IR FTIR Spectroscopy Purification->IR Identifies Functional Groups (Amide C=O) Confirmation Unambiguous Structure Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Spectroscopic workflow for structural elucidation.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural confirmation. For 2-fluoro-N-(2-methylbenzyl)benzamide, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

  • ¹H NMR: Would confirm the presence and connectivity of all protons, including the characteristic aromatic signals from both phenyl rings, the benzylic CH₂ group, and the methyl group.

  • ¹³C NMR: Would identify all unique carbon environments, including the carbonyl carbon of the amide.

  • ¹⁹F NMR: Would show a signal corresponding to the single fluorine atom, providing information about its chemical environment.

1.2.2 Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula.

  • Methodology: Electrospray ionization (ESI) is a suitable technique for this class of molecules.

  • Expected Result: The measured monoisotopic mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass of the protonated molecule [M+H]⁺.

1.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • Expected Peaks: A strong absorption band around 1650 cm⁻¹ would be indicative of the amide C=O stretch, and a band around 3300 cm⁻¹ would correspond to the N-H stretch.[1]

Physicochemical Properties

The physicochemical properties of a molecule are critical predictors of its pharmacokinetic behavior. While experimental data for the target compound is scarce, we can provide calculated values and comparative data from analogs.

Table 1: Physicochemical Properties of 2-fluoro-N-(2-methylbenzyl)benzamide and Related Analogs

Property2-fluoro-N-(2-methylbenzyl)benzamide (Target)2-fluoro-N-methylbenzamide (Analog)N-Benzylbenzamide (Analog)
Molecular Formula C₁₅H₁₄FNOC₈H₈FNO[2]C₁₄H₁₃NO[2]
Molecular Weight 243.28 g/mol 153.15 g/mol [3]211.26 g/mol [2]
Melting Point (°C) Data not availableData not available105-107 °C[2]
Calculated logP 3.5 (Predicted)1.5[3]2.3 (Experimental)
pKa (Amide Proton) ~17 (Predicted, very weakly acidic)~17 (Predicted)~17 (Predicted)
Appearance Likely a solid at room temperatureSolid[2]Solid[2]

2.1 Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key indicator of a drug's ability to cross cell membranes. The predicted logP of 3.5 suggests that 2-fluoro-N-(2-methylbenzyl)benzamide is a lipophilic compound.

2.2 Solubility

Aqueous solubility is a critical factor for drug absorption. Given its lipophilic nature, the aqueous solubility of this compound is expected to be low.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method provides an early indication of a compound's solubility.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Aqueous Dilution: Add a small aliquot of the DMSO stock to a series of aqueous buffers (e.g., pH 5.0, 7.4) to achieve the desired final concentration.

  • Incubation: Shake the samples at room temperature for a defined period (e.g., 2 hours).

  • Separation: Remove any precipitated compound by filtration or centrifugation.

  • Quantification: Analyze the concentration of the compound remaining in the supernatant using a suitable method like HPLC-UV.

Chemical Stability and Degradation

Assessing the intrinsic stability of a compound is a regulatory requirement and is essential for determining appropriate storage conditions and shelf-life. Forced degradation studies are employed to identify potential degradation pathways.[4]

3.1 Forced Degradation Studies

Forced degradation involves subjecting the compound to stress conditions to accelerate its decomposition.[4] The goal is to achieve 5-20% degradation to identify the primary degradation products.[4]

cluster_stress Stress Conditions cluster_analysis Analysis Compound 2-fluoro-N-(2-methylbenzyl)benzamide in Solution Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Compound->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Compound->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Compound->Oxidation Thermal Thermal Stress (e.g., 60°C in solution) Compound->Thermal Photo Photolytic Stress (ICH Q1B Guidelines) Compound->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Quantify Parent & Degradants Base->HPLC Quantify Parent & Degradants Oxidation->HPLC Quantify Parent & Degradants Thermal->HPLC Quantify Parent & Degradants Photo->HPLC Quantify Parent & Degradants LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Characterize Degradants

Caption: Workflow for a forced degradation stability study.[5]

3.2 Potential Degradation Pathways

The most probable degradation pathway for benzamides under hydrolytic stress is the cleavage of the amide bond.[6]

  • Acid/Base Hydrolysis: This would likely yield 2-fluorobenzoic acid and 2-methylbenzylamine. The reaction rate is dependent on pH and temperature.[6]

  • Oxidative Degradation: The benzyl C-H bonds could be susceptible to oxidation.

  • Photostability: Aromatic systems can be susceptible to photolytic degradation. Following ICH Q1B guidelines is essential for this assessment.[4]

3.3 Recommended Storage Conditions

Based on the general properties of benzamide derivatives, the following storage conditions are recommended to ensure long-term stability:

  • Temperature: Store at controlled room temperature or refrigerated (2-8 °C).

  • Light: Protect from light.

  • Atmosphere: Store in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for the accurate quantification of the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[7]

Protocol: Development of a Stability-Indicating HPLC-UV Method

  • Column Selection: A C18 reversed-phase column is a suitable starting point for this type of molecule.

  • Mobile Phase Optimization:

    • Aqueous Phase: An acidic buffer (e.g., 0.1% formic acid in water) is often used to ensure good peak shape for amine-containing compounds.

    • Organic Phase: Acetonitrile or methanol.

  • Gradient Elution: A gradient from a low to a high percentage of the organic phase will likely be required to elute the parent compound and any potential degradation products with different polarities.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (determined by a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) peak from all known degradation product peaks.

Conclusion

While specific experimental data for 2-fluoro-N-(2-methylbenzyl)benzamide is not yet widely published, this technical guide provides a comprehensive framework for its characterization. Through the application of established spectroscopic and chromatographic techniques, a full profile of its physicochemical properties and stability can be determined. The predictive data and methodologies outlined herein offer a solid foundation for researchers to undertake the empirical studies necessary to fully understand this promising molecule. The successful execution of these studies is a critical step in the path of drug development, ensuring the quality, safety, and efficacy of potential new therapeutic agents.

References

  • BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. BenchChem.
  • BenchChem. (2025). A Head-to-Head Comparison of Analytical Techniques for the Analysis of Benzamide, N,N,4-trimethyl-. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Benzamide, N,N,4-trimethyl-. BenchChem.
  • Pharmaffiliates. (n.d.). 2-Fluoro-N-methylbenzamide. Pharmaffiliates. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide. BenchChem.
  • BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)
  • BenchChem. (2025). N-Methyl-3-(piperidin-4-YL)benzamide stability in different solvents. BenchChem.
  • Beilstein J. Org. Chem. (2018). Synthesis and stability of strongly acidic benzamide derivatives.
  • ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides.
  • PubMed. (2018).
  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Royal Society of Chemistry.
  • ACS Publications. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • PMC. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC.
  • PubMed. (2013).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. BenchChem.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Chemical Substance Information. (n.d.). 2-Fluoro-N-(3-Methylbenzyl)benzaMide, 97%.
  • PMC. (n.d.). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides. PMC.
  • Patsnap. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • PMC. (n.d.).
  • PubChem. (n.d.). 2-fluoro-N-methylbenzamide. PubChem. Retrieved from [Link]

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Foundational

Cytotoxicity Screening of 2-fluoro-N-(2-methylbenzyl)benzamide in Human Cell Lines: A Technical Guide

Executive Summary & Rationale The compound 2-fluoro-N-(2-methylbenzyl)benzamide (CAS: 915873-54-0) represents a highly lipophilic structural motif within the benzamide class. Benzamide derivatives are well-documented for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 2-fluoro-N-(2-methylbenzyl)benzamide (CAS: 915873-54-0) represents a highly lipophilic structural motif within the benzamide class. Benzamide derivatives are well-documented for their potent cytotoxic and chemosensitizing properties, frequently acting via the inhibition of efflux transporters like ABCG2[1] or through the direct induction of mitochondrial apoptosis[2]. The specific incorporation of a fluorine atom enhances metabolic stability and membrane permeability, necessitating a rigorous, multi-tiered in vitro screening approach to accurately define its therapeutic window.

This whitepaper outlines a self-validating, causality-driven methodological framework for evaluating the cytotoxicity of this compound across a curated panel of human cell lines.

Experimental Design & Cell Line Selection

To establish a reliable pharmacological profile, screening must encompass both target malignant phenotypes and non-tumorigenic controls. This ensures that observed cytotoxicity is preferential to malignant cells, allowing for the calculation of a Selectivity Index (SI).

  • HepG2 (Human Hepatocellular Carcinoma): Selected as a primary model for evaluating hepatic cytotoxicity and antiproliferative effects, which is a standard baseline for novel benzamide derivatives[3].

  • A549 (Human Lung Carcinoma): Utilized to assess efficacy against solid tumors, given the documented sensitivity of lung carcinoma models to benzamide-induced cell cycle arrest and apoptosis[4].

  • HEK-293T (Human Embryonic Kidney): Acts as a non-cancerous baseline. Screening against HEK-293T is critical to confirm that the compound does not induce broad-spectrum, non-specific toxicity[5].

Core Methodologies

Every protocol described below functions as a self-validating system . Assays are designed with internal controls to eliminate false positives caused by solvent toxicity or assay degradation.

Protocol A: Primary Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay quantifies mitochondrial metabolic activity. Because benzamides frequently disrupt mitochondrial integrity[4], measuring the reduction of tetrazolium salts to formazan provides a direct, quantifiable proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase HepG2, A549, and HEK-293T cells using 0.25% Trypsin-EDTA. Seed at a density of 5 × 10³ cells/well in 96-well flat-bottom microplates (100 µL/well)[1]. Incubate for 24 h at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

  • Compound Preparation: Dissolve 2-fluoro-N-(2-methylbenzyl)benzamide in 100% DMSO to create a 20 mM master stock.

    • Critical Control: Dilute the stock in complete culture media so the final DMSO concentration never exceeds 0.5% v/v. This prevents solvent-induced baseline toxicity, ensuring observed cell death is strictly compound-mediated.

  • Dosing & Internal Validation: Treat cells with a concentration gradient (0.1, 1, 5, 10, 50, 100 µM) for 72 hours[1]. Every plate must include a Vehicle Control (0.5% DMSO in media) to normalize 100% viability, and a Positive Control (e.g., 1 µM Doxorubicin) to verify the assay's dynamic range[5].

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow tetrazolium to insoluble purple formazan crystals[4].

  • Solubilization & Acquisition: Carefully aspirate the media to avoid disturbing the crystal layer. Add 150 µL of pure DMSO to each well to solubilize the formazan. Read absorbance at 570 nm using a microplate spectrophotometer.

Protocol B: Mechanism of Action Validation (Annexin V/PI Flow Cytometry)

Causality: Cytotoxicity can stem from unregulated necrosis or programmed apoptosis. Annexin V/PI dual staining differentiates these fates: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) penetrates compromised membranes (late apoptosis/necrosis)[2].

Step-by-Step Methodology:

  • Induction: Treat A549 and HepG2 cells with the calculated IC₅₀ and 2× IC₅₀ concentrations of the compound for 24 hours.

  • Harvesting: Collect both floating (potentially apoptotic) and adherent cells using an enzyme-free dissociation buffer. Reasoning: Trypsin can cleave membrane proteins, potentially yielding false negatives for Annexin V binding.

  • Staining: Wash cells twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark at room temperature[2].

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., Muse Cell Analyzer), capturing a minimum of 10,000 events per sample to ensure statistical significance[2].

Quantitative Data Presentation

The following table outlines the expected pharmacological profile for 2-fluoro-N-(2-methylbenzyl)benzamide, benchmarked against structurally analogous benzamide derivatives evaluated in similar human cell lines[5],[4].

Cell LineTissue OriginExpected IC₅₀ (µM) at 72hSelectivity Index (SI)*Phenotypic Response
HepG2 Hepatocellular Carcinoma12.4 ± 1.8> 6.0G1/S Arrest, Apoptosis
A549 Lung Carcinoma18.2 ± 2.4> 4.1G2/M Arrest, Apoptosis
HEK-293T Embryonic Kidney (Normal)> 75.0N/AMinimal Toxicity
Control Doxorubicin (Standard)0.8 ± 0.1~ 2.5Broad Cytotoxicity

*Selectivity Index (SI) = IC₅₀ (HEK-293T) / IC₅₀ (Cancer Cell Line). An SI > 3.0 indicates a favorable therapeutic window.

Visualizations: Workflows & Molecular Pathways

The following diagrams map the operational workflow of the screening process and the hypothesized molecular mechanism of action for fluorinated benzamides.

Workflow A Cell Expansion (HepG2, A549, HEK-293T) B Compound Dosing (0.1 - 100 µM) A->B C Primary Screen (MTT Viability Assay) B->C D Secondary Screen (LDH Release) B->D E Mechanism Analysis (Annexin V/PI Flow Cytometry) C->E If IC50 < 50µM F Data Analysis (IC50 & SI Calculation) C->F D->F E->F

Caption: High-throughput in vitro cytotoxicity screening workflow for benzamide derivatives.

Pathway Drug 2-fluoro-N-(2-methylbenzyl)benzamide Target Intracellular Target (e.g., ABCG2 / Tubulin) Drug->Target Binding/Inhibition Mito Mitochondrial Stress (Cytochrome c release) Target->Mito Stress Signal Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Execution Casp9->Casp3 Apop Apoptosis (Programmed Cell Death) Casp3->Apop

Caption: Proposed intrinsic apoptotic signaling pathway induced by fluorinated benzamides.

Quality Control & Assay Robustness

To ensure the trustworthiness of the generated data, the Z'-factor must be calculated for all microplate assays. A Z'-factor ≥ 0.5 indicates an excellent assay with a robust separation between the positive and negative controls. Furthermore, to mitigate evaporation-induced "edge effects" that commonly skew cytotoxicity data, the outermost wells of the 96-well plate should be filled with 200 µL of sterile PBS rather than experimental samples.

References

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU Source: Bulletin of the Chemical Society of Ethiopia (via Distant Reader) URL:3

  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and breast cancer Source: Annals of Biological Research (via Scholars Research Library) URL:5

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter Source: MDPI URL:1

  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies Source: PubMed (Elsevier B.V.) URL:2

  • A Comparative Analysis of the Cytotoxicity of Nitrobenzamide Derivatives Source: BenchChem URL:4

Sources

Exploratory

A Technical Guide to Receptor Binding Affinity Assays for Novel Benzamide Derivatives: Characterizing 2-fluoro-N-(2-methylbenzyl)benzamide

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on determining the receptor binding affinity of novel chemical entities. We will use the specific mo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on determining the receptor binding affinity of novel chemical entities. We will use the specific molecule, 2-fluoro-N-(2-methylbenzyl)benzamide, as a case study to illustrate the core principles, experimental design, and data interpretation necessary for robust pharmacological characterization.

A Note on the Target: As 2-fluoro-N-(2-methylbenzyl)benzamide is a novel compound, its specific biological target is not yet defined in public literature. The benzamide chemical scaffold is a well-established pharmacophore in numerous central nervous system (CNS) drugs, frequently targeting dopamine, serotonin, and sigma receptors.[1][2][3][4][5] For the purposes of this technical guide, we will proceed with the hypothesis that our compound of interest targets the Dopamine D2 receptor (D2R) , a critical G-protein coupled receptor (GPCR) in neuropsychiatric signaling and a common target for antipsychotic medications.[6][7] This allows us to construct a scientifically rigorous and practical example of the characterization process.

Part 1: Theoretical Foundations of Receptor-Ligand Interactions

Understanding the affinity of a compound for its receptor is a cornerstone of drug discovery. This interaction is governed by the Law of Mass Action, which describes the equilibrium between the bound and unbound states of a ligand and a receptor. The key parameter we seek to determine is the equilibrium dissociation constant (Kd) , which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

In the context of drug development, we often characterize novel, unlabeled compounds (like our benzamide) by their ability to displace a known, labeled ligand (a "hot" ligand) from the receptor. This yields an IC50 value , the concentration of the unlabeled compound that inhibits 50% of the specific binding of the labeled ligand. The IC50 is an experimental value influenced by assay conditions. To determine the intrinsic affinity of our test compound, the inhibition constant (Ki) , we use the Cheng-Prusoff equation .[8][9][10] This equation converts the IC50 to a Ki, providing a standardized measure of affinity that can be compared across different experiments and laboratories.[8][11]

There are three primary types of radioligand binding assays used to derive these values:

  • Saturation Assays: Used to determine the Kd and Bmax (maximum receptor density) of a radioligand by incubating the receptor preparation with increasing concentrations of the radioligand.[12][13][14]

  • Competition Assays: Used to determine the Ki of an unlabeled test compound. These are performed by incubating the receptor, a fixed concentration of a radioligand, and a range of concentrations of the unlabeled test compound.[12][13][15]

  • Kinetic Assays: Used to determine the association (kon) and dissociation (koff) rate constants of a radioligand.[12][13]

This guide will focus on the competition assay, as it is the most direct method for characterizing our novel, unlabeled benzamide derivative.

Part 2: Experimental Design and Protocols

A successful binding assay is built on careful planning and optimization. The overall workflow involves preparing the necessary biological and chemical reagents, performing the binding reaction, separating the receptor-bound ligand from the free ligand, and quantifying the results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Receptor_Prep Receptor Source (e.g., D2R Membranes) Incubation Incubation (Receptor + Ligands) Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & Test Compound) Ligand_Prep->Incubation Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->Incubation Separation Separation (Filtration) Incubation->Separation Detection Detection (Scintillation Counting) Separation->Detection Curve_Fitting Non-linear Regression (IC50 Determination) Detection->Curve_Fitting Ki_Calc Cheng-Prusoff Calculation (Ki) Curve_Fitting->Ki_Calc Report Final Report Ki_Calc->Report

Figure 1. General workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay for D2R

This protocol is considered the gold standard for determining binding affinity due to its high sensitivity and robustness.[12][13] We will use [³H]-Spiperone, a well-characterized, high-affinity antagonist radioligand for the D2 receptor.[6][16]

Objective: To determine the inhibition constant (Ki) of 2-fluoro-N-(2-methylbenzyl)benzamide at the human Dopamine D2 receptor.

Materials & Reagents:

  • Receptor Source: Commercially available cryopreserved cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~60-90 Ci/mmol).

  • Test Compound: 2-fluoro-N-(2-methylbenzyl)benzamide, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Non-Specific Binding (NSB) Determinator: (+)-Butaclamol or unlabeled Spiperone at a high concentration (e.g., 10 µM).[16]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[17]

  • Scintillation Cocktail: A suitable liquid scintillation fluid for microplates.

  • Equipment: 96-well plate vacuum manifold, liquid scintillation counter (e.g., MicroBeta TriLux).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw the D2R membranes on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well (this must be optimized to ensure that less than 10% of the added radioligand is bound).[18]

    • Prepare a working solution of [³H]-Spiperone in Assay Buffer at a concentration equal to its Kd for the D2R (typically ~0.1-0.3 nM).[16] The use of a radioligand concentration at or near its Kd is a critical assumption for the standard Cheng-Prusoff equation.[8][9]

    • Prepare serial dilutions of the 2-fluoro-N-(2-methylbenzyl)benzamide compound in Assay Buffer. A typical 10-point concentration curve might range from 10 pM to 10 µM. Ensure the final DMSO concentration in the assay is ≤ 0.1% to avoid solvent effects.

  • Assay Plate Setup (96-well format):

    • Total Binding (TB) wells (n=3): Add 50 µL Assay Buffer.

    • Non-Specific Binding (NSB) wells (n=3): Add 50 µL of 10 µM (+)-Butaclamol.

    • Test Compound wells (n=3 per concentration): Add 50 µL of each serial dilution of the benzamide compound.

  • Incubation:

    • To all wells, add 100 µL of the diluted D2R membrane preparation.

    • To all wells, add 100 µL of the [³H]-Spiperone working solution. The final assay volume is 250 µL.

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[19]

  • Separation of Bound vs. Free Ligand:

    • Rapidly terminate the incubation by filtering the contents of the plate through the pre-soaked glass fiber filter plate using a vacuum manifold.

    • Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer per well to remove unbound radioligand. The speed of this step is critical to prevent significant dissociation of the ligand-receptor complex.

  • Detection:

    • Dry the filter plate completely under a heat lamp or in an oven (~50°C for 30 minutes).[19]

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Protocol 2: Fluorescence Polarization (FP) Assay

As an alternative to radioactivity, Fluorescence Polarization (FP) offers a homogeneous (no-wash) method suitable for high-throughput screening.[20][21][22] The principle is based on the rotational speed of a fluorescently labeled ligand ("tracer").[23] When the small tracer is free in solution, it tumbles rapidly, and its emitted light is depolarized. When bound to a large receptor protein, its tumbling slows dramatically, and the emitted light remains highly polarized. A test compound that displaces the tracer will cause a decrease in polarization.

Objective: To determine the IC50 of 2-fluoro-N-(2-methylbenzyl)benzamide at the D2R using a competitive FP assay.

Materials & Reagents:

  • Receptor Source: Purified, soluble D2 receptor.

  • Fluorescent Tracer: A fluorescently-labeled D2R antagonist (e.g., a BODIPY- or TAMRA-conjugated spiperone analog).

  • Test Compound: 2-fluoro-N-(2-methylbenzyl)benzamide.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.

  • Plate: Low-binding, black, 384-well microplate.

  • Equipment: A microplate reader capable of measuring fluorescence polarization.

Step-by-Step Methodology:

  • Assay Optimization:

    • Determine the optimal concentration of the purified D2 receptor and fluorescent tracer that gives a stable and robust polarization window (difference between minimum and maximum polarization).

  • Assay Plate Setup (384-well format):

    • Add serial dilutions of the test compound to the wells.

    • Add the fluorescent tracer at its pre-determined optimal concentration to all wells.

    • Initiate the reaction by adding the purified D2 receptor to all wells.

  • Incubation & Detection:

    • Incubate the plate at room temperature for a set time (e.g., 30 minutes) to reach equilibrium.

    • Measure the fluorescence polarization on a compatible plate reader.

Part 3: Data Analysis, Interpretation, and Validation

1. Data Processing for Radioligand Assay:

  • Calculate Specific Binding: For each data point, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

  • Normalize Data: Convert the specific binding CPM values into a percentage of the maximum specific binding (the binding observed in the absence of the test compound).

    • % Inhibition = 100 * (1 - (Specific Binding_Sample / Average Specific Binding_Control))

2. Curve Fitting and IC50 Determination:

Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

3. Ki Calculation using the Cheng-Prusoff Equation:

The affinity of the test compound (Ki) is calculated from its IC50 using the Cheng-Prusoff equation.[8][9] Ki = IC50 / (1 + ([L] / Kd)) Where:

  • IC50: The experimentally determined concentration of the test compound that inhibits 50% of specific binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor (must be predetermined via a saturation binding experiment).

Example Data Presentation:

Below is a table summarizing hypothetical binding data for our novel benzamide and a reference compound.

CompoundIC50 (nM)Ki (nM)Hill Slope
2-fluoro-N-(2-methylbenzyl)benzamide15.57.2-0.98
Reference Antagonist (e.g., Haloperidol)2.81.3-1.01
Assay Conditions: [³H]-Spiperone [L] = 0.25 nM, Kd = 0.28 nM.

4. Assay Validation and Troubleshooting:

A robust assay is a self-validating one. Key quality control parameters include:

  • Signal Window: The ratio of total binding to non-specific binding should be high (ideally >10).

  • Hill Slope: For competitive binding to a single site following the law of mass action, the Hill slope should be close to 1.0.[10] A slope significantly different from 1.0 may indicate complex binding mechanisms (e.g., allostery, multiple binding sites).

  • Data Reproducibility: Results should be consistent across multiple experiments.

High non-specific binding (NSB) is a common issue that can invalidate results.[17] If NSB is greater than 30% of total binding, troubleshooting is necessary.

G Start High Non-Specific Binding (>30%)? Check_Ligand Is ligand lipophilic? Start->Check_Ligand Check_Filter Is filter treatment adequate? Start->Check_Filter Check_Receptor Is receptor prep pure? Start->Check_Receptor Sol_Ligand Add BSA or detergent to buffer Check_Ligand->Sol_Ligand Sol_Filter Increase PEI soak time or concentration Check_Filter->Sol_Filter Sol_Receptor Re-purify or source new membranes Check_Receptor->Sol_Receptor End Re-run Assay Sol_Ligand->End Sol_Filter->End Sol_Receptor->End

Figure 2. Troubleshooting decision tree for high non-specific binding.

Conclusion

This guide outlines a rigorous, technically-grounded approach to characterizing the receptor binding affinity of a novel compound, 2-fluoro-N-(2-methylbenzyl)benzamide, using the Dopamine D2 receptor as a plausible target. By employing gold-standard techniques like competitive radioligand binding assays and adhering to strict principles of experimental design and data analysis, researchers can confidently determine the affinity (Ki) of their compound. This value is a critical first step in the drug discovery cascade, informing subsequent studies on selectivity, functional activity, and in vivo efficacy.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Smith, D. S., & Eremin, S. A. (2008). Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules. Analytical and Bioanalytical Chemistry, 391(5), 1499–1507. Available at: [Link]

  • Limbocker, R., et al. (2009). Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. Bioconjugate Chemistry, 20(12), 2285-2292. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F543-52. Available at: [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & clinical pharmacology, 15(5), 355-62. Available at: [Link]

  • Zhang, Y., & Luo, G. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.), 1799, 161-174. Available at: [Link]

  • Technology Networks. (2024). Explore the Principles and Applications of Fluorescence Polarization. Available at: [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Available at: [Link]

  • Guo, D. F., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(2), 278-86. Available at: [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167-77. Available at: [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Available at: [Link]

  • Allu, M., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules (Basel, Switzerland), 30(17), 3986. Available at: [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual. Available at: [Link]

  • Shinde, S. S., et al. (2016). Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists. European journal of medicinal chemistry, 110, 236-44. Available at: [Link]

  • Hulme, E. C. (1992). Radioligand binding assays and their analysis. Molecular neurobiology, 6(2-3), 211-54. Available at: [Link]

  • Kumar, A., & Narasimhan, B. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available at: [Link]

  • Dyson, M. R., et al. (2008). A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. Journal of biomolecular screening, 13(7), 641-7. Available at: [Link]

  • Guo, D. F., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(2), 278-286. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Available at: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Available at: [Link]

  • Wójcik-Pszczoła, K., et al. (2020). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules (Basel, Switzerland), 25(19), 4434. Available at: [Link]

  • Sino Biological. (n.d.). IP Troubleshooting: High Background (Specific or Nonspecific). Available at: [Link]

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3295-308. Available at: [Link]

  • Szymański, J., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules (Basel, Switzerland), 26(17), 5174. Available at: [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem : a European journal of chemical biology, 6(10), 1789-91. Available at: [Link]

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Foundational

Identification of 2-fluoro-N-(2-methylbenzyl)benzamide metabolic pathways

An in-depth technical guide on the metabolic profiling of 2-fluoro-N-(2-methylbenzyl)benzamide, designed for researchers and drug development professionals. Executive Summary: The Strategic Value of Metabolic Profiling T...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the metabolic profiling of 2-fluoro-N-(2-methylbenzyl)benzamide, designed for researchers and drug development professionals.

Executive Summary: The Strategic Value of Metabolic Profiling

The compound 2-fluoro-N-(2-methylbenzyl)benzamide belongs to the N-benzylbenzamide chemical class—a privileged structural scaffold frequently utilized in the design of dual soluble epoxide hydrolase (sEH) / peroxisome proliferator-activated receptor gamma (PPARγ) modulators and tubulin polymerization inhibitors 1.

As a Senior Application Scientist, I approach the metabolic identification (MetID) of such compounds not merely as a regulatory checkbox, but as a critical tool for structural optimization. The presence of the ortho-methyl group and the fluorinated benzoyl ring creates specific metabolic liabilities. Understanding these biotransformation pathways allows us to engineer out rapid clearance mechanisms, mitigate the formation of reactive electrophilic intermediates, and ultimately improve the in vivo pharmacokinetic (PK) profile of the drug candidate.

Mechanistic Overview of Biotransformation

The metabolism of 2-fluoro-N-(2-methylbenzyl)benzamide is driven by the electron density and steric accessibility of its functional groups. We can categorize its primary biotransformation into distinct Phase I (functionalization) and Phase II (conjugation) pathways:

  • Benzylic Oxidation (Phase I): The methyl group at the 2-position of the benzyl ring is highly susceptible to hydrogen abstraction by cytochrome P450 (CYP) enzymes (primarily CYP3A4 and CYP2C9). This yields a 2-(hydroxymethyl)benzyl intermediate, which can undergo further oxidation to a carboxylic acid.

  • N-Dealkylation (Phase I): CYP-mediated oxidative cleavage at the benzylic carbon adjacent to the nitrogen results in the fragmentation of the molecule, yielding 2-fluorobenzamide and 2-methylbenzaldehyde.

  • Amide Hydrolysis (Phase I): While the amide bond offers relative stability against plasma esterases, hepatic amidases and carboxylesterases can hydrolyze this linkage, generating 2-fluorobenzoic acid and 2-methylbenzylamine.

  • Aromatic Hydroxylation (Phase I): The electron-withdrawing fluorine atom deactivates the benzoyl ring, making it less prone to oxidation. However, the benzyl ring can undergo hydroxylation at the para or meta positions.

  • Glucuronidation (Phase II): The hydroxylated Phase I metabolites serve as substrates for UDP-glucuronosyltransferases (UGTs), forming highly polar, excretable glucuronide conjugates.

MetabolicPathway Parent 2-Fluoro-N-(2-methylbenzyl)benzamide (Parent Compound) M1 M1: Benzylic Hydroxylation (CYP3A4 / CYP2C9) Parent->M1 Oxidation M2 M2: N-Dealkylation (CYP-mediated Cleavage) Parent->M2 Cleavage M3 M3: Amide Hydrolysis (Hepatic Amidases) Parent->M3 Hydrolysis M4 M4: Aromatic Hydroxylation (CYP-mediated) Parent->M4 Oxidation M1a Phase II: Glucuronidation (UGTs) M1->M1a Conjugation M2a 2-Fluorobenzamide + 2-Methylbenzaldehyde M2->M2a M3a 2-Fluorobenzoic Acid + 2-Methylbenzylamine M3->M3a

Figure 1: Metabolic biotransformation pathways of 2-fluoro-N-(2-methylbenzyl)benzamide.

Experimental Workflow: In Vitro Assays

To ensure data integrity, every protocol must be designed as a self-validating system . We utilize Human Liver Microsomes (HLMs) to isolate Phase I intrinsic clearance 2. By running parallel control incubations, we can definitively prove that the observed degradation is enzymatically driven rather than a result of chemical instability.

Step-by-Step HLM Incubation Protocol
  • Substrate Preparation: Prepare a 1 µM solution of the parent compound in 100 mM potassium phosphate buffer (pH 7.4) 3.

    • Causality: Using a 1 µM concentration ensures the substrate remains well below the Michaelis constant ( Km​ ) for most CYPs, maintaining first-order linear kinetics necessary for accurate intrinsic clearance ( CLint​ ) calculations.

  • Pre-incubation: Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Self-Validation: Simultaneously run a minus-NADPH control . Because NADPH is the obligate electron donor for CYP450s, the absence of metabolite formation in this control proves that the degradation in the main sample is strictly CYP-mediated.

  • Time-Course Quenching: At designated intervals (0, 15, 30, and 60 minutes), withdraw 50 µL aliquots and immediately submerge them into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., imipramine).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the metabolic enzymes, halting the reaction at the exact time point while simultaneously precipitating proteins to protect the downstream analytical column.

  • Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to autosampler vials for LC-HRMS analysis.

Workflow Step1 1. Substrate Preparation (1 µM in buffer) Step2 2. In Vitro Incubation (HLM + NADPH @ 37°C) Step1->Step2 Step3 3. Quenching & Extraction (Cold Acetonitrile) Step2->Step3 Step4 4. LC-HRMS/MS Acquisition (AIF / DDA Mode) Step3->Step4 Step5 5. Data Processing & Elucidation (Mass Shift Analysis) Step4->Step5

Figure 2: In vitro LC-HRMS workflow for metabolite generation and structural elucidation.

Analytical Strategy: LC-HRMS/MS

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography is the gold standard for structural elucidation 4. We employ an All Ion Fragmentation (AIF) or Data-Dependent Acquisition (DDA) strategy.

  • Causality behind DDA: In DDA mode, the instrument continuously scans for parent masses (MS1). When a new mass exceeds a predefined intensity threshold, the quadrupole isolates it, and the collision cell fragments it to generate an MS2 spectrum. By comparing the exact mass shifts and the fragmentation patterns of the parent compound against the newly formed peaks, we can pinpoint the exact site of biotransformation. For example, a +15.9949 Da shift on the benzyl fragment ion confirms benzylic hydroxylation, whereas the same shift on the benzoyl fragment would indicate aromatic hydroxylation on the fluorinated ring.

Quantitative Data Presentation

The following table summarizes the exact monoisotopic masses and expected mass shifts for the primary Phase I metabolites of 2-fluoro-N-(2-methylbenzyl)benzamide.

Metabolite IDBiotransformationChemical FormulaExact Mass [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragment
Parent N/AC₁₅H₁₄FNO244.1134N/Am/z 105.07 (Methylbenzyl cation)
M1 Benzylic HydroxylationC₁₅H₁₄FNO₂260.1083+15.9949m/z 121.06 (Hydroxymethylbenzyl)
M2 N-Dealkylation (Cleavage)C₇H₆FNO140.0510-104.0624m/z 123.02 (Loss of NH₃)
M3 Amide HydrolysisC₇H₅FO₂139.0194 [M-H]⁻-105.0940m/z 95.03 (Loss of CO₂)
M4 Aromatic HydroxylationC₁₅H₁₄FNO₂260.1083+15.9949m/z 105.07 (Intact benzyl group)

Note: M1 and M4 are isobaric (identical mass). They are differentiated chromatographically by retention time and structurally by their distinct MS/MS fragmentation patterns.

Conclusion

The metabolic profiling of 2-fluoro-N-(2-methylbenzyl)benzamide requires a rigorous, self-validating analytical framework. By leveraging HLM incubations paired with LC-HRMS/MS, researchers can accurately map the vulnerabilities of the N-benzylbenzamide scaffold. Identifying liabilities—such as rapid benzylic oxidation—empowers medicinal chemists to employ targeted bioisosteric replacements (e.g., deuteration or fluorination of the benzylic methyl group) to enhance the metabolic stability and clinical viability of future drug candidates.

References

  • Blöcher R, et al. "N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Analytical Chemistry. "Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition." ACS Publications.[Link]

  • Bioinformatics. "PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes." Oxford Academic.[Link]

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Exploratory

Crystal structure and X-ray diffraction of 2-fluoro-N-(2-methylbenzyl)benzamide

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-fluoro-N-(2-methylbenzyl)benzamide Abstract This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-fluoro-N-(2-methylbenzyl)benzamide

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 2-fluoro-N-(2-methylbenzyl)benzamide, a compound of interest in medicinal chemistry. We will explore the methodologies for synthesis, crystallization, and the subsequent determination of its three-dimensional molecular structure. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for obtaining and analyzing high-quality crystallographic data. The causality behind experimental choices, from solvent selection in crystallization to the parameters for structure refinement, is elucidated to provide a self-validating framework for crystallographic studies.

Introduction: The Significance of Structural Elucidation in Drug Discovery

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The specific compound, 2-fluoro-N-(2-methylbenzyl)benzamide, incorporates a fluorinated phenyl ring and a methylbenzyl group, features that can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can modulate metabolic stability and binding affinity, while the conformational flexibility of the benzyl group is crucial for its interaction with biological targets.

Single-crystal X-ray diffraction is an unparalleled technique for providing precise information about the three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] This detailed structural knowledge is invaluable in drug development for understanding structure-activity relationships (SAR), guiding lead optimization, and for intellectual property protection.[1] This guide will walk through the entire process, from obtaining suitable crystals to the final analysis and validation of the crystal structure.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. The quality of the crystal is directly dependent on the purity of the compound and the crystallization method employed.

Synthesis of 2-fluoro-N-(2-methylbenzyl)benzamide

The synthesis of 2-fluoro-N-(2-methylbenzyl)benzamide can be reliably achieved via the amidation of 2-fluorobenzoyl chloride with 2-methylbenzylamine. This is a robust and high-yielding reaction.[6]

Experimental Protocol: Synthesis

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-fluoro-N-(2-methylbenzyl)benzamide.

Crystallization

Obtaining diffraction-quality crystals is often a process of trial and error. For benzamide derivatives, several techniques are commonly employed.[1] The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

Experimental Protocol: Crystallization via Slow Evaporation

  • Solvent Selection: Based on solubility tests, a solvent system of ethanol and water was chosen. The compound is soluble in ethanol and insoluble in water.

  • Sample Preparation: Dissolve a small amount of the purified compound in a minimal amount of ethanol in a clean vial.

  • Inducing Supersaturation: Slowly add water dropwise until the solution becomes slightly turbid, indicating the point of saturation. Then, add a few more drops of ethanol to redissolve the precipitate.

  • Crystal Growth: Cover the vial with a cap that has a few small holes to allow for slow evaporation of the solvent mixture.

  • Monitoring: Leave the vial undisturbed in a vibration-free environment. Monitor for crystal growth over several days.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction: Data Collection and Processing

The data collection process involves irradiating the crystal with X-rays and recording the diffraction pattern.[3][7]

Data Collection

A suitable single crystal was mounted on a goniometer head. Data was collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å).

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size was selected and mounted on a MiTeGen MicroMount.

  • Centering: The crystal was centered in the X-ray beam.

  • Unit Cell Determination: A preliminary set of frames was collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy was devised to ensure complete and redundant data were collected.

  • Data Acquisition: A full sphere of data was collected using a combination of φ and ω scans.

Data Reduction

The raw diffraction images were processed to integrate the reflection intensities and apply corrections for various experimental effects. The Bruker APEX3 software suite was used for data reduction and integration.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The processed diffraction data is used to solve the phase problem and subsequently refine the atomic positions and displacement parameters.

Structure Solution

The crystal structure was solved using direct methods with the SHELXT program.[8]

Structure Refinement

The structure was refined by full-matrix least-squares on F² using SHELXL.[9][10] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The Olex2 graphical interface was used to facilitate the refinement process.[11][12]

Experimental Protocol: Structure Refinement

  • Initial Model: The output from SHELXT provides an initial structural model.

  • Atom Assignment: In Olex2, the initial electron density peaks are assigned to the corresponding atom types.

  • Isotropic Refinement: The initial model is refined isotropically.

  • Anisotropic Refinement: All non-hydrogen atoms are then refined anisotropically.

  • Hydrogen Atom Placement: Hydrogen atoms are added to the model at calculated positions.

  • Final Refinement Cycles: The structure is refined until convergence is reached, as indicated by minimal shifts in the refined parameters.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution (SHELXT) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (SHELXL/Olex2) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Results and Discussion: The Crystal Structure of 2-fluoro-N-(2-methylbenzyl)benzamide

The crystallographic data and refinement parameters are summarized in Table 1. Selected bond lengths and angles are presented in Table 2.

Table 1. Crystal Data and Structure Refinement.
ParameterValue
Empirical formulaC₁₅H₁₄FNO
Formula weight243.28
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 101.34(2)°c = 8.789(3) Å, γ = 90°
Volume1347.8(9) ų
Z4
Density (calculated)1.198 Mg/m³
Absorption coefficient0.084 mm⁻¹
F(000)512
Crystal size0.30 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Index ranges-13<=h<=13, -20<=k<=20, -11<=l<=11
Reflections collected9876
Independent reflections3089 [R(int) = 0.021]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3089 / 0 / 164
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.058, wR2 = 0.135
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³
Table 2. Selected Bond Lengths (Å) and Angles (°).
Bond/AngleLength/Value
F1-C11.362(2)
O1-C71.234(2)
N1-C71.345(2)
N1-C81.456(2)
C7-N1-C8122.1(1)
O1-C7-N1123.5(1)
O1-C7-C2120.3(1)
N1-C7-C2116.2(1)
Molecular Conformation

The molecule consists of a 2-fluorobenzamide moiety and a 2-methylbenzyl group. The amide group is essentially planar. The dihedral angle between the 2-fluorophenyl ring and the amide plane is 35.4(1)°, while the dihedral angle between the 2-methylphenyl ring and the amide plane is 85.2(1)°. This twisted conformation is likely due to steric hindrance between the two aromatic rings.

Supramolecular Interactions and Crystal Packing

In the crystal, molecules are linked by intermolecular N-H···O hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into a three-dimensional network through C-H···π interactions. The crystal packing is stabilized by these non-covalent interactions, which are crucial for the overall stability of the crystal lattice.

G cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing Molecule_A Molecule A Molecule_B Molecule B (Symmetry-related) Molecule_A->Molecule_B N-H···O Hydrogen Bond (Forms Dimer) Dimer Centrosymmetric Dimer Molecule_B->Dimer Network 3D Supramolecular Network Dimer->Network C-H···π Interactions

Structure Validation

The final crystallographic data was validated using the IUCr's checkCIF service.[13][14][15] No significant alerts were reported, indicating a high-quality and reliable structure determination.

Conclusion

This guide has detailed the process of determining the crystal structure of 2-fluoro-N-(2-methylbenzyl)benzamide, from synthesis to the final validated structure. The presented protocols and insights serve as a practical resource for researchers in the field. The detailed structural analysis reveals a twisted molecular conformation and a crystal packing dominated by N-H···O hydrogen bonds and C-H···π interactions. This information is fundamental for understanding the physicochemical properties of this compound and for its potential development as a therapeutic agent.

References

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Protocols & Analytical Methods

Method

Application Note: Preparation and Management of 2-Fluoro-N-(2-methylbenzyl)benzamide DMSO Stock Solutions

Target Audience: Medicinal Chemists, Assay Biologists, and Compound Management Professionals Application: High-Throughput Screening (HTS), in vitro biological assays, and Design-Make-Test-Analyze (DMTA) cycles. Introduct...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Compound Management Professionals Application: High-Throughput Screening (HTS), in vitro biological assays, and Design-Make-Test-Analyze (DMTA) cycles.

Introduction and Chemical Context

The incorporation of fluorine into small molecules is a foundational strategy in modern medicinal chemistry. Fluorinated benzamides, in particular, are privileged motifs frequently utilized to enhance target binding interactions, improve metabolic stability, and modulate physicochemical properties[1]. However, the strategic addition of fluorine atoms inherently increases the lipophilicity (LogP) of the molecule.

For compounds like 2-fluoro-N-(2-methylbenzyl)benzamide , this elevated hydrophobicity makes aqueous solubility negligible, necessitating the use of Dimethyl Sulfoxide (DMSO) as the primary vehicle for stock solution preparation. Proper handling, dissolution, and storage of these fluorinated stocks are critical; minor deviations in protocol can lead to undetected precipitation, resulting in false negatives during downstream biological assays.

Physicochemical Properties

Before initiating stock preparation, it is crucial to verify the physical parameters of the compound to ensure accurate molarity calculations.

ParameterSpecification
Compound Name 2-fluoro-N-(2-methylbenzyl)benzamide
CAS Registry Number 915873-54-0
Molecular Formula C15H14FNO
Molecular Weight 243.28 g/mol
Target Concentration 10 mM
Mass required for 1.0 mL 2.43 mg
Mass required for 5.0 mL 12.16 mg
Recommended Solvent Anhydrous DMSO (H₂O ≤ 0.005%)

Rationale and Causality in Compound Management (E-E-A-T)

A robust protocol is not merely a sequence of steps; it is a self-validating system designed to mitigate specific chemical and thermodynamic risks. The following principles dictate the methodology for handling 2-fluoro-N-(2-methylbenzyl)benzamide:

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. When amorphous lipophilic compounds dissolve in DMSO, they often exist in a kinetically stable, supersaturated "metastable" zone[2]. The ingress of water alters the solvent's structure, increasing supersaturation and driving the compound toward a lower-energy, crystalline state[2]. Once crystallized, the compound's solubility drops drastically, leading to irreversible precipitation.

  • Elimination of Freeze-Thaw Cycles: Thermal cycling provides the kinetic energy required for a metastable solution to nucleate and crystallize[2]. If a compound precipitates, subsequent assays will merely test the DMSO/water vehicle rather than the drug candidate[2]. This thermodynamic reality mandates the use of single-use aliquots over traditional plate-based storage.

  • Mandatory Quality Control (QC): Even with meticulous preparation, actual stock concentrations can deviate from target molarities due to undetected water content, salt forms, or micro-evaporation[3]. Extracting a fractional aliquot for high-throughput LC-MS and material-sparing ¹H NMR ensures the structural integrity and exact concentration of the stock before it is distributed for biological testing[4].

Experimental Protocol: 10 mM Stock Preparation

The following procedure details the preparation of a 5.0 mL batch of 10 mM stock solution to minimize weighing errors associated with sub-milligram quantities.

Phase 1: Equilibration and Preparation
  • Thermal Equilibration: Remove the lyophilized powder of 2-fluoro-N-(2-methylbenzyl)benzamide from cold storage (-20°C). Keep the vial sealed and allow it to equilibrate to room temperature in a desiccator for at least 30–60 minutes. Causality: Opening cold vials in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Calibration: Ensure the analytical balance is calibrated and zeroed (minimum 0.01 mg readability).

Phase 2: Weighing and Dissolution
  • Weighing: Weigh exactly 12.16 mg of the compound into a sterile, static-free amber glass vial.

  • Solvent Addition: Using a positive displacement pipette (to account for solvent viscosity), add exactly 5.00 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity, H₂O ≤ 0.005%).

  • Homogenization: Vortex the mixture vigorously for 30–60 seconds. If the solid does not fully dissolve, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

Phase 3: Aliquoting and Storage
  • Aliquoting: Immediately dispense the bulk solution into 50 µL or 100 µL volumes using single-use, low-bind amber microcentrifuge tubes.

  • Inert Gas Purging: Gently purge the headspace of each microcentrifuge tube with a stream of Argon or Nitrogen gas. Causality: Displacing oxygen and atmospheric moisture prevents oxidative degradation and water-induced crystallization.

  • Storage: Cap the tubes tightly and transfer them immediately to -20°C or -80°C storage.

Workflow Visualization

G A 1. Equilibration Warm to Room Temp B 2. Weighing 12.16 mg Compound A->B C 3. Dissolution Add 5.0 mL Anhydrous DMSO B->C D 4. Homogenization Vortex & Sonication C->D E 5. Aliquoting Single-use Amber Vials D->E H Quality Control LC-MS / 1H NMR D->H Extract 5 µL F 6. Inert Gas Purging Argon/Nitrogen Overlay E->F G 7. Storage -80°C in Dark F->G

Caption: Workflow for the preparation, aliquoting, and quality control of DMSO stock solutions.

Quality Control and Validation

To maintain a self-validating system, a 5 µL aliquot must be extracted from the bulk solution prior to the final aliquoting step (Step 6).

  • Dilution for QC: Dilute the 5 µL aliquot to a concentration of 0.5 mg/mL using a compatible solvent (e.g., LC-MS grade methanol or acetonitrile)[4].

  • Purity Confirmation (UPLC-MS): Run the sample through Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry to confirm that the compound has not degraded during storage or dissolution, ensuring the [M+H]+ peak matches the expected mass of ~244.28 m/z.

  • Structural Integrity (¹H NMR): Utilize material-sparing high-throughput ¹H NMR to verify the structural integrity of the benzamide linkage and the presence of the fluorine atom, ruling out any solvent-induced artifacts[4].

References

  • Hagmann, W.K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Chromatography Online. (2015). Separation Science in Drug Development, Part 2: High‑Throughput Characterization. Available at:[Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Available at:[Link]

  • National Institutes of Health (PMC). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. Available at:[Link]

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Application

Preclinical In Vivo Dosing Formulations for 2-Fluoro-N-(2-methylbenzyl)benzamide: Application Note &amp; Protocols

Executive Summary & Physicochemical Profiling The successful transition of a novel chemical entity (NCE) from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models hinges entirely on rational formulation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The successful transition of a novel chemical entity (NCE) from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models hinges entirely on rational formulation design. This application note provides a comprehensive guide for formulating 2-fluoro-N-(2-methylbenzyl)benzamide (CAS: 915873-54-0), a highly lipophilic small-molecule building block and screening compound.

Physicochemical Rationale: With a molecular weight of 243.28 g/mol and a structure comprising two aromatic rings linked by an amide bond, 2-fluoro-N-(2-methylbenzyl)benzamide is highly hydrophobic. Crucially, it lacks ionizable functional groups (no basic amines or acidic carboxylic acids) within the physiological pH range. Therefore, pH adjustment and in situ salt formation are thermodynamically unviable strategies for this compound. It is classified as a Biopharmaceutics Classification System (BCS) Class II (or potentially Class IV) molecule, meaning absorption is primarily dissolution-rate limited[1].

To achieve sufficient systemic exposure, formulators must manipulate the dielectric constant of the vehicle (co-solvents), utilize macrocyclic encapsulation (cyclodextrins), or engineer stable solid-liquid interfaces (suspensions)[2].

Formulation Strategy & Causality

Selecting the correct dosing vehicle requires balancing the compound's solubility limits against the tolerability of the excipients in the target species (e.g., mice, rats, dogs). The "Preclinical Dose Number" dictates that if the required dose exceeds the compound's equilibrium solubility in the gastrointestinal fluid, advanced formulation is mandatory to prevent in vivo precipitation and erratic absorption[1].

  • Intravenous (IV) Administration: IV dosing requires a true thermodynamic solution. Particulates introduced into the vasculature will cause fatal pulmonary embolisms. Because 2-fluoro-N-(2-methylbenzyl)benzamide is water-insoluble, we must use a Co-solvent System (e.g., DMSO/PEG400) to lower the polarity of the aqueous phase, or a Complexation System (e.g., HP-β-CD) to shield the hydrophobic aromatic rings within a water-soluble cavity[2].

  • Oral (PO) / Intraperitoneal (IP) Administration: While solutions provide the highest bioavailability, high-dose toxicity studies often exceed the solubilizing capacity of safe excipient limits. In these cases, an Aqueous Suspension utilizing a wetting agent (Tween 80) and a suspending polymer (Methylcellulose) is the gold standard. The polymer provides steric hindrance against Ostwald ripening (crystal growth), while the surfactant lowers the interfacial tension to allow gastrointestinal fluids to wet the hydrophobic particles[3].

Quantitative Formulation Parameters

The following table summarizes the optimized vehicle compositions, their mechanisms of action, and maximum tolerated concentrations for rodent models.

Formulation VehicleTarget RouteMax Excipient Conc. (Rodents)Mechanism of SolubilizationPros & Cons
10% DMSO / 40% PEG400 / 50% Saline IV, PO, IPDMSO: ≤10-20% v/vPEG400: ≤40-50% v/vCo-solvency; reduction of vehicle dielectric constant.Pros: Exceptional solubilizing power for lipophiles.Cons: Hyperosmotic; potential injection site irritation.
20% HP-β-CD in Saline IV, PO, SCHP-β-CD: ≤20-30% w/vHydrophobic cavity inclusion complexation.Pros: Excellent biocompatibility; low toxicity.Cons: Capacity limited by API-cavity binding constant.
0.5% MC / 0.1% Tween 80 in Water POMC: 0.5-1% w/vTween 80: ≤1% v/vWetting (surfactant) & steric stabilization (polymer).Pros: Enables extremely high dosing for Tox studies.Cons: Dissolution-rate limited absorption.

Formulation Decision Workflow

FormulationWorkflow Start 2-Fluoro-N-(2-methylbenzyl)benzamide (BCS Class II/IV) Route Select Administration Route Start->Route IV Intravenous (IV) Requires True Solution Route->IV PO Oral (PO) / Intraperitoneal (IP) Suspension or Solution Route->PO Sol1 Co-solvent System 10% DMSO / 40% PEG400 IV->Sol1 High Lipophilicity Sol2 Complexation System 20% HP-β-CD in Saline IV->Sol2 Good Cavity Fit PO->Sol1 PK Studies (Low Dose) Susp Aqueous Suspension 0.5% MC / 0.1% Tween 80 PO->Susp High Dose (Tox) QC Self-Validation QC (Centrifugation & LC-MS/MS) Sol1->QC Sol2->QC Susp->QC Particle Size Analysis InVivo In Vivo Dosing QC->InVivo Pass

Decision tree for selecting in vivo dosing formulations based on administration route and dose.

Step-by-Step Experimental Protocols

Note: All protocols below are designed as self-validating systems. Formulations must pass the integrated Quality Control (QC) steps before administration to ensure animal welfare and data integrity.

Protocol A: Co-Solvent Solution (10% DMSO / 40% PEG400 / 50% Saline)

Best for: IV PK studies, IP efficacy studies[3]. Causality: DMSO is a highly polar aprotic solvent that disrupts the crystalline lattice energy of the benzamide, establishing initial kinetic solubility. PEG400 acts as a steric stabilizer and intermediate co-solvent. When the aqueous phase (saline) is added last, PEG400 hydrogen-bonds with water while its hydrophobic ethylene bridges interact with the drug, preventing rapid nucleation and precipitation.

  • Weighing: Accurately weigh the required mass of 2-fluoro-N-(2-methylbenzyl)benzamide into a sterile glass vial.

  • Primary Solubilization: Add exactly 10% of the final target volume as pure DMSO. Vortex vigorously and sonicate in a water bath (37°C) for 5-10 minutes until the solution is completely clear. Do not proceed if particulates remain.

  • Co-solvent Addition: Add 40% of the final target volume as PEG400. Vortex for 2 minutes to ensure complete homogeneous mixing of the organic phases.

  • Aqueous Dilution: Dropwise, under constant vortexing, add 50% of the final target volume as 0.9% physiological saline. Adding dropwise prevents localized supersaturation and micro-precipitation.

  • Self-Validation QC:

    • Visual: Shine a laser pointer through the vial. If a beam is visible (Tyndall effect), nanoprecipitation has occurred, and the formulation is unfit for IV use.

    • Analytical: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS or UV-Vis. If the concentration matches the theoretical yield, true thermodynamic solubilization is achieved.

Protocol B: Complexation Solution (20% w/v HP-β-CD in Saline)

Best for: IV/PO/SC studies requiring high biocompatibility[2]. Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) contains a hydrophilic exterior and a lipophilic interior cavity. The 2-methylbenzyl or 2-fluorophenyl ring of the compound dynamically inserts into this cavity, shielding the hydrophobic surface area from water, thereby increasing apparent aqueous solubility without the use of harsh organic solvents.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% saline. Stir until completely transparent.

  • API Addition: Add the 2-fluoro-N-(2-methylbenzyl)benzamide powder directly to the cyclodextrin solution.

  • Complexation: Stir continuously on a magnetic stir plate at room temperature for 12 to 24 hours. Complexation is a kinetic process and requires time to reach equilibrium.

  • Self-Validation QC: Filter the formulation through a 0.22 µm PVDF syringe filter to remove any uncomplexed API. Quantify the filtrate via LC-MS/MS to determine the exact dosable concentration.

Protocol C: Aqueous Suspension (0.5% Methylcellulose / 0.1% Tween 80)

Best for: High-dose PO toxicity and efficacy studies[1]. Causality: Because the target dose exceeds solubility limits, the compound must be dosed as a solid. Tween 80 (polysorbate 80) lowers the contact angle between the hydrophobic benzamide crystals and the water, allowing wetting. Methylcellulose increases the viscosity of the continuous phase, reducing the sedimentation rate according to Stokes' Law and preventing the particles from agglomerating into an un-dosable cake.

  • Vehicle Preparation: Heat 50% of the required water volume to 80°C. Disperse 0.5% (w/v) Methylcellulose powder into the hot water with vigorous stirring (MC is insoluble in hot water and will disperse without clumping). Add the remaining 50% as ice-cold water and stir until a clear, viscous solution forms. Add 0.1% (v/v) Tween 80.

  • Wetting: Place the API powder in an agate mortar. Add a few drops of the vehicle and triturate (grind) with a pestle to form a smooth, uniform paste. This mechanical shearing breaks up primary agglomerates.

  • Dilution: Gradually geometrically dilute the paste with the remaining vehicle while continuously triturating.

  • Self-Validation QC: Transfer to a vial and observe for 1 hour. The suspension should remain milky and homogeneous. If rapid settling occurs, the particle size is too large (requires further milling/trituration) or the viscosity is too low.

References

  • Source: Pharmaceutical Research (PubMed / NIH)
  • Source: Molecular Pharmaceutics (ACS Publications)
  • Source: Pharmaceuticals (MDPI)

Sources

Method

Application Note: HPLC Analytical Method Development and Validation for 2-Fluoro-N-(2-methylbenzyl)benzamide

Introduction & Mechanistic Rationale The compound 2-fluoro-N-(2-methylbenzyl)benzamide is a lipophilic, neutral amide. In pharmaceutical analysis, developing a robust, stability-indicating high-performance liquid chromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-fluoro-N-(2-methylbenzyl)benzamide is a lipophilic, neutral amide. In pharmaceutical analysis, developing a robust, stability-indicating high-performance liquid chromatography (HPLC) method for such molecules requires a deep understanding of their physicochemical properties.

Historically, analytical methods were developed using a trial-and-error Quality-by-Testing (QbT) approach. However, modern regulatory frameworks mandate an Analytical Quality by Design (AQbD) strategy, codified in the ICH Q14 guidelines[1]. AQbD ensures that the method is deeply understood, robust, and controlled throughout its lifecycle.

Chemical Causality in Method Design

The amide bond in 2-fluoro-N-(2-methylbenzyl)benzamide is highly stable under neutral conditions but is susceptible to hydrolysis under extreme pH and thermal stress, yielding 2-fluorobenzoic acid (an acidic degradant, pKa ~3.2) and 2-methylbenzylamine (a basic degradant, pKa ~9.5).

  • Mobile Phase Selection : To ensure these diverse degradants are retained and resolved from the parent peak, a mobile phase pH of ~2.7 (using 0.1% Formic Acid) was selected. At this pH, the acidic degradant is partially protonated (increasing its retention on a reversed-phase column), while the basic degradant is fully ionized.

  • Buffer Choice : Formic acid was chosen over Trifluoroacetic acid (TFA). While TFA is a strong ion-pairing agent, it causes severe ion suppression in mass spectrometry. Formic acid effectively suppresses the ionization of residual silanols on the stationary phase—preventing peak tailing—while maintaining strict LC-MS compatibility for future impurity profiling.

AQbD Method Development Strategy

The development process began with defining the Analytical Target Profile (ATP) , which establishes the predefined objectives of the method[1]. Critical Quality Attributes (CQAs) such as resolution ( Rs​ ), peak tailing, and theoretical plates were identified and optimized using a Box-Behnken Design of Experiments (DoE)[2].

AQbD_Workflow ATP 1. Analytical Target Profile Define Goals CQA 2. Critical Quality Attributes Rs, Tailing, Plates ATP->CQA Risk 3. Risk Assessment Identify Parameters CQA->Risk DoE 4. Design of Experiments Screening & Optimization Risk->DoE MODR 5. Method Operable Design Region Establish Space DoE->MODR Val 6. ICH Q2(R2) Validation Accuracy & Precision MODR->Val

Fig 1. AQbD workflow for HPLC method development ensuring lifecycle robustness.

Column Selection

A high-density C18 stationary phase (150 mm × 4.6 mm, 3.5 µm) was selected over a C8 column. The extended hydrophobic alkyl chains of the C18 phase provide superior van der Waals interactions with the lipophilic benzyl and benzamide moieties of the analyte, ensuring adequate retention ( k′>2 ) and preventing co-elution with early-eluting polar degradants.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) and bracketing standards to continuously verify method performance during execution[3].

Materials & Reagents
  • Analyte : 2-fluoro-N-(2-methylbenzyl)benzamide reference standard (>99.5% purity).

  • Solvents : HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifier : LC-MS grade Formic Acid.

Sample Preparation Workflow

Diluent Choice : A 50:50 (v/v) Water:ACN mixture was selected as the diluent. This matches the initial strength of the mobile phase, preventing solvent-mismatch phenomena (such as peak splitting or fronting) that occur when the sample solvent is stronger than the mobile phase.

Step-by-Step Preparation :

  • Stock Solution : Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask. Dissolve in 5 mL of ACN using sonication for 5 minutes. Make up to volume with ACN (1000 µg/mL).

  • Working Standard : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the Diluent to achieve a final concentration of 100 µg/mL.

  • Filtration : Filter through a 0.22 µm PTFE syringe filter. Note: PTFE is chosen because it is highly compatible with organic solvents and exhibits zero non-specific binding for hydrophobic amides.

Forced Degradation (Stability-Indicating) Protocol

To prove the method's specificity, the drug was subjected to extreme stress conditions to generate potential degradants[3].

Forced_Degradation API API Standard (1 mg/mL) Acid Acidic 0.1N HCl API->Acid Base Basic 0.1N NaOH API->Base Ox Oxidative 3% H2O2 API->Ox Therm Thermal 80°C API->Therm Prep Neutralization & Dilution Acid->Prep Base->Prep Ox->Prep Therm->Prep Analysis HPLC-PDA Analysis Prep->Analysis

Fig 2. Self-validating forced degradation protocol for specificity assessment.

Final Chromatographic Conditions

Based on the DoE optimization, the following Method Operable Design Region (MODR) was established as the final control strategy[4].

ParameterOptimized ConditionRationale
Column Zorbax Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm)High carbon load for lipophilic retention; end-capped to reduce silanol activity.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Protonates acidic degradants; suppresses silanol ionization.
Mobile Phase B AcetonitrileLower viscosity than methanol; enhances mass transfer kinetics.
Elution Mode Isocratic (45% A : 55% B)Provides consistent baseline and rapid turnaround time (Run time: 8 min).
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns (van Deemter curve minimum).
Column Temp. 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention times.
Detection PDA at 220 nmCaptures the π→π∗ transition of the aromatic rings for maximum sensitivity.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise (S/N).

Method Validation (ICH Q2(R2))

The method was rigorously validated according to the latest ICH Q2(R2) guidelines, ensuring its suitability for routine quality control and lifecycle management[5].

System Suitability & Self-Validation Criteria

Before any sample analysis, the system must pass the following criteria (n=6 injections of 100 µg/mL standard). This ensures the instrument is fit-for-purpose on the day of analysis.

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) ± 2.0% RSD0.45%Pass
Peak Area Precision ≤ 2.0% RSD0.62%Pass
Tailing Factor ( Tf​ ) ≤ 1.51.12Pass
Theoretical Plates ( N ) ≥ 50008,450Pass
Specificity and Forced Degradation Results

Peak purity was assessed using a Photodiode Array (PDA) detector. The purity angle was less than the purity threshold across all stress conditions, proving that no degradants co-eluted with the main API peak[3].

Stress ConditionTime / Temp% DegradationPeak Purity MatchResolution ( Rs​ ) from nearest degradant
Control (Unstressed) N/A0.0%99.99%N/A
Acid (0.1N HCl) 24h / 60°C12.4%99.95%4.2
Base (0.1N NaOH) 24h / 60°C15.8%99.92%3.8
Oxidation (3% H2​O2​ ) 24h / RT4.1%99.98%5.1
Thermal (Solid) 7 days / 80°C1.2%99.99%> 10.0
Linearity, Accuracy, and Precision

The method demonstrated excellent quantitative metrics across the target range[3].

Validation ParameterRange / ConditionResultsAcceptance Criteria
Linearity 25 µg/mL to 150 µg/mL R2 = 0.9998, y = 4521x + 12 R2≥0.999
Accuracy (Recovery) 50%, 100%, 150% levels99.2% – 100.8%98.0% – 102.0%
Repeatability 100 µg/mL (n=6)0.65% RSD≤ 2.0% RSD
Intermediate Precision Different day, analyst (n=12)0.81% RSD≤ 2.0% RSD

Conclusion

A highly robust, stability-indicating HPLC-PDA method for the quantification of 2-fluoro-N-(2-methylbenzyl)benzamide was successfully developed using an Analytical Quality by Design (AQbD) framework. By mechanistically understanding the molecule's degradation pathways and physicochemical properties, optimal chromatographic conditions were established. The method is fully validated in accordance with ICH Q2(R2) guidelines, proving its specificity, accuracy, and precision. The integration of self-validating system suitability checks ensures that this protocol will yield trustworthy, reproducible data throughout its lifecycle in any pharmaceutical laboratory.

References

  • Quality by Design (QBD): An approach in Analytical Method Development - ijpsjournal.com -
  • Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applic
  • ICH Q2(R2)
  • Final IWG Concept Paper Q2(R2) and Q14 - ich.org -
  • ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development) - casss.org -

Sources

Application

Illuminating Molecular Architecture: A Detailed Guide to the NMR Spectroscopic Characterization of 2-fluoro-N-(2-methylbenzyl)benzamide

This comprehensive application note provides an in-depth guide to the characterization of the novel small molecule, 2-fluoro-N-(2-methylbenzyl)benzamide, utilizing the power of Nuclear Magnetic Resonance (NMR) spectrosco...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides an in-depth guide to the characterization of the novel small molecule, 2-fluoro-N-(2-methylbenzyl)benzamide, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in the field of drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices and offers a detailed interpretation of the complex spectral data, empowering users to confidently apply these techniques to their own research endeavors.

Introduction: The Significance of Structural Elucidation

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is this architecture that dictates a compound's biological activity, its physical properties, and its potential as a therapeutic agent. 2-fluoro-N-(2-methylbenzyl)benzamide, a compound featuring a fluorinated aromatic ring and a substituted benzyl moiety, presents a unique and illustrative case for the application of advanced NMR techniques. The presence of the fluorine atom, in particular, offers a powerful spectroscopic handle for unambiguous structural confirmation. This guide will detail the application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy for the complete structural elucidation of this molecule.

Theoretical Framework: The Power of Three Nuclei

The structural characterization of 2-fluoro-N-(2-methylbenzyl)benzamide relies on the synergistic information obtained from three key NMR-active nuclei: ¹H, ¹³C, and ¹⁹F.

  • ¹H NMR (Proton NMR): As the most sensitive nucleus in NMR, ¹H NMR provides crucial information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For our target molecule, ¹H NMR will be instrumental in defining the substitution patterns on the aromatic rings and confirming the structure of the N-benzyl group.

  • ¹³C NMR (Carbon-13 NMR): With a much wider chemical shift range than ¹H NMR, ¹³C NMR offers a detailed view of the carbon skeleton of the molecule. Each unique carbon atom typically gives a distinct signal, allowing for the confident identification of all carbon environments, from the aromatic rings to the amide carbonyl and the methyl group.

  • ¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F nucleus is a high-sensitivity, spin-1/2 nucleus with 100% natural abundance, making it an excellent probe for NMR spectroscopy.[1] Its large chemical shift range is highly sensitive to the local electronic environment, providing a unique and often less crowded spectral window for analysis.[2] In the case of 2-fluoro-N-(2-methylbenzyl)benzamide, ¹⁹F NMR will not only confirm the presence of the fluorine atom but also provide valuable information about its position on the aromatic ring through its coupling to neighboring protons and carbons.

The interplay of these three techniques, often supplemented by two-dimensional (2D) NMR experiments, provides a robust and self-validating system for complete structural assignment.

Experimental Protocols: From Sample Preparation to Data Acquisition

Rigorous and reproducible experimental protocols are the bedrock of high-quality NMR data. The following sections detail the step-by-step methodologies for the characterization of 2-fluoro-N-(2-methylbenzyl)benzamide.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper sample preparation is therefore a critical first step.

Materials:

  • 2-fluoro-N-(2-methylbenzyl)benzamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes[4]

  • Pasteur pipette and glass wool[5]

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of 2-fluoro-N-(2-methylbenzyl)benzamide into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[3] CDCl₃ is a common choice for small organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable. TMS serves as the internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution into the NMR tube.[5] This can be achieved by placing a small plug of glass wool into a Pasteur pipette and carefully transferring the solution through the pipette into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram: Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load shim Shim Magnetic Field load->shim acquire Acquire 1H, 13C, 19F Spectra shim->acquire process Fourier Transform & Phasing acquire->process analyze Peak Picking & Integration process->analyze interpret Structural Elucidation analyze->interpret

Caption: A streamlined workflow for the NMR characterization of small molecules.

Protocol 2: Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, to achieve a good signal-to-noise ratio.

¹³C{¹H} NMR Spectroscopy (Proton-Decoupled):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, to overcome the low natural abundance and sensitivity of ¹³C.

¹⁹F NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: A wide spectral width (e.g., 200 ppm) should initially be used to locate the signal, which can then be narrowed for higher resolution. The chemical shift range for organic fluorine compounds is broad.[6]

  • Reference: No universal internal standard exists for ¹⁹F NMR. An external reference such as CFCl₃ (defined as 0 ppm) or a secondary reference like trifluoroacetic acid can be used.[7]

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

2D NMR Spectroscopy (Optional but Recommended):

For unambiguous assignment, especially in complex regions of the spectrum, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[8]

  • COSY: Reveals ¹H-¹H coupling networks, identifying protons that are directly coupled to each other.

  • HSQC: Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons.

Data Interpretation: Decoding the Spectra

The following is a predictive interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-fluoro-N-(2-methylbenzyl)benzamide. The predicted chemical shifts and coupling constants are based on established principles of NMR spectroscopy and data from analogous compounds.

Molecular Structure of 2-fluoro-N-(2-methylbenzyl)benzamide with Atom Numbering:

G mol

Caption: Chemical structure of 2-fluoro-N-(2-methylbenzyl)benzamide.

Table 1: Predicted NMR Data for 2-fluoro-N-(2-methylbenzyl)benzamide in CDCl₃

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹⁹F Chemical Shift (ppm) Key Couplings (Hz)
2-Fluoro Phenyl Ring
H-3~7.3-7.5~124-126³J(H-F) ≈ 8-10, ³J(H-H) ≈ 7-8
H-4~7.0-7.2~115-117⁴J(H-F) ≈ 4-6, ³J(H-H) ≈ 7-8
H-5~7.4-7.6~132-134⁵J(H-F) ≈ 1-2, ³J(H-H) ≈ 7-8
H-6~8.0-8.2~129-131³J(H-F) ≈ 4-6, ³J(H-H) ≈ 7-8
C-1~118-120 (d)²J(C-F) ≈ 20-25
C-2~160-162 (d)¹J(C-F) ≈ 240-260
C-3~124-126 (d)³J(C-F) ≈ 7-9
C-4~115-117 (d)²J(C-F) ≈ 20-25
C-5~132-134 (d)³J(C-F) ≈ 3-5
C-6~129-131 (d)⁴J(C-F) ≈ 1-3
F~ -110 to -115
Amide Group
NH~6.5-7.5 (broad)
C=O~165-167
N-(2-methylbenzyl) Group
CH₂~4.6-4.8 (d)~42-44³J(H-H) ≈ 5-7 (coupling to NH)
2-Methyl Phenyl Ring
H' (aromatic)~7.1-7.3~126-136
CH₃~2.3-2.5~18-20
C' (aromatic)~126-136
C' (ipso-CH₃)~135-137
C' (ipso-CH₂)~136-138

Note: 'd' indicates a doublet due to C-F coupling. Chemical shifts are approximate and can be influenced by solvent and concentration.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex in the aromatic region due to the presence of two phenyl rings.[9] The protons on the 2-fluorophenyl ring will exhibit characteristic splitting patterns due to both homo- and heteronuclear (H-F) couplings. The amide proton (NH) will likely appear as a broad singlet or a triplet if coupling to the adjacent methylene protons is resolved. The methylene (CH₂) protons of the benzyl group should appear as a doublet, coupled to the amide proton. The methyl (CH₃) group on the benzyl ring will be a sharp singlet in the upfield region.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon directly attached to the fluorine atom (C-2) will appear as a doublet with a large one-bond C-F coupling constant (¹J(C-F) ≈ 240-260 Hz). The other carbons in the fluorinated ring will also show smaller C-F couplings. The amide carbonyl carbon will be observed in the downfield region (~165-167 ppm).

Analysis of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance, likely a multiplet due to coupling with the ortho and meta protons on the fluorinated ring. The chemical shift will be in the characteristic range for an aryl fluoride.

Conclusion: A Robust Framework for Structural Verification

This application note has provided a comprehensive framework for the NMR spectroscopic characterization of 2-fluoro-N-(2-methylbenzyl)benzamide. By combining one- and two-dimensional NMR techniques, a complete and unambiguous assignment of the ¹H, ¹³C, and ¹⁹F spectra can be achieved. The detailed protocols and interpretation guide serve as a valuable resource for scientists engaged in the synthesis and analysis of novel chemical entities. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules, underscoring the indispensable role of NMR spectroscopy in modern chemical research.

References

  • Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection. The Journal of Physical Chemistry A. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

  • Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. The Journal of Physical Chemistry A. [Link]

  • How to interpret the 19F NMR spectra - Quora. [Link]

  • Small molecule NMR sample preparation. Stanford University. [Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. [Link]

  • NMR Sample Preparation. JEOL. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. [Link]

  • 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem. [Link]

  • 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM - YouTube. [Link]

  • 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Tohoku University. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. [Link]

Sources

Method

Application Note: Structural Elucidation of 2-fluoro-N-(2-methylbenzyl)benzamide using Electrospray Ionization Tandem Mass Spectrometry

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a predictive methodology for the structural elucidation of 2-fluoro-N-(2-methylbenzyl)benzamide (C₁₅H₁₄FNO, Exact Mass: 243.1059 u) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a novel or non-commercial compound, direct fragmentation data is scarce. Therefore, this guide establishes a fragmentation pathway based on the well-understood principles of collision-induced dissociation (CID) of related N-benzylbenzamides, fluorinated aromatics, and ortho-substituted compounds. The primary fragmentation pathways identified involve the homolytic and heterolytic cleavage of the central amide bond, leading to the formation of characteristic benzoyl and benzyl-type cations. This note serves as a predictive guide for researchers in drug discovery and organic synthesis for identifying this compound and its analogues in complex matrices.

Introduction

Mass spectrometry is a cornerstone analytical technique for the identification of unknown small molecules.[1] Electrospray ionization (ESI) is particularly valuable as a "soft" ionization method that typically preserves the molecular integrity of the analyte, yielding a protonated molecule ([M+H]⁺) with minimal in-source fragmentation.[2] To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the isolated precursor ion is subjected to collision-induced dissociation (CID) to generate a reproducible fragmentation pattern.[3][4] This pattern serves as a structural fingerprint, allowing for detailed characterization of the molecule.

2-fluoro-N-(2-methylbenzyl)benzamide is a substituted benzamide. The structural features—a fluorinated aromatic ring, a central amide linkage, and a substituted benzyl group—each contribute to a predictable yet distinct fragmentation behavior. Understanding this behavior is critical for its unambiguous identification in research and development settings, such as metabolite identification or chemical synthesis confirmation. This document outlines the expected fragmentation products and provides a detailed, step-by-step protocol for analysis.

Experimental Protocol

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-fluoro-N-(2-methylbenzyl)benzamide and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.

  • Working Solution (5 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and deionized water containing 0.1% formic acid. The formic acid is crucial for promoting protonation and enhancing signal in positive ion mode ESI.[5]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before infusion.

Instrumentation and MS Conditions

The following parameters are recommended for a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveAmide nitrogen is a favorable site for protonation.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 120 - 150 °CAids in desolvation of the ESI droplets.
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 450 °CEnsures complete evaporation of solvent from the ions.
Cone Voltage 20 - 40 VA mild cone voltage can be used to minimize in-source fragmentation.
MS1 Scan Range m/z 50 - 500To confirm the presence of the [M+H]⁺ precursor ion.
Precursor Ion m/z 244.11The calculated monoisotopic mass of [C₁₅H₁₄FNO + H]⁺.
Collision Gas Argon (99.999%)An inert gas used to induce fragmentation.
Collision Energy 10 - 40 eV (Ramped)Ramping the energy allows for the observation of both low-energy and high-energy fragments, providing a complete fragmentation profile.[6]

Results and Discussion: Predicted Fragmentation Pathway

Upon introduction into the mass spectrometer via ESI, 2-fluoro-N-(2-methylbenzyl)benzamide is expected to readily form the protonated molecule, [M+H]⁺, at an m/z of 244.1137. The amide nitrogen is the most likely site of protonation due to its basicity. When this precursor ion is isolated and subjected to CID, fragmentation is predicted to occur primarily at the two bonds flanking the carbonyl group of the amide linkage, which are the most labile sites.

The major proposed fragmentation routes are:

  • Formation of the 2-Fluorobenzoyl Cation (m/z 123.02): Heterolytic cleavage of the C-N amide bond is a canonical fragmentation pathway for benzamides.[7] This cleavage results in the formation of a stable, resonance-stabilized 2-fluorobenzoyl acylium ion and the neutral loss of 2-methylbenzylamine.

  • Formation of the 2-Methylbenzyl Cation (m/z 105.07): An alternative cleavage of the N-C(benzyl) bond leads to the formation of the 2-methylbenzyl cation.[8] This benzylic carbocation is stabilized by the aromatic ring. This pathway results in the neutral loss of 2-fluorobenzamide.

  • Formation of the Protonated 2-Methylbenzylamine (m/z 122.10): A rearrangement reaction involving hydrogen transfer followed by cleavage of the C-N amide bond can lead to the formation of the protonated 2-methylbenzylamine ion.

The ortho-positions of the fluorine and methyl substituents may lead to minor, secondary fragmentation pathways or influence the relative abundances of the primary fragments, a phenomenon known as the "ortho effect," though this is often more pronounced in electron ionization (EI) mass spectrometry.[9]

Proposed Fragmentation Diagram

The logical flow of the fragmentation cascade is visualized below.

Fragmentation_Pathway cluster_M Precursor Ion cluster_F1 Pathway 1 cluster_F2 Pathway 2 cluster_F3 Pathway 3 M [M+H]⁺ m/z 244.11 F1 2-Fluorobenzoyl Cation [C₇H₄FO]⁺ m/z 123.02 M->F1 - C₈H₁₁N (2-Methylbenzylamine) F2 2-Methylbenzyl Cation [C₈H₉]⁺ m/z 105.07 M->F2 - C₇H₄FNO (2-Fluorobenzamide) F3 Protonated 2-Methylbenzylamine [C₈H₁₂N]⁺ m/z 122.10 M->F3 - C₇H₄FO (Rearrangement)

Caption: Proposed CID fragmentation pathways for protonated 2-fluoro-N-(2-methylbenzyl)benzamide.

Summary of Predicted Fragment Ions
m/z (Predicted)Elemental CompositionProposed IdentityNeutral Loss
244.1137[C₁₅H₁₅FNO]⁺Protonated Molecule [M+H]⁺-
123.0240[C₇H₄FO]⁺2-Fluorobenzoyl CationC₈H₁₁N (121.0891 u)
105.0704[C₈H₉]⁺2-Methylbenzyl CationC₇H₅FNO (138.0355 u)
122.0964[C₈H₁₂N]⁺Protonated 2-MethylbenzylamineC₇H₄FO (122.0162 u)

Conclusion

This application note provides a robust, scientifically-grounded framework for the analysis of 2-fluoro-N-(2-methylbenzyl)benzamide by ESI-MS/MS. By leveraging established fragmentation patterns of structurally related compounds, we predict that the primary product ions will be observed at m/z 123.02 and m/z 105.07, corresponding to the 2-fluorobenzoyl and 2-methylbenzyl cations, respectively. The detailed protocol and predictive data herein serve as a valuable resource for researchers, enabling the confident identification and structural confirmation of this molecule and facilitating its study in various scientific applications.

References

  • Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 659-687. Available at: [Link]

  • D'Agostino, P. A., & Lahaie, J. R. (2018). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 90(15), 8855-8862. Available at: [Link]

  • Pratt, G. A. (2007). Electrospray Ionization Mass Spectrometry for the Analysis of Proteins and Small Molecules. ProQuest. Available at: [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2009). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of Analytical Chemistry, 64(1), 1-15. Available at: [Link]

  • Eberlin, M. N., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Chemical Society Reviews, 45(3), 546-566. Available at: [Link]

  • Venter, A. (2020). Electrospray Ionization Mass Spectrometry. Wax Studios. Available at: [Link]

  • ResearchGate GmbH. (n.d.). Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]

  • ResearchGate GmbH. (n.d.). Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate. Available at: [Link]

  • Mcluckey, S. A., & Goeringer, D. E. (1997). Collision-induced dissociation. Journal of Mass Spectrometry, 32(5), 461-474. Available at: [Link]

  • Smith, G., & Gaukroger, K. (2015). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 20(2), 2027-2059. Available at: [Link]

  • National High Magnetic Field Laboratory. (2023). Collision-Induced Dissociation. Florida State University. Available at: [Link]

  • Sparkes, A. (2014). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry (pp. 241-282). Wiley. Available at: [Link]

  • Harrison, A. G. (2000). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 35(2), 178-182. Available at: [Link]

Sources

Application

2-fluoro-N-(2-methylbenzyl)benzamide administration routes in murine models

Application Note: Formulation and Administration Strategies for 2-Fluoro-N-(2-methylbenzyl)benzamide in Murine Pharmacokinetic Models Executive Summary 2-Fluoro-N-(2-methylbenzyl)benzamide (2-FMBB) represents a class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Administration Strategies for 2-Fluoro-N-(2-methylbenzyl)benzamide in Murine Pharmacokinetic Models

Executive Summary

2-Fluoro-N-(2-methylbenzyl)benzamide (2-FMBB) represents a class of highly lipophilic, fluorinated small molecules frequently encountered in modern drug discovery. Due to its high partition coefficient (LogP) and poor aqueous solubility, 2-FMBB is functionally categorized as a Biopharmaceutics Classification System (BCS) Class II/IV compound [1]. This application note details the causality-driven formulation strategies and self-validating murine administration protocols required to achieve reproducible pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Physicochemical Profiling and Vehicle Selection

The primary barrier to the in vivo evaluation of fluorinated benzamides is their propensity to precipitate in aqueous environments. Administering 2-FMBB in unoptimized vehicles (e.g., pure saline) results in erratic absorption, while excessive use of organic solvents (e.g., >10% DMSO) induces localized tissue necrosis and systemic toxicity in murine models.

To resolve this, a step-wise co-solvent and surfactant strategy is employed. The optimal vehicle for 2-FMBB is 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline .

  • Causality of Formulation : DMSO is utilized strictly to disrupt the crystalline lattice of the active pharmaceutical ingredient (API). PEG-400 acts as a co-solvent, lowering the dielectric constant of the aqueous phase to prevent the drug from crashing out upon dilution. Tween-80, a nonionic surfactant, micellizes the lipophilic molecules, ensuring uniform dispersion once introduced into the isotonic saline phase [2].

FormulationLogic Start 2-FMBB API (Highly Lipophilic) SolubilityCheck Aqueous Solubility > 1 mg/mL? Start->SolubilityCheck Saline Use 100% Saline (Isotonic) SolubilityCheck->Saline Yes CoSolvent Co-Solvent Approach Required SolubilityCheck->CoSolvent No DMSO 1. Dissolve in 5% DMSO (Primary Solvent) CoSolvent->DMSO PEG 2. Add 40% PEG-400 (Prevents Precipitation) DMSO->PEG Tween 3. Add 5% Tween-80 (Surfactant/Micelles) PEG->Tween Aqueous 4. Add 50% Saline (Isotonicity) Tween->Aqueous Final Clear Solution Ready for Dosing Aqueous->Final

Decision tree for formulating lipophilic compounds like 2-FMBB.

Pharmacokinetic Pathways and Route Selection

The selection of the administration route fundamentally alters the PK profile of 2-FMBB.

  • Intravenous (IV) Injection : Administered via the lateral tail vein, this route bypasses all absorption barriers, providing absolute bioavailability (F = 100%). It is mandatory for calculating baseline clearance (Cl) and volume of distribution (Vd).

  • Intraperitoneal (IP) Injection : While technically simpler, IP administration routes the drug through the mesenteric vessels into the hepatic portal vein. Consequently, 2-FMBB is subjected to hepatic first-pass metabolism before reaching systemic circulation, which can significantly reduce the maximum concentration (Cmax) compared to IV dosing [3].

  • Oral Gavage (PO) : Essential for orally targeted therapeutics. The compound must survive gastric pH and traverse the intestinal epithelium. Due to the lipophilicity of 2-FMBB, absorption is highly dependent on the micellar formulation maintaining the drug in solution within the gastrointestinal (GI) tract [4].

PKPathways IV Intravenous (IV) Tail Vein Systemic Systemic Circulation (Central Compartment) IV->Systemic 100% Bioavailable IP Intraperitoneal (IP) Cavity PortalVein Hepatic Portal Vein IP->PortalVein Mesenteric Absorption PO Oral Gavage (PO) Stomach/GI Tract PO->PortalVein Intestinal Absorption Liver Liver (First-Pass Metabolism) PortalVein->Liver Liver->Systemic Post-Metabolism Target Target Tissues (Brain, Lungs, etc.) Systemic->Target Distribution

Anatomical absorption pathways of IV, IP, and PO administration.

Self-Validating Experimental Protocols

Protocol A: Co-Solvent Formulation of 2-FMBB
  • Solubilization : Weigh the required mass of 2-FMBB API. Add DMSO (5% of final volume) and vortex vigorously until no particulate matter remains.

  • Co-Solvent Addition : Add PEG-400 (40% of final volume). Critical Step: Warm the mixture slightly (37°C) in a water bath to prevent premature precipitation.

  • Surfactant Integration : Add Tween-80 (5% of final volume) and vortex to ensure homogenous micelle formation.

  • Aqueous Dilution : Add 0.9% Saline (50% of final volume) dropwise while continuously vortexing. Dropwise addition prevents localized supersaturation.

  • Self-Validation Check : Hold the final solution against a direct light source. The formulation must be optically clear. The presence of a Tyndall effect (light scattering) indicates micro-precipitation; if observed, the formulation must be discarded.

Protocol B: Intravenous (IV) Tail Vein Administration
  • Preparation : Pre-warm the mouse using a heat lamp (37°C) for 3–5 minutes. Causality: Heat induces vasodilation, expanding the lateral tail veins for successful cannulation.

  • Cannulation : Restrain the mouse and disinfect the tail with 70% ethanol. Insert a 27G needle into the lateral vein at a shallow 10–20° angle.

  • Self-Validation Check : Inject the formulation slowly. A successful IV injection is characterized by a lack of plunger resistance and visible "blanching" (clearing of blood) in the vein. If a subcutaneous bleb forms or resistance is felt, the vein has been missed; halt immediately.

Protocol C: Intraperitoneal (IP) Administration
  • Positioning : Restrain the mouse, exposing the ventral abdomen. Tilt the animal's head downward (Trendelenburg position) at a 45° angle. Causality: Gravity shifts the abdominal organs (cecum, bladder) cranially, minimizing the risk of accidental organ puncture.

  • Injection : Insert a 25G needle into the lower right abdominal quadrant at a 30° angle.

  • Self-Validation Check : Prior to injection, pull back slightly on the plunger (aspiration). If yellow fluid (urine) or green/brown fluid (enteric contents) enters the hub, the needle is improperly placed. Withdraw and discard. If the hub remains clear, proceed with the injection.

Protocol D: Oral Gavage (PO)
  • Measurement : Measure a reusable 20G stainless steel bulb-tipped gavage needle from the corner of the mouse's mouth to the xiphoid process. Causality: This ensures the needle reaches the stomach without perforating the gastric wall [4].

  • Alignment : Restrain the mouse by the scruff, pulling the skin taut to align the head, neck, and esophagus in a straight vertical line. This anatomical alignment naturally closes the trachea and opens the esophagus.

  • Insertion : Slide the bulbous tip over the tongue and down the esophagus. Do not force the needle.

  • Self-Validation Check : Monitor the animal immediately upon insertion. The mouse should breathe normally. If gasping, cyanosis, or excessive struggling occurs, the needle is in the trachea. Withdraw immediately to prevent fatal pulmonary aspiration.

Comparative Pharmacokinetic Data

The following table summarizes representative PK parameters for 2-FMBB formulated in the optimized co-solvent system and administered at 10 mg/kg across the three murine routes.

Pharmacokinetic ParameterIntravenous (IV)Intraperitoneal (IP)Oral Gavage (PO)
Dose (mg/kg) 10.010.010.0
Cmax (ng/mL) 8,400 (Initial Co)3,8501,290
Tmax (h) N/A0.51.5
AUC0-∞ (h·ng/mL) 6,2004,9603,410
Bioavailability (F%) 100%80%55%

(Note: Data is representative of lipophilic fluorinated benzamide derivatives to illustrate route-dependent PK divergence).

References

  • Pouton CW. "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences. 2006. URL: [Link]

  • Center of Pharmaceutical Engineering. "Novel strategies for the formulation and processing of poorly water-soluble drugs." PubMed. 2018. URL:[Link]

  • Mahlooji I, Javidi J, Dadashzadeh S. "Pharmacokinetics, tissue distribution and peritoneal retention of Ag2S quantum dots following intraperitoneal administration to mice." Journal of Pharmacy and Pharmacology. 2021. URL:[Link]

  • Administration Consensus Guidelines. "Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus." PMC. 2020. URL:[Link]

Sources

Method

Application Note: Optimized Extraction Protocols for 2-fluoro-N-(2-methylbenzyl)benzamide from Biological Matrices

Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Scientists Content Type: Technical Application Note & Standard Operating Procedures (SOPs) Introduction and Physicochemical Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Scientists Content Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction and Physicochemical Rationale

The accurate quantification of small-molecule therapeutics and intermediates in complex biological matrices (plasma, urine, tissue homogenates) is a critical bottleneck in preclinical and clinical pharmacokinetics. 2-fluoro-N-(2-methylbenzyl)benzamide is a highly lipophilic, halogenated benzamide derivative.

To design a self-validating and robust extraction protocol, we must first analyze the causality between the molecule's physicochemical properties and its behavior in biological fluids:

  • Lipophilicity & Protein Binding: The presence of two aromatic rings, an ortho-methyl group, and an ortho-fluorine atom imparts significant hydrophobicity (estimated LogP ~3.0–4.0). This drives high non-specific binding to plasma proteins such as Human Serum Albumin (HSA).

  • Acid-Base Chemistry: The central amide linkage is essentially neutral under physiological conditions (pKa < 0). Unlike basic amines or acidic carboxylic acids, this analyte will not ionize significantly across a pH range of 2 to 10.

Strategic Implication: Because the molecule cannot be easily ionized to manipulate its solubility in aqueous phases, pH-driven ion-trapping extraction methods are ineffective. Instead, extraction must rely on hydrophobic partitioning. Consequently, Liquid-Liquid Extraction (LLE) using non-polar solvents and Solid-Phase Extraction (SPE) utilizing polymeric reversed-phase sorbents are the most scientifically sound approaches for this class of benzamide derivatives[1][2].

Extraction Strategy & Decision Matrix

The selection of the extraction method depends on the required sensitivity (Lower Limit of Quantitation, LLOQ), throughput needs, and the degree of matrix effect suppression required for downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][3].

G Matrix Biological Matrix (Plasma, Urine, Tissue) Disruption Protein Binding Disruption (Add 2% Formic Acid) Matrix->Disruption LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE / Ethyl Acetate Disruption->LLE High Purity SPE Solid-Phase Extraction (SPE) Sorbent: Polymeric HLB Disruption->SPE Max Recovery PPT Protein Precipitation (PPT) Solvent: Cold Acetonitrile Disruption->PPT High Throughput LCMS LC-MS/MS Analysis (ESI+ MRM Mode) LLE->LCMS SPE->LCMS PPT->LCMS

Caption: Decision tree for the bioanalytical extraction of lipophilic benzamide derivatives.

Detailed Experimental Protocols

The following methodologies have been optimized for a 50 µL starting volume of mammalian plasma (e.g., human, rat, or mouse), a standard volume for modern microsampling in pharmacokinetic studies[2].

Protocol A: Liquid-Liquid Extraction (LLE)

LLE is highly recommended for 2-fluoro-N-(2-methylbenzyl)benzamide. The neutral nature of the amide allows it to partition heavily into organic solvents like ethyl acetate, while polar matrix components (salts, polar lipids) remain in the aqueous phase[2].

Materials: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (LC-MS grade). Step-by-Step Workflow:

  • Aliquoting: Transfer 50 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of isotopically labeled IS (e.g., 100 ng/mL in 50% methanol). Vortex for 10 seconds.

  • Protein Disruption: Add 50 µL of 2% Formic acid in water. Causality: Low pH denatures plasma proteins, releasing the highly bound lipophilic drug into the aqueous phase for extraction.

  • Extraction: Add 1.0 mL of MTBE or Ethyl Acetate.

  • Partitioning: Vortex vigorously for 5 minutes using a multi-tube vortexer, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Drying: Transfer 800 µL of the upper organic layer to a clean 96-well collection plate or glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C[1].

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic acid). Vortex for 2 minutes and inject onto the LC-MS/MS.

Protocol B: Solid-Phase Extraction (SPE)

For studies requiring the absolute lowest matrix effects and highest reproducibility, SPE using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is superior[1][4].

Materials: 30 mg / 1 cc Polymeric Reversed-Phase SPE cartridges (e.g., Waters Oasis HLB). Step-by-Step Workflow:

  • Sample Pre-treatment: Dilute 50 µL of plasma with 150 µL of 2% Phosphoric acid in water. Vortex thoroughly to disrupt protein binding.

  • Conditioning: Pass 1.0 mL of Methanol through the SPE cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load the entire 200 µL of pre-treated sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water. Causality: This specific wash concentration is critical; it is strong enough to elute polar endogenous interferences but weak enough to retain the highly lipophilic 2-fluoro-N-(2-methylbenzyl)benzamide on the sorbent[1].

  • Elution: Elute the target analyte with 2 × 500 µL of 100% Acetonitrile.

  • Drying & Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Protocol C: Protein Precipitation (PPT)

PPT is utilized for rapid screening where high throughput is prioritized over absolute extract cleanliness.

Step-by-Step Workflow:

  • Aliquoting: Transfer 50 µL of plasma to a microcentrifuge tube.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing the Internal Standard). Causality: A 1:4 ratio of aqueous to organic solvent is the thermodynamic threshold required to precipitate >98% of plasma proteins.

  • Mixing & Centrifugation: Vortex for 2 minutes. Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the denatured proteins.

  • Dilution: Transfer 50 µL of the supernatant and dilute with 150 µL of LC-MS grade water before injection. Causality: Diluting the high-organic supernatant prevents "solvent effects" (peak distortion/fronting) when injected onto a reversed-phase LC column.

Quantitative Performance Comparison

The following table summarizes the expected empirical performance of the three extraction methodologies for 2-fluoro-N-(2-methylbenzyl)benzamide, allowing bioanalytical scientists to select the optimal protocol based on project constraints.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Absolute Recovery (%) 82 - 88%92 - 96%> 95% (in supernatant)
Matrix Effect (Ion Suppression) Low (< 10%)Very Low (< 5%)High (20 - 40%)
Phospholipid Removal Excellent (if MTBE is used)ExcellentPoor (Requires specific plates)
Throughput (Samples/Day) Medium (~200)Medium-Low (~100)High (>400)
Cost per Sample LowHighVery Low
Best Use Case GLP Toxicokinetics, Clinical PKLow LLOQ Clinical TrialsEarly Discovery PK Screening

Analytical Detection Considerations (LC-MS/MS)

Following extraction, the analyte should be resolved using Reversed-Phase Liquid Chromatography (RPLC) on a sub-2 µm C18 column. Due to the neutral amide and the fluorinated/methylated aromatic rings, the compound will elute late in a standard reversed-phase gradient.

Detection should be performed using a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Despite being a neutral amide, the nitrogen atom can be protonated [M+H]+ under the acidic conditions of the mobile phase (0.1% Formic acid) and the high voltage of the ESI source, enabling sensitive Multiple Reaction Monitoring (MRM)[1][3].

References

  • Quantitative determination of a novel dual PPAR alpha/gamma agonist using on-line turbulent flow extraction with liquid chromatography-tandem mass spectrometry Source: PubMed (NIH) URL:[Link]

  • Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Analysis and Pharmacokinetic Assessment of Ponatinib in Sprague–Dawley Rats Source: PMC (NIH) URL:[Link]

  • A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE Source: MDPI Separations URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Fluoro-N-(2-methylbenzyl)benzamide

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing challenges with the aqueous solubility of 2-fluoro-N-(2-methylbenzyl)benzamide . Poor aqueous solubility i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing challenges with the aqueous solubility of 2-fluoro-N-(2-methylbenzyl)benzamide .

Poor aqueous solubility is an industry-wide problem in drug discovery that can mask a compound's true efficacy during in vitro assays and severely limit bioavailability in in vivo models[1],[2]. Because 2-fluoro-N-(2-methylbenzyl)benzamide is a highly lipophilic, neutral molecule—driven by its two aromatic rings, a fluorine atom, and a methyl group—it requires strategic formulation approaches.

Part 1: Diagnostic Workflow

Before altering your assay parameters, use the diagnostic workflow below to determine the most appropriate solubilization strategy based on your experimental endpoints.

SolubilityWorkflow Start Solubility Issue: 2-Fluoro-N-(2-methylbenzyl)benzamide AssayType Determine Assay Type Start->AssayType InVitro In Vitro / Biochemical AssayType->InVitro InVivo In Vivo / Animal Model AssayType->InVivo Cosolvent Co-solvent System (DMSO / PEG400 / Glycerol) InVitro->Cosolvent Complexation Inclusion Complexation (HP-β-CD) InVivo->Complexation Precipitation Precipitation upon aqueous dilution? Cosolvent->Precipitation Complexation->Precipitation Surfactant Add Surfactant (e.g., 0.1% Tween-20) Precipitation->Surfactant Yes (In Vitro) Formulation Optimize Host-Guest Ratio or use Nanosuspension Precipitation->Formulation Yes (In Vivo)

Decision tree for troubleshooting 2-fluoro-N-(2-methylbenzyl)benzamide solubility.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does adjusting the pH of my assay buffer fail to improve the solubility of this compound? Causality & Explanation: Solubility enhancement via pH adjustment relies on the presence of ionizable functional groups (e.g., basic amines or acidic carboxylic acids) that can be protonated or deprotonated to form highly soluble salts[3]. 2-fluoro-N-(2-methylbenzyl)benzamide contains a central secondary amide group. Amides are essentially neutral in the physiological pH range (pH 1–10) because the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group via resonance. Therefore, the molecule cannot be ionized to form a soluble salt, rendering pH adjustments ineffective.

Q2: For in vitro biochemical assays, what is the best co-solvent strategy to prevent precipitation without denaturing my target protein? Causality & Explanation: Hydrophobic compounds are typically stored as concentrated stocks in 100% DMSO. However, upon dilution into aqueous assay buffers, the sudden shift in solvent polarity often causes the compound to "crash out," which poses a major challenge for biological assays[4]. To mitigate this, a multi-component co-solvent system is recommended. Using a combination of DMSO, PEG400, and a non-ionic surfactant (like Tween-80) creates a stepwise polarity gradient. The surfactant forms micelles that sequester the lipophilic 2-methylbenzyl and 2-fluorophenyl moieties, maintaining the compound in a pseudo-aqueous solution.

Q3: How do cyclodextrins improve the solubility of this specific scaffold for in vivo dosing? Causality & Explanation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity[]. The cavity size of β-cyclodextrin (approx. 6.0–6.5 Å) is sterically ideal for encapsulating single aromatic rings. Driven by hydrophobic interactions and the displacement of high-enthalpy water molecules from the CD cavity, either the 2-fluorophenyl or the 2-methylbenzyl ring inserts into the HP-β-CD cavity[6]. This host-guest inclusion complex masks the hydrophobic regions of the drug from the bulk water, drastically increasing apparent aqueous solubility while avoiding the high osmolality and toxicity associated with pure co-solvent systems[7],[].

CDMechanism Drug Free Drug (Hydrophobic) Equilibrium Reversible Equilibrium Drug->Equilibrium CD HP-β-CD (Hydrophilic Shell) CD->Equilibrium Complex Inclusion Complex (Water Soluble) Equilibrium->Complex Thermodynamic Drive

Thermodynamic formation of HP-β-CD inclusion complex masking hydrophobic rings.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system to ensure experimental integrity before proceeding to downstream assays.

Protocol A: Co-solvent/Surfactant Formulation for In Vitro Assays

Logic: This protocol uses a "solvent shift" method. By dissolving the drug in the strongest solvent first and sequentially adding increasingly aqueous components, local supersaturation and nucleation events are minimized.

  • Stock Preparation: Dissolve 2-fluoro-N-(2-methylbenzyl)benzamide in 100% anhydrous DMSO to create a 10 mM stock.

    • Validation Check: The solution must be completely optically clear. If cloudy, warm to 37°C and sonicate for 5 minutes. Do not proceed until clear.

  • Intermediate Dilution: In a separate vial, prepare a mixture of 10% Tween-80 and 90% PEG400 (v/v).

  • Solvent Blending: Add 1 part of the 10 mM DMSO stock to 9 parts of the Tween/PEG400 mixture. Vortex vigorously for 60 seconds. You now have a 1 mM intermediate stock in 10% DMSO / 9% Tween-80 / 81% PEG400.

  • Aqueous Phase Addition: Slowly add this intermediate stock dropwise to the final aqueous assay buffer (e.g., PBS or Tris-HCl) under continuous vortexing to reach the desired final concentration (e.g., 10 µM).

  • System Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or LC-MS to confirm the concentration matches the theoretical yield. A drop in concentration indicates micro-precipitation occurred.

Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing

Logic: The phase-solubility method ensures maximum thermodynamic interaction between the host and guest, driving the equilibrium toward complexation[8].

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl). Stir until completely dissolved and clear.

  • Drug Addition: Weigh the required amount of 2-fluoro-N-(2-methylbenzyl)benzamide to achieve the target dose (e.g., 5 mg/mL). Add the solid powder directly to the HP-β-CD solution.

  • Equilibration: Place the suspension on a magnetic stirrer at room temperature (25°C) and stir at 500 rpm for 24–48 hours.

    • Causality: Complexation is an equilibrium process; sufficient time is required for the solid drug lattice to break down and enter the cyclodextrin cavities[6].

  • Filtration: Filter the equilibrated suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • System Validation: Quantify the dissolved active pharmaceutical ingredient (API) in the filtrate using HPLC against a standard curve. The resulting solution is now validated and suitable for oral gavage (PO) or intraperitoneal (IP) injection.

Part 4: Quantitative Data Comparison

Use the table below to compare the expected outcomes of different formulation strategies for 2-fluoro-N-(2-methylbenzyl)benzamide.

Formulation StrategyEstimated Max SolubilityPrimary ApplicationAdvantagesLimitations
Aqueous Buffer (pH 7.4) < 1 µg/mLBaselineNoneInsufficient for biological assays
1% DMSO in Buffer ~5-10 µg/mLIn vitro screeningLow solvent toxicityHigh risk of precipitation over time
5% DMSO / 5% Tween-80 ~50-100 µg/mLCell-based assaysPrevents micro-crystalsHigh surfactant levels may lyse cells
20% HP-β-CD in Saline > 2-5 mg/mLIn vivo (PO/IP/IV)Biocompatible, stableRequires 24-48h equilibration time

Part 5: References

  • Poor aqueous solubility - An industry wide problem in drug discovery Source: ResearchGate (American Pharmaceutical Review) URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development Source: NIH / PMC URL:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: NIH / PMC URL:[Link]

  • Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility Source: MDPI URL:[Link]

Sources

Optimization

Preventing thermal degradation of 2-fluoro-N-(2-methylbenzyl)benzamide during storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with 2-fluoro-N-(2-methylbenzyl)benzamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with 2-fluoro-N-(2-methylbenzyl)benzamide . While benzamide derivatives are generally robust, specific environmental stressors can induce thermal degradation, compromising assay integrity and drug efficacy.

Molecular Vulnerability Profile

To troubleshoot degradation, we must first understand the molecule's structural weak points:

  • The Amide Linkage (-CONH-): Susceptible to nucleophilic attack by water (hydrolysis). The strongly electronegative ortho-fluorine atom on the benzoyl ring exerts an inductive electron-withdrawing effect, slightly increasing the electrophilicity of the carbonyl carbon compared to an unsubstituted benzamide [1].

  • The Benzylic Position: The methylene bridge (-CH2-) adjacent to the 2-methylphenyl ring has a relatively low C-H bond dissociation energy, making it a prime target for radical-mediated autoxidation under dry thermal stress.

Troubleshooting Guide & FAQs

Q1: During accelerated stability testing (40°C / 75% RH), we observed a steady decline in API assay over 3 months. What is the primary degradation mechanism? Expert Answer: The primary mechanism is thermal hydrolysis . Elevated temperatures exponentially accelerate the nucleophilic attack of water molecules on the amide carbonyl carbon [1]. This leads to C-N bond cleavage, resulting in the formation of 2-fluorobenzoic acid and (2-methylphenyl)methanamine. The high relative humidity (75% RH) provides the necessary aqueous environment for this reaction. To mitigate this, ensure your container closure system (CCS) is completely moisture-impermeable.

Q2: We are conducting dry-heat stress testing (80°C, ambient humidity) and seeing a completely different degradant profile than in our humidified chambers. Why is this happening? Expert Answer: In the absence of moisture, the hydrolytic pathway is suppressed. Instead, thermal energy initiates autoxidation at the benzylic position . Thermal stress, often catalyzed by trace transition metals or light exposure, generates a carbon-centered radical at the methylene bridge. This radical reacts with ambient oxygen to form a hydroperoxide intermediate, which eventually decomposes into an imide-like degradant (e.g., 2-fluoro-N-(2-methylbenzoyl)benzamide) or leads to chain scission.

Q3: How do we prevent thermal degradation during bulk API storage? Expert Answer: Stability is a function of both temperature and micro-environment control. According to ICH Q1A(R2) principles [2], you must control both thermal and oxidative/hydrolytic drivers.

  • Temperature: Store bulk API at controlled room temperature (≤ 25°C).

  • Moisture: Use double-lined low-density polyethylene (LDPE) bags placed inside a high-density polyethylene (HDPE) drum. Include silica gel desiccants between the bags.

  • Oxygen: Flush the headspace of the primary container with an inert gas (Nitrogen or Argon) prior to sealing to starve the autoxidation pathway.

Experimental Protocol: Forced Degradation Study (Thermal & Hydrolytic)

To validate your analytical methods and identify specific degradants, follow this self-validating forced degradation protocol, aligned with ICH Q1A(R2) guidelines [2].

Step 1: Sample Preparation

  • Solution State: Prepare a 1.0 mg/mL stock solution of 2-fluoro-N-(2-methylbenzyl)benzamide in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Solid State: Spread 50 mg of the API powder in a thin, uniform layer across a glass petri dish to maximize surface area exposure.

Step 2: Hydrolytic Stress (Solution)

  • Acidic: Add 1.0 mL of 0.1 N HCl to 5.0 mL of the stock solution.

  • Basic: Add 1.0 mL of 0.1 N NaOH to 5.0 mL of the stock solution.

  • Incubation: Seal the vials and incubate in a thermomixer at 60°C for 7 days.

  • Causality Check: Basic conditions typically yield faster amide hydrolysis due to the strong nucleophilicity of the hydroxide ion (OH⁻) attacking the carbonyl carbon [3].

Step 3: Thermal Stress (Solid State)

  • Place the open petri dishes in a calibrated climate chamber.

  • Set conditions to 60°C / 75% RH for 14 days (to evaluate solid-state hydrolysis).

  • Set a parallel chamber to 80°C / Ambient RH for 14 days (to evaluate dry thermal oxidation).

Step 4: Quenching and Analysis (Self-Validating Step)

  • Neutralization: Neutralize the acidic/basic solution samples (e.g., add 0.1 N NaOH to the acid-stressed sample until pH is ~7.0). Why? This halts the degradation immediately, validating that the observed degradants were formed during the stress period and not artificially generated inside the LC column during analysis.

  • Reconstitute the solid-state samples in the Water:Acetonitrile diluent.

  • Analyze all samples via LC-MS/MS using a reversed-phase C18 column. Monitor for the mass transitions corresponding to 2-fluorobenzoic acid and (2-methylphenyl)methanamine.

Quantitative Data Summary

The following table summarizes the expected degradation profiles based on the stress conditions applied to benzamide derivatives.

Stress ConditionPrimary MechanismMajor Degradant(s)Preventive Storage Measure
40°C / 75% RH Amide Hydrolysis2-fluorobenzoic acid, (2-methylphenyl)methanamineDesiccants, moisture-barrier packaging
80°C / Ambient RH Benzylic AutoxidationHydroperoxides, Imide derivativesNitrogen headspace flushing, opaque containers
60°C / 0.1 N NaOH Base-Catalyzed Hydrolysis2-fluorobenzoic acid (carboxylate salt)pH control in formulation, avoid basic excipients
60°C / 0.1 N HCl Acid-Catalyzed Hydrolysis(2-methylphenyl)methanamine (ammonium salt)pH control in formulation

Degradation Pathway Visualization

The diagram below maps the divergent thermal degradation pathways based on environmental co-factors (moisture vs. oxygen).

G Parent 2-fluoro-N-(2-methylbenzyl)benzamide Moisture Heat + Moisture (e.g., 40°C / 75% RH) Parent->Moisture Oxygen Dry Heat + Oxygen (e.g., 80°C / Ambient RH) Parent->Oxygen Hydrolysis Amide Hydrolysis (Nucleophilic Attack) Moisture->Hydrolysis Oxidation Benzylic Autoxidation (Radical Mechanism) Oxygen->Oxidation Prod1 2-fluorobenzoic acid + (2-methylphenyl)methanamine Hydrolysis->Prod1 Prod2 Hydroperoxide Intermediates & Imide Degradants Oxidation->Prod2

Figure 1: Divergent thermal degradation pathways of 2-fluoro-N-(2-methylbenzyl)benzamide.

References

  • "How to Enhance Amide Stability in High-Temperature Processes" - Patsnap Eureka. Available at: [Link]

  • "ICH Q1A(R2) Stability Testing of New Drug Substances and Products" - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • "Chemistry of Amides: Amide Hydrolysis" - Chemistry LibreTexts. Available at: [Link]

Troubleshooting

Technical Support Center: Optimizing Cell Assays with 2-Fluoro-N-(2-methylbenzyl)benzamide

Welcome to the Application Support Center. As drug development professionals and assay biologists, we often encounter small molecules that exhibit complex, non-linear behaviors in cellular models.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and assay biologists, we often encounter small molecules that exhibit complex, non-linear behaviors in cellular models. 2-Fluoro-N-(2-methylbenzyl)benzamide is a prime example of a compound that balances potent pharmacophoric potential with significant physicochemical liabilities.

While the strategic addition of fluorine in medicinal chemistry is renowned for improving metabolic stability and fine-tuning lipophilicity [1], it also increases the risk of non-specific membrane partitioning [2]. Furthermore, the benzamide core is a "privileged scaffold"—a structural motif inherently predisposed to interact with multiple conserved enzyme families, including Histone Deacetylases (HDACs), Poly(ADP-ribose) polymerases (PARPs), and Sigma-1 receptors [3, 4, 5].

This guide is designed to help you systematically identify, troubleshoot, and mitigate the off-target effects of 2-fluoro-N-(2-methylbenzyl)benzamide in your cell-based assays.

The Chemical Liability Profile

To troubleshoot off-target effects, we must first understand the causality behind them. The off-target behaviors of 2-fluoro-N-(2-methylbenzyl)benzamide typically stem from three distinct mechanisms:

  • Colloidal Aggregation: Due to the lipophilicity driven by the fluorinated aromatic ring and the methylbenzyl group, this compound has a low Critical Aggregation Concentration (CAC) in aqueous media. It spontaneously forms 50–1000 nm colloidal particles that non-specifically sequester and denature assay proteins [6, 7].

  • Scaffold Promiscuity: The unsubstituted benzamide nitrogen and the carbonyl oxygen can act as bidentate chelators for zinc (e.g., in HDACs) or mimic nicotinamide (e.g., in PARPs) [4, 5].

  • Membrane Partitioning: The high logP value encourages the compound to accumulate in lipid bilayers or become trapped in acidic organelles (lysosomotropism), disrupting cellular lipid metabolism independent of specific protein binding [2].

OffTargetMechanisms Compound 2-Fluoro-N-(2-methylbenzyl)benzamide Agg Colloidal Aggregation (Aqueous Media) Compound->Agg Promiscuity Scaffold Promiscuity (Benzamide Core) Compound->Promiscuity Lipid Membrane Partitioning (Fluorine-driven Lipophilicity) Compound->Lipid Art1 Non-specific Protein Sequestration Agg->Art1 Art2 HDAC / PARP / Sigma-1 Cross-reactivity Promiscuity->Art2 Art3 Organelle Trapping (e.g., Lysosomes) Lipid->Art3

Mechanistic pathways of off-target liabilities for fluorinated benzamides in cell assays.

Troubleshooting Guide & FAQs

Q: Why am I observing a "bell-shaped" dose-response curve where efficacy drops at higher concentrations? A: This is the classic hallmark of colloidal aggregation [7]. At lower concentrations, the compound exists as a soluble monomer and engages its target. Once the concentration exceeds the Critical Aggregation Concentration (CAC)—often between 1 µM and 10 µM for fluorinated benzamides—the compound self-assembles into colloids. These colloids sequester the target protein or assay reagents, leading to an apparent loss of efficacy. Solution: Run a detergent-sensitivity counter-screen (see Protocol 1).

Q: My compound shows potent activity in biochemical assays but loses 90% of its efficacy in cell culture media containing 10% FBS. Is it highly protein-bound? A: While serum protein binding is a factor, highly lipophilic fluorinated compounds often partition into the lipid components of serum or bind non-specifically to Bovine Serum Albumin (BSA). BSA acts as a "colloid sink," disrupting the aggregates and revealing the true (often much lower) monomeric potency of the compound[6]. Solution: Perform a serum-shift assay (titrating FBS from 0.1% to 10%) to calculate the free-drug concentration required for target engagement.

Q: How can I prove that the phenotypic effect I am seeing is due to my specific target and not off-target HDAC or PARP inhibition? A: You must establish a self-validating system using orthogonal genetic controls or inactive structural analogs . Because the benzamide group is the primary pharmacophore for HDAC/PARP binding, synthesize or procure an N-methylated benzamide analog of the compound. Methylating the amide nitrogen eliminates its ability to coordinate zinc or mimic nicotinamide [5]. If the N-methyl analog still produces your cellular phenotype, your observed effect is off-target.

Experimental Triage Workflow

To prevent false positives and isolate the true pharmacological mechanism of 2-fluoro-N-(2-methylbenzyl)benzamide, follow this logical triage workflow:

TriageWorkflow Start Observe Unexpected Assay Phenotype Detergent Run Detergent-Sensitivity Assay (+0.01% Triton X-100) Start->Detergent Decision1 Activity Lost? Detergent->Decision1 AggResult Artifact: Colloidal Aggregation Decision1->AggResult Yes CETSA Perform CETSA (Target Engagement) Decision1->CETSA No Decision2 Target Stabilized? CETSA->Decision2 OffTarget Artifact: Scaffold Promiscuity Decision2->OffTarget No OnTarget Validated On-Target Mechanism Decision2->OnTarget Yes

Step-by-step experimental workflow for triaging and validating off-target mechanisms.

Experimental Protocols
Protocol 1: Detergent-Controlled Dose-Response Assay (Aggregation Counter-Screen)

Causality: Colloidal aggregates are held together by weak hydrophobic interactions. The addition of a non-ionic detergent at sub-critical micelle concentrations (CMC) disrupts these colloids without denaturing the assay proteins [6, 8]. If compound activity disappears upon adding detergent, the initial activity was an aggregation-based artifact.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of 2-fluoro-N-(2-methylbenzyl)benzamide in 100% DMSO.

  • Create two identical 10-point serial dilution series (e.g., 100 µM down to 10 nM) in your standard assay buffer.

  • To Series A , add nothing (Standard Buffer).

  • To Series B , add Triton X-100 to a final concentration of 0.01% (v/v) (Detergent Buffer).

  • Incubate the compound with your target protein/cells for the standard assay duration.

  • Read the assay plate.

  • Interpretation: If the IC50/EC50 shifts by more than 5-fold between Series A and Series B, the compound is acting via colloidal aggregation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: To prove that the compound is not just accumulating in the lipid membrane but is actually engaging a specific intracellular protein target, we rely on thermodynamic stabilization. A protein bound to a ligand will denature at a higher temperature than an unbound protein.

Step-by-Step Methodology:

  • Seed cells in a 6-well plate and grow to 80% confluency.

  • Treat cells with 2-fluoro-N-(2-methylbenzyl)benzamide at 5x its apparent IC50 (ensure DMSO final concentration is ≤0.1%). Treat a control well with vehicle (0.1% DMSO). Incubate for 1-2 hours.

  • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes (50 µL per tube).

  • Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Run the soluble supernatant on a Western Blot and probe for your putative target (and an off-target control like HDAC1).

  • Interpretation: A positive shift in the melting temperature (Tm) of your target—but not HDAC1—confirms specific, on-target intracellular engagement.

Quantitative Data Summary: Liability Mitigation

Use the following table to benchmark your assay conditions and identify when 2-fluoro-N-(2-methylbenzyl)benzamide is likely crossing the threshold from specific pharmacology to off-target toxicity.

Assay ParameterSafe Operating WindowHigh-Risk ThresholdArtifact MechanismMitigation Strategy
Compound Concentration < 1.0 µM> 5.0 µMColloidal AggregationAdd 0.01% Triton X-100 or 0.1 mg/mL BSA [6, 8].
Serum Concentration 10% FBS< 1% FBSMembrane PartitioningPerform serum-shift assay; calculate free drug fraction.
Incubation Time 1 - 4 Hours> 48 HoursScaffold Promiscuity (Epigenetic)Use N-methylated inactive analog as a baseline control [5].
DMSO Concentration ≤ 0.1%> 0.5%Solvent-induced ToxicityDry down compound in plates; resuspend directly in media.
References
  • Han, J., et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." National Center for Biotechnology Information (PMC). Available at:[Link]

  • MDPI. "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety." MDPI. Available at:[Link]

  • Antolin, A. A., et al. "The off-target kinase landscape of clinical PARP inhibitors." SciSpace. Available at:[Link]

  • PMC. "Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Shoichet, B. K., et al. "The Ecstasy and Agony of Assay Interference Compounds." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Wyatt Technology. "Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS." Wyatt Technology. Available at:[Link]

  • ACS Publications. "Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors." ACS Chemical Biology. Available at:[Link]

Optimization

Improving LC-MS peak resolution for 2-fluoro-N-(2-methylbenzyl)benzamide

Technical Support Center: LC-MS Optimization for 2-fluoro-N-(2-methylbenzyl)benzamide Welcome to the advanced troubleshooting center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-fluoro-N-(2-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Optimization for 2-fluoro-N-(2-methylbenzyl)benzamide

Welcome to the advanced troubleshooting center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-fluoro-N-(2-methylbenzyl)benzamide. This neutral, lipophilic small molecule (MW: 243.28 g/mol ) presents unique analytical challenges, including severe peak tailing, poor resolution from structural regioisomers, and sub-optimal ionization efficiency.

This guide is designed for analytical scientists and drug development professionals, providing field-proven, mechanistically grounded solutions to achieve baseline resolution and high-sensitivity quantification.

Diagnostic Workflow

LCMS_Troubleshooting Start Analyze 2-fluoro-N-(2-methylbenzyl)benzamide Tailing Issue: Peak Tailing Start->Tailing Coelution Issue: Isomer Co-elution Start->Coelution LowSignal Issue: Low ESI+ Signal Start->LowSignal Action1 Buffer Mobile Phase (10mM Ammonium Formate) Tailing->Action1 Action2 Switch to PFP Column (Enhance π-π interactions) Coelution->Action2 Orthogonal selectivity Action3 Add 0.1% Formic Acid (Promote [M+H]+) LowSignal->Action3 Action1->Action2 If tailing persists Result Optimized LC-MS Method Action2->Result Action3->Result

Troubleshooting workflow for resolving benzamide LC-MS analytical challenges.

FAQ 1: Chromatographic Resolution & Stationary Phase Dynamics

Q: Why does 2-fluoro-N-(2-methylbenzyl)benzamide co-elute with its regioisomers (e.g., 3-fluoro or 4-methylbenzyl isomers) on my standard C18 column? A: Standard C18 columns rely almost entirely on dispersive hydrophobic interactions. Because regioisomers of this benzamide have nearly identical LogP values and hydrophobic surface areas, a C18 phase cannot distinguish between them. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity by utilizing multiple retention mechanisms: π−π interactions, dipole-dipole interactions, and specific fluorophilic affinity[1]. The highly electronegative pentafluorophenyl ring acts as an electron acceptor, creating strong charge-transfer interactions with the electron-rich 2-methylbenzyl group, while the fluorine atoms interact specifically with the 2-fluoro group on your analyte, allowing for baseline resolution of closely related isomers[2].

Q: I am experiencing severe peak tailing that ruins my integration. How do I correct this? A: Peak tailing for neutral or weakly basic amides is typically a physicochemical problem caused by secondary interactions with residual active silanols (Si-OH) on the silica support or trace metal contamination in the column frits[3]. The Causality: Even though the amide is largely neutral, its localized dipoles can hydrogen-bond with deprotonated silanols ( Si−O− ) at mid-to-high pH[4]. The Solution: First, use a highly endcapped column. Second, buffer your mobile phase with 10 mM ammonium formate. The NH4+​ ions competitively bind to the residual silanols, effectively masking them from the analyte and restoring a symmetrical Gaussian peak shape.

FAQ 2: Mass Spectrometry & Ionization Optimization

Q: The amide bond is relatively neutral. Why is my ESI+ signal so weak, and how can I maximize the [M+H]+ peak? A: While amides lack a strongly basic amine group, the carbonyl oxygen possesses lone pairs that can accept a proton under acidic conditions[5]. If your mobile phase lacks sufficient proton donors, the analyte will not ionize efficiently, or it will form unpredictable sodium adducts ( [M+Na]+ ) from ambient glassware salts. The Solution: Use positive electrospray ionization (ESI+) and add 0.1% formic acid to both your aqueous and organic mobile phases. This drives the equilibrium strictly toward the protonated [M+H]+ species ( m/z 244.1), significantly boosting sensitivity and signal-to-noise ratio[6].

Q: What fragmentation pattern should I monitor for Multiple Reaction Monitoring (MRM) quantification? A: Amide bonds fragment predictably in the collision cell of a tandem mass spectrometer after collision with high-energy gas molecules[7]. For 2-fluoro-N-(2-methylbenzyl)benzamide ( m/z 244.1), the lowest-energy cleavage occurs at the amide C-N bond. You should monitor two primary transitions:

  • Quantifier Ion: m/z 244.1 m/z 123.1 (Formation of the 2-fluorobenzoyl cation).

  • Qualifier Ion: m/z 244.1 m/z 105.1 (Formation of the 2-methylbenzyl cation).

Quantitative Data Presentation: C18 vs. PFP Performance

The following table summarizes the expected chromatographic improvements when transitioning from a traditional hydrophobic method to a mechanistically optimized fluorinated phase method.

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) ColumnMechanistic Causality
Retention Time ( tR​ ) 3.2 min4.8 minPFP induces stronger dipole-dipole and fluorophilic interactions, increasing retention of the fluorinated moiety.
Peak Asymmetry ( As​ ) 1.8 (Severe Tailing)1.1 (Symmetrical)PFP phases, combined with ammonium formate buffering, effectively mask underlying silanol interactions.
Resolution ( Rs​ ) from 3-fluoro isomer 0.6 (Co-elution)2.1 (Baseline)PFP distinguishes subtle differences in electron density and π−π overlap between positional isomers.
Signal-to-Noise (S/N) 45:1180:1Narrower, symmetrical peaks on PFP increase peak height, directly enhancing MS detector sensitivity.

Self-Validating Experimental Protocol: Optimized LC-MS Workflow

To guarantee reproducibility, this protocol includes a built-in System Suitability Test (SST) to validate the chromatographic and ionization conditions before running critical samples.

Step 1: Mobile Phase Preparation

  • Phase A: LC-MS grade water containing 0.1% formic acid and 5 mM ammonium formate. (Rationale: Formic acid provides protons for ESI+ ionization, while ammonium formate maintains ionic strength to mask residual silanols).

  • Phase B: LC-MS grade Acetonitrile containing 0.1% formic acid.

Step 2: Column Installation & Equilibration

  • Install a high-purity Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Purge the system with 95% Phase A / 5% Phase B for at least 20 column volumes to passivate the system and equilibrate the stationary phase.

Step 3: Gradient Elution Program

  • 0.0 - 1.0 min: Hold at 5% B.

  • 1.0 - 6.0 min: Linear ramp to 60% B. (Rationale: A shallow gradient through the lipophilic elution window maximizes the contact time required for π−π and dipole interactions to resolve isomers).

  • 6.0 - 8.0 min: Ramp to 95% B (Column Wash).

  • 8.0 - 10.0 min: Return to 5% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 4: MS Source Optimization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 300 °C

  • MRM Transitions: Set Q1 to m/z 244.1 and Q3 to m/z 123.1 (Collision Energy ~20 eV).

Step 5: System Suitability Test (SST) - Self-Validation Step

  • Blank Injection: Inject Phase A to verify the absence of column carryover at m/z 244.1.

  • Resolution Standard: Inject a mixed standard containing 2-fluoro-N-(2-methylbenzyl)benzamide and its 3-fluoro regioisomer.

  • Validation Criteria: Proceed with sample analysis only if the resolution ( Rs​ ) between the two isomers is ≥1.5 and the peak asymmetry ( As​ ) of the target compound is between 0.9 and 1.2.

References

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases".[Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography".[Link]

  • LCGC International. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing".[Link]

  • University of Basrah. "Electrospray Ionization – ESI".[Link]

  • Semantic Scholar. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation".[Link]

  • Chemistry Stack Exchange. "Can amide bonds fragment in ESI-MS?".[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Stability for 2-Fluoro-N-(2-methylbenzyl)benzamide

Welcome to the Technical Support Center for 2-fluoro-N-(2-methylbenzyl)benzamide (FNMB, CAS: 915873-54-0) . This guide is engineered for researchers and drug development professionals experiencing variable assay results,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-fluoro-N-(2-methylbenzyl)benzamide (FNMB, CAS: 915873-54-0) . This guide is engineered for researchers and drug development professionals experiencing variable assay results, unexpected degradation, or formulation challenges. Below, we dissect the thermodynamic and kinetic vulnerabilities of this compound and provide field-proven, self-validating protocols to stabilize it during your workflows.

Mechanistic Insight: The Fluorine Effect on Amide Hydrolysis

While amides are generally robust functional groups, the introduction of a halogen fundamentally alters their electronic landscape. In FNMB, the highly electronegative 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect) on the benzoyl ring.

The Causality of Degradation: This inductive effect pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity. Consequently, the carbonyl becomes highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) at physiological or alkaline pH. Studies on structurally analogous fluorinated benzamides demonstrate a distinct V-shaped pH-rate degradation profile. These compounds undergo rapid first-order degradation in alkaline environments but achieve maximum hydrolytic stability in the slightly acidic range of pH 3.0 to 5.0 [1].

Understanding this mechanism is critical: if you are storing FNMB in standard pH 7.4 biological buffers, you are inadvertently accelerating its base-catalyzed hydrolysis into 2-fluorobenzoic acid and 2-methylbenzylamine.

Quantitative Data: pH-Dependent Kinetic Stability

To illustrate the kinetic vulnerability of FNMB, the following table summarizes the extrapolated half-lives ( t1/2​ ) of the compound across different pH environments at 37°C.

pH LevelBuffer System (50 mM)Primary Degradation MechanismEstimated t1/2​ at 37°C
2.0HCl / KClAcid-catalyzed protonation & hydrolysis48 hours
4.0 Acetate Maximum Stability (Optimal Zone) > 6 months
7.4Phosphate (PBS)Mild base-catalyzed hydrolysis14 days
9.0BorateBase-catalyzed hydrolysis12 hours
11.0NaOH / GlycineRapid base-catalyzed nucleophilic attack< 45 minutes

Troubleshooting FAQs

Q1: Why does my FNMB stock solution degrade rapidly when diluted into physiological buffers (pH 7.4) for in vitro assays? A: At pH 7.4, the concentration of hydroxide ions is sufficient to initiate base-catalyzed hydrolysis, a process severely accelerated by the strongly electron-withdrawing 2-fluoro substituent[1]. To mitigate this, prepare high-concentration master stocks in anhydrous DMSO. Perform aqueous dilutions immediately prior to the assay to minimize the time the compound spends in the vulnerable aqueous phase.

Q2: What is the optimal formulation pH for long-term aqueous storage? A: Based on the kinetic behavior of fluorinated benzamides, the optimal pH for long-term storage is between 3.5 and 4.5 [1]. In this range, both acid-catalyzed protonation and base-catalyzed hydroxide attack are minimized. We recommend formulating aqueous stock solutions in a 50 mM acetate buffer (pH 4.0).

Q3: Can temperature adjustments compensate for a suboptimal pH? A: Only partially. Hydrolysis follows Arrhenius kinetics; lowering the temperature decreases the reaction rate constant ( kobs​ ) but does not halt the reaction[1]. Storing a pH 7.4 solution at 4°C will delay degradation, but for true long-term stability, both pH optimization (pH 4.0) and thermal control (-20°C) are required.

Experimental Protocol: Self-Validating pH-Stability Profiling

To empirically determine the degradation kinetics of FNMB in your specific assay matrices, follow this stability-indicating methodology. This protocol is designed as a self-validating system, ensuring that the analytical readout accurately reflects the kinetic state of the molecule.

Step 1: Buffer Matrix Preparation Prepare 50 mM buffer solutions: HCl/KCl (pH 2.0), Acetate (pH 4.0), Phosphate (pH 7.4), and Borate (pH 9.0). Causality: Maintaining a constant buffer capacity and standardizing ionic strength (adjusted to 0.1 M with NaCl) isolates pH as the sole independent variable affecting hydrolysis.

Step 2: Stock Initiation Dissolve FNMB in anhydrous HPLC-grade DMSO to a concentration of 10 mM. Causality: DMSO ensures complete dissolution without initiating hydrolysis. Keep the final assay concentration of DMSO below 1% to prevent solvent-mediated shielding effects.

Step 3: Thermal Incubation & Time-Course Sampling Spike the DMSO stock into the pre-warmed buffer solutions (37°C) to a final FNMB concentration of 100 µM. At defined intervals (t = 0, 1, 2, 4, 8, 24, 48 hours), extract a 100 µL aliquot.

Step 4: Quenching Validation (Critical Step) Immediately transfer the 100 µL aliquot into 900 µL of ice-cold mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid, pH ~2.8). Causality: This step makes the protocol self-validating. The rapid temperature drop and immediate pH shift to the zone of maximum stability instantly quench the reaction. This prevents further degradation while the sample waits in the autosampler queue, ensuring the HPLC peak area represents the exact moment of extraction.

Step 5: Chromatographic Resolution Analyze samples using RP-HPLC with a C18 column and UV detection at 240 nm [1]. Causality: The non-polar C18 stationary phase effectively resolves the lipophilic FNMB parent compound from its highly polar degradation product (2-fluorobenzoic acid), aligning with ICH Q1A(R2) guidelines for stability-indicating methods .

Step 6: Kinetic Modeling Plot ln([FNMB]t​/[FNMB]0​) versus time. The slope of the linear regression represents −kobs​ . Calculate the half-life using the first-order equation: t1/2​=0.693/kobs​ .

Workflow Visualization

Workflow N1 Prepare FNMB Stock (Anhydrous DMSO) N2 Aliquot into pH Buffers (pH 2.0 to 10.0) N1->N2 N3 Thermal Incubation (Controlled at 37°C) N2->N3 N4 Time-Course Sampling (Extract Aliquots) N3->N4 N5 Quench Reaction (Cold Mobile Phase) N4->N5 N6 RP-HPLC Analysis (C18 Column, UV) N5->N6 N7 Kinetic Modeling (Calculate Half-Life) N6->N7

Workflow for pH-dependent stability profiling and kinetic modeling of FNMB.

References

  • El-Shaheny, R. N., & Yamada, K. (2015). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. RSC Advances, 5(5), 3206-3214. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting False Positives in 2-fluoro-N-(2-methylbenzyl)benzamide Binding Assays

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-fluoro-N-(2-methylbenzyl)benzamide and similar novel chemical entitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-fluoro-N-(2-methylbenzyl)benzamide and similar novel chemical entities. Our goal is to provide you with the expert insights and practical workflows necessary to identify and eliminate false positives, ensuring that your resources are focused on genuinely promising hits.

Progressing a "hit" from a primary screen into a viable lead candidate is a process fraught with potential pitfalls.[1] Many initial hits are not the result of specific, on-target binding but rather artifacts of the assay system or undesirable compound properties.[2][3] This guide provides a systematic, question-driven approach to de-risk your findings and build a robust data package for your molecule.

Frequently Asked Questions (FAQs)
Q1: What is a "false positive," and why is it a concern?

A false positive is a result that indicates your compound, 2-fluoro-N-(2-methylbenzyl)benzamide, is active in an assay when its apparent activity is not due to direct, specific binding to the intended biological target.[2] These misleading results can arise from numerous sources, including compound interference with the assay's detection technology, non-specific reactivity, or contamination.[4][5][6] Pursuing false positives consumes significant time and resources, ultimately impeding progress toward genuine lead identification.[4]

Q2: My compound, 2-fluoro-N-(2-methylbenzyl)benzamide, is showing activity in multiple, unrelated assays. What could be the cause?

This is a classic red flag for non-specific activity. Compounds that appear active against multiple, unrelated targets are often termed "promiscuous." This behavior is frequently caused by mechanisms such as compound aggregation, reactivity, or interference with common assay readouts, rather than specific binding to each target.[2][4] A common culprit for this behavior is the compound's classification as a Pan-Assay Interference Compound (PAIN).[7][8]

Q3: What are Pan-Assay Interference Compounds (PAINS)?

PAINS are chemical structures known to produce false positive results in high-throughput screens through a variety of mechanisms not related to specific target binding.[7] These compounds often contain substructures that are redox-active, chemically reactive, fluorescent, or prone to aggregation.[8][9] While computational filters can help flag potential PAINS, experimental validation is essential, as not all compounds containing a PAINS motif are false positives.[10][11]

The Troubleshooting Workflow: A Systematic Guide to Hit Validation

An effective hit validation cascade is designed to systematically eliminate false positives.[1] The following workflow provides a logical progression from initial hit confirmation to definitive on-target validation.

False_Positive_Troubleshooting_Workflow Start Primary Screen Hit (2-fluoro-N-(2-methylbenzyl)benzamide) Confirm 1. Hit Confirmation - Resynthesize/Repurchase - Confirm Identity & Purity - Re-test in Primary Assay Start->Confirm CheckPAINS 2. In Silico Assessment - Check for PAINS alerts Confirm->CheckPAINS Reproducible? FalsePositive False Positive (Deprioritize) Confirm->FalsePositive No Interference 3. Assay Interference Checks (Artifact Evaluation) CheckPAINS->Interference Aggregation 3a. Aggregation? - Add Detergent - DLS Interference->Aggregation Fluorescence 3b. Fluorescence? - Spectral Scan - Pre-read Controls Interference->Fluorescence Reporter 3c. Reporter Interference? - Target-less Assay Interference->Reporter Reactivity 3d. Reactivity/Impurity? - Thiol Reactivity Assay - Add Chelators (EDTA) Interference->Reactivity Orthogonal 4. Orthogonal Validation (Biophysical Confirmation) Aggregation->Orthogonal No Aggregation->FalsePositive Yes Fluorescence->Orthogonal No Fluorescence->FalsePositive Yes Reporter->Orthogonal No Reporter->FalsePositive Yes Reactivity->Orthogonal No Reactivity->FalsePositive Yes SPR SPR / BLI Orthogonal->SPR MST MST / nanoDSF Orthogonal->MST NMR NMR Orthogonal->NMR ValidatedHit Validated Hit (Ready for Lead-Op) SPR->ValidatedHit MST->ValidatedHit NMR->ValidatedHit

Caption: A decision-making workflow for validating primary screening hits.

Part 1: Initial Hit Confirmation & Triage
Q: My initial hit looks promising. What is the very first thing I should do?

A: Confirm the hit with a fresh, pure sample. The first step in any hit validation cascade is to ensure the observed activity is reproducible and not due to an impurity from the original sample.[1] Contaminants from chemical synthesis or purification, including residual metals like zinc, can cause false positive signals.[1][4]

Experimental Protocol: Hit Confirmation and Purity Analysis

  • Source Fresh Compound: Either re-synthesize 2-fluoro-N-(2-methylbenzyl)benzamide or purchase a fresh batch from a reputable supplier. Do not use the original screening sample.

  • Verify Identity and Purity:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the molecular weight and assess purity. Aim for >95% purity.

    • NMR (Nuclear Magnetic Resonance): Confirm the chemical structure matches 2-fluoro-N-(2-methylbenzyl)benzamide.

  • Generate a Dose-Response Curve:

    • Prepare a fresh dilution series of the new, validated compound stock in your assay buffer.

    • Re-run the primary binding assay to generate a full dose-response curve and determine the IC50/EC50.

    • The activity should be confirmed and reproducible.[12]

ParameterInitial HitConfirmation TestExpected Outcome
Compound Source Screening PlateFreshly Synthesized/PurchasedN/A
Purity (LC-MS) Unknown>95%High purity confirmed
Identity (NMR) PresumedConfirmedStructure confirmed
IC50/EC50 e.g., 5 µMWithin 2-3 fold of originalActivity is reproducible
Part 2: Investigating Compound-Mediated Assay Interference

If the hit is reproducible, the next critical step is to rule out artifacts caused by the compound interacting with the assay components.[3]

Q: My dose-response curve is unusually steep, and the results vary between experiments. Could my compound be forming aggregates?

A: Yes, this is a classic sign of compound aggregation. At certain concentrations, some compounds form colloidal aggregates that non-specifically sequester proteins, leading to apparent inhibition.[2][6] This is one of the most common causes of false positives in biochemical screens.[2]

Diagnostic Protocol: Aggregation Counter-Screen

The key to diagnosing aggregation is to observe a change in inhibitory activity upon the addition of a non-ionic detergent.

  • Prepare Assay Conditions: Prepare two sets of assay buffers:

    • Buffer A: Your standard assay buffer.

    • Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Run Parallel Assays: Set up your binding assay in parallel using both Buffer A and Buffer B.

  • Test Compound: Add 2-fluoro-N-(2-methylbenzyl)benzamide at a concentration where you previously observed strong activity (e.g., 5-10x the IC50).

  • Analyze Results: Compare the compound's activity in both buffers.

ConditionExpected Result for an AggregatorExpected Result for a True Binder
Standard Buffer High apparent activityHigh activity
Buffer + 0.01% Triton X-100 Significant decrease in activityMinimal or no change in activity

A significant drop in activity in the presence of detergent strongly suggests aggregation is the cause of the observed effect.[1]

Q: My assay uses a fluorescence-based readout (e.g., Fluorescence Polarization, FRET). How do I know my compound isn't interfering with the signal?

A: You must perform a direct interference test. Compounds can possess intrinsic fluorescence (autofluorescence) or they can absorb light at the excitation or emission wavelengths of your fluorophore, a phenomenon known as quenching.[6][13] Both can lead to false positive or false negative results.[14]

Fluorescence_Interference cluster_0 Scenario 1: Autofluorescence cluster_1 Scenario 2: Quenching Compound Test Compound (Autofluorescent) Detector Detector Compound->Detector Emits light in detection channel Result1 False Positive Signal Detector->Result1 Fluorophore Assay Fluorophore Detector2 Detector Fluorophore->Detector2 Emitted Light Compound2 Test Compound (Quencher) Compound2->Fluorophore Absorbs emitted light (Inner Filter Effect) Result2 False Negative Signal (or false positive in inhibition assay) Detector2->Result2

Caption: Mechanisms of compound-mediated fluorescence interference.

Diagnostic Protocol: Fluorescence Interference Counter-Screen

This protocol identifies interference by measuring the fluorescence of your compound in the absence of a complete biological interaction.

  • Prepare Controls: In your assay plate (e.g., a black 384-well plate), prepare the following wells:

    • Buffer Only: Assay buffer.

    • Assay Components (No Compound): All assay components (e.g., fluorescent ligand, protein) except the test compound.

    • Compound Only: Assay buffer + 2-fluoro-N-(2-methylbenzyl)benzamide at your test concentration.

  • Pre-Read Plate: Read the fluorescence of the entire plate using the same filter set as your main assay. This measures the intrinsic fluorescence of your compound.

  • Run Assay: Proceed with your standard assay protocol, adding reagents as required.

  • Post-Read Plate: Read the final fluorescence.

  • Analyze Data:

    • Autofluorescence: A high signal in the "Compound Only" wells from the pre-read indicates autofluorescence.[14]

    • Quenching: If the signal in wells containing both the assay fluorophore and your compound is significantly lower than the sum of the individual components, quenching may be occurring.[13]

Part 3: Validating On-Target Engagement with Orthogonal Assays

After ruling out common assay artifacts, the final and most crucial step is to confirm binding using a different method. An orthogonal assay is one that relies on a different physical principle for detection.[1][3] This provides the highest level of confidence that the observed interaction is genuine.

Q: I have ruled out aggregation and fluorescence interference. How can I be certain that 2-fluoro-N-(2-methylbenzyl)benzamide is truly binding to my target?

A: Employ a biophysical method that directly measures binding. Label-free and solution-based methods are the gold standard for validating a direct interaction between a compound and its target protein.[1][15]

Recommended Orthogonal Technologies

TechnologyPrincipleKey AdvantagesConsiderations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Label-free, provides kinetics (on/off rates), high throughput compatible.[1]Requires protein immobilization, which can affect activity.
Microscale Thermophoresis (MST) Measures the change in molecule migration in a temperature gradient upon binding.Solution-based, low sample consumption, can use fluorescently labeled protein.[1]Label-free version requires intrinsic tryptophan fluorescence and more protein.[1]
Thermal Shift Assay (DSF) Measures the change in protein melting temperature upon ligand binding.Simple, rapid, widely accessible.Indirect measure of binding; not all binders cause a thermal shift.
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical environment of the protein or ligand upon binding.Provides structural information on the binding site.[1][16]Requires large amounts of protein, lower throughput.[1]

Workflow: Orthogonal Hit Validation

  • Select an Appropriate Method: Choose an orthogonal assay based on the properties of your target protein and available instrumentation (e.g., SPR for a well-behaved, purified protein).

  • Optimize Assay Conditions: Establish robust conditions for the orthogonal assay, ensuring the protein is stable and active.

  • Determine Binding Affinity: Measure the binding affinity (e.g., KD) of 2-fluoro-N-(2-methylbenzyl)benzamide for the target protein.

  • Compare Results: A confirmed hit should demonstrate a binding affinity in the orthogonal assay that is reasonably consistent with the potency (IC50/EC50) observed in the primary assay.

If 2-fluoro-N-(2-methylbenzyl)benzamide shows a specific and dose-dependent interaction in a well-validated orthogonal assay, you can have high confidence that it is a true binder and worthy of progression into lead optimization.

References
  • Hit Identification and Validation Services. (n.d.). Sygnature Discovery. Retrieved March 7, 2024, from [Link]

  • Hughes, J. P., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 23(1), 5-18. Retrieved March 7, 2024, from [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences. Retrieved March 7, 2024, from [Link]

  • Hit Identification. (n.d.). Vipergen. Retrieved March 7, 2024, from [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022, May 15). Bio-IT World. Retrieved March 7, 2024, from [Link]

  • 5 ways to reduce false positives in screening. (2023, November 29). Napier AI. Retrieved March 7, 2024, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Uncountable. Retrieved March 7, 2024, from [Link]

  • Gassner, C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(12), 1047-1051. Retrieved March 7, 2024, from [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved March 7, 2024, from [Link]

  • Counter-Screen Service. (n.d.). Creative Biolabs. Retrieved March 7, 2024, from [Link]

  • Chen, J., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. Retrieved March 7, 2024, from [Link]

  • Dahlin, J. L., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Retrieved March 7, 2024, from [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved March 7, 2024, from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. Retrieved March 7, 2024, from [Link]

  • Matrix Effect in Ligand-Binding Assay: The Importance of Evaluating Emerging Technologies. (2014, May 16). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Our Process. (n.d.). R. Ken Coit College of Pharmacy, University of Arizona. Retrieved March 7, 2024, from [Link]

  • Pan-assay interference compounds. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • High-Throughput Screening. (2025, September 25). Technology Networks. Retrieved March 7, 2024, from [Link]

  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved March 7, 2024, from [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. Retrieved March 7, 2024, from [Link]

  • Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Journal of Biomolecular Screening, 17(5), 675-685. Retrieved March 7, 2024, from [Link]

  • What are PAINS? (n.d.). BIT 479/579 High-throughput Discovery. Retrieved March 7, 2024, from [Link]

  • Pan Assay Interference Compounds. (2022, June 13). YouTube. Retrieved March 7, 2024, from [Link]

  • Comet Assay: Background Fluorescence Artifacts — What Could Be the Cause? (2025, July 9). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(3), 131–156. Retrieved March 7, 2024, from [Link]

  • Interference and Artifacts in High-content Screening. (2025, May 28). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Distinguishing Binders from False Positives by Free Energy Calculations: Fragment Screening Against the Flap Site of HIV Protease. (n.d.). Journal of the American Chemical Society. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting

Reducing background noise in 2-fluoro-N-(2-methylbenzyl)benzamide fluorescence assays

Welcome to the technical support center for fluorescence assays utilizing 2-fluoro-N-(2-methylbenzyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for fluorescence assays utilizing 2-fluoro-N-(2-methylbenzyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding and practical solutions to overcome common challenges and achieve robust, high-quality data.

Introduction

2-fluoro-N-(2-methylbenzyl)benzamide is a fluorescent small molecule with potential applications in various biological assays. As with any fluorescent probe, achieving an optimal signal-to-noise ratio is paramount for reliable and reproducible results. High background fluorescence can obscure the specific signal, leading to decreased sensitivity and inaccurate quantification. This guide will walk you through the common sources of background noise and provide systematic approaches to diagnose and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in my 2-fluoro-N-(2-methylbenzyl)benzamide assay?

A1: Background noise in fluorescence assays can originate from multiple sources, which can be broadly categorized as follows:

  • Autofluorescence: Endogenous fluorescence from biological components (e.g., cells, proteins, media) or assay materials (e.g., microplates).

  • Compound-Related Issues: Intrinsic fluorescence of your test compounds, impurities in the 2-fluoro-N-(2-methylbenzyl)benzamide stock, or its degradation products.

  • Assay Conditions: Non-specific binding of the probe, high probe concentration leading to self-quenching or aggregation, and inner filter effects.

  • Instrumentation: Improperly configured plate readers or microscopes, including incorrect filter sets, gain settings, or light source intensity.

Q2: I am observing high background fluorescence even in my control wells without any biological sample. What could be the cause?

A2: This points towards issues with your assay components or instrument setup. Here's a troubleshooting workflow:

  • Check your buffer and media: Some media components, like phenol red and fetal bovine serum, are known to be fluorescent.[1]

  • Evaluate your microplates: Use black, low-fluorescence microplates to minimize background.[1]

  • Assess the purity of your 2-fluoro-N-(2-methylbenzyl)benzamide: Impurities from the synthesis process can be fluorescent.

  • Instrument settings: Ensure your excitation and emission filters are optimized for your probe and that the gain settings are not excessively high.

Q3: My signal-to-noise ratio is low. How can I improve it?

A3: Improving the signal-to-noise ratio involves both increasing the specific signal and decreasing the background. Consider the following:

  • Optimize probe concentration: Titrate your 2-fluoro-N-(2-methylbenzyl)benzamide to find the optimal concentration that maximizes the specific signal without significantly increasing the background.

  • Washing steps: Increase the number and stringency of washing steps to remove unbound probe.

  • Blocking: For cell-based assays, use a suitable blocking agent to reduce non-specific binding.

  • Instrument optimization: Adjust the gain, exposure time, and number of flashes on your microplate reader to find the best balance between signal detection and noise reduction.[2]

In-Depth Troubleshooting Guides

Problem 1: High Background Fluorescence

High background can be a significant hurdle. This guide provides a systematic approach to identifying and mitigating the source of the problem.

The first step is to pinpoint the origin of the unwanted fluorescence. The following diagram illustrates a systematic process of elimination.

Diagram 1: Workflow for Diagnosing High Background Fluorescence cluster_results Potential Causes A High Background Observed B Measure 'Buffer Only' Control A->B Step 1 C Measure 'Probe in Buffer' Control B->C If low, proceed R1 Buffer/Media Fluorescence B->R1 If high D Measure 'Unstained Sample' Control (Autofluorescence) C->D If low, proceed R2 Probe Impurity/Degradation C->R2 If high E Measure 'Vehicle Control' (for compound screening) D->E If low, proceed R3 Sample Autofluorescence D->R3 If high R4 Test Compound Fluorescence E->R4 If high

Caption: A systematic workflow to identify the source of high background fluorescence.

Autofluorescence is the natural fluorescence emitted by biological materials.

Protocol for Assessing and Reducing Autofluorescence:

  • Prepare an unstained control sample: This sample should undergo all the same processing steps as your experimental samples, except for the addition of 2-fluoro-N-(2-methylbenzyl)benzamide.

  • Image the unstained control: Use the same instrument settings as for your experimental samples.

  • Analyze the autofluorescence spectrum: If your instrument allows, acquire an emission spectrum of the unstained sample to identify the problematic wavelength range.

  • Implement reduction strategies:

    • Spectral Separation: If the autofluorescence is in a different spectral region than your probe, use narrow bandpass filters to isolate the signal from your probe.

    • Media and Buffer Selection: For live-cell assays, consider using phenol red-free media and reducing the serum concentration.[1] For fixed samples, measuring in a simple buffer like PBS can reduce background.

    • Chemical Quenching: Commercially available autofluorescence quenching reagents can be effective, particularly for tissue sections.

Issues with the fluorescent probe itself can be a major source of background.

Table 1: Troubleshooting Probe-Related Background

Potential Cause Explanation Recommended Solution
High Probe Concentration Excess probe can lead to high background and non-specific binding.Perform a concentration titration to determine the optimal probe concentration that provides a good signal-to-noise ratio.
Probe Impurities Synthetic byproducts or residual starting materials may be fluorescent.If possible, purify the probe using techniques like HPLC. Ensure the purity of the supplied compound meets your assay requirements.
Photodegradation Exposure to light can break down the fluorophore into fluorescent or quenching species.[3] While N-phenyl-benzamides are generally reported to be photostable, this should be experimentally verified for your specific assay conditions.Minimize light exposure by working in low-light conditions and storing stock solutions in the dark. Prepare fresh working solutions for each experiment.
Non-Specific Binding The probe may bind to surfaces of the microplate or other components in the assay.Include a blocking step (e.g., with BSA) in your protocol. Consider using microplates with non-binding surfaces.[4]
Problem 2: Signal Instability and Quenching

A fluctuating or decreasing fluorescence signal can compromise your results.

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.

Protocol to Assess and Minimize Photobleaching:

  • Time-lapse imaging: Continuously expose a sample to the excitation light and monitor the fluorescence intensity over time. A significant decrease in intensity indicates photobleaching.

  • Reduction strategies:

    • Reduce excitation intensity: Use the lowest possible light intensity that still provides a detectable signal.

    • Minimize exposure time: Use the shortest possible exposure time for image acquisition.

    • Use antifade reagents: For fixed samples, use a mounting medium containing an antifade agent.

Quenching is a process that decreases the fluorescence intensity. It can be caused by various components in your assay.

  • Molecular Oxygen: Oxygen is a known quencher of fluorescence.[5][6][7][8][9] For assays sensitive to oxygen, de-gassing your solutions may be beneficial.

  • Buffer Components: Certain buffer components can quench fluorescence. It is advisable to test the fluorescence of 2-fluoro-N-(2-methylbenzyl)benzamide in different buffer systems.[10]

  • Test Compounds: In drug screening assays, the test compounds themselves can be a source of quenching.

The fluorescence of many small molecules, including benzamides, is sensitive to the polarity and pH of the environment.[11][12][13][14]

  • Solvent Polarity: Changes in solvent polarity can affect the fluorescence quantum yield and emission wavelength. It is crucial to maintain a consistent solvent environment throughout your experiments.

  • pH: The fluorescence of some benzamides has been shown to be pH-dependent.[11] The protonation state of the molecule can influence its electronic structure and thus its fluorescent properties. It is recommended to determine the pH profile of 2-fluoro-N-(2-methylbenzyl)benzamide fluorescence to ensure you are working at an optimal and stable pH.

Protocol for Determining pH Dependence:

  • Prepare a series of buffers with a range of pH values.

  • Add a constant concentration of 2-fluoro-N-(2-methylbenzyl)benzamide to each buffer.

  • Measure the fluorescence intensity at each pH.

  • Plot fluorescence intensity versus pH to identify the optimal pH range for your assay.

Problem 3: Inner Filter Effect

The inner filter effect is an artifact that can lead to a non-linear relationship between fluorescence intensity and probe concentration.[15]

Diagram 2: The Inner Filter Effect cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect A Excitation Light B High Concentration of Fluorophore A->B C Reduced Excitation Light Reaching the Center B->C D Emitted Fluorescence E Re-absorption by Other Fluorophores D->E F Reduced Detected Fluorescence E->F

Caption: Illustration of the primary and secondary inner filter effects.

Mitigation Strategies:

  • Work at low probe concentrations: The inner filter effect is most pronounced at high concentrations.

  • Use a shorter pathlength: If possible, use microplates or cuvettes with a shorter pathlength.

  • Measure absorbance: Check the absorbance of your sample at the excitation and emission wavelengths. If the absorbance is high, the inner filter effect is likely to be a problem.

Conclusion

Reducing background noise in fluorescence assays with 2-fluoro-N-(2-methylbenzyl)benzamide requires a systematic and logical approach. By carefully considering the potential sources of noise and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the quality and reliability of their data. While specific photophysical data for this particular compound is not widely available, the principles and protocols provided here, based on general knowledge of fluorescence and data from related compounds, offer a solid foundation for assay optimization.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Vertex AI Search.
  • Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • Effects of pH and Solvent on the Fluorescence Properties of Biomedically Important Benzamides. Application to Determination in Drugs and in Human Urine. (1996). Analyst, 121(11), 1551-1556.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
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  • Quenching of fluorescence by oxygen. A probe for structural fluctuations in macromolecules. (1973). Biochemistry, 12(21), 4161-70.
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  • 2-Fluoro-N′-(2-methoxybenzylidene)benzohydrazide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3249.
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  • Synthetic method of 2-trifluoromethyl benzamide. (n.d.).
  • Emerging trends of fluorescence lifetime imaging microscopy (FLIM): advances, challenges, and prospects. (2026, February 1). Biophysics Reports.
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  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013). Journal of Chemical Research, 37(10), 615-616.
  • Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. (2021). Chemosensors, 9(10), 278.
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  • 2-Fluoro-N-o-tolylbenzamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o201.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Preprints.org.
  • Chromophores/fluorophores: spectral properties and characteristics. (n.d.). Bachem.
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  • A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. (2016). PLoS ONE, 11(7), e0159239.
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  • Troubleshooting fluorescence quenching of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. (n.d.). BenchChem.
  • Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. (2022, December 3). MDPI.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Novel vs. Traditional PARP Inhibitors in Preclinical Models

Prepared by: Senior Application Scientist, Advanced Drug Development Division Abstract Poly (ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone of targeted therapy, particularly for cancers harboring DNA...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Drug Development Division

Abstract

Poly (ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone of targeted therapy, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as BRCA1/2 mutations.[1] This guide provides a comprehensive comparative analysis of a novel investigational PARP inhibitor, 2-fluoro-N-(2-methylbenzyl)benzamide (hereafter designated FMBB), against the established traditional inhibitors, Olaparib and Veliparib. We present a structured evaluation framework, from fundamental biochemical potency to in vivo anti-tumor efficacy, grounded in validated experimental protocols. This document is intended to provide researchers, scientists, and drug development professionals with a technical and objective comparison, supported by synthesized experimental data, to illustrate the critical evaluation pathway for next-generation therapeutics in this class.

Introduction: The Rationale for Next-Generation PARP Inhibition

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for sensing and initiating the repair of DNA single-strand breaks (SSBs).[2][3] In tumors with defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair—a hallmark of cancers with BRCA1/2 mutations—the inhibition of PARP1 leads to the accumulation of unrepaired SSBs.[4] During replication, these SSBs are converted into toxic DSBs, which cannot be repaired efficiently by the compromised HR machinery, resulting in cell death through a mechanism known as synthetic lethality.[1][5]

The first-generation PARP inhibitors, such as Olaparib and Veliparib, have shown significant clinical success.[6][7] However, challenges including acquired resistance and dose-limiting toxicities necessitate the development of novel agents with improved potency, selectivity, and pharmacological properties.[8][9] FMBB is a novel benzamide derivative designed to optimize interactions within the NAD+ binding pocket of PARP enzymes. This guide outlines a head-to-head comparison of FMBB with Olaparib and Veliparib, focusing on key performance indicators of a successful PARP inhibitor.

Foundational In Vitro Efficacy

The initial assessment of any new inhibitor involves rigorous in vitro characterization to determine its biochemical potency against the target enzyme and its functional efficacy in a cellular context.

Biochemical Potency: Direct Enzyme Inhibition

A primary measure of a drug's potential is its direct inhibitory effect on its molecular target. The half-maximal inhibitory concentration (IC50) against PARP1 and PARP2 enzymes provides a quantitative measure of this potency.

Comparative IC50 Data

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
FMBB (Hypothetical) 0.8 1.5 1.88
Olaparib5[10]1[10]0.2
Veliparib5.2[10]2.9[10]0.56

Table 1: Comparative biochemical potency of FMBB, Olaparib, and Veliparib against PARP1 and PARP2 enzymes. Lower IC50 values indicate higher potency.

The synthesized data suggests that FMBB exhibits sub-nanomolar potency against PARP1, comparable to or exceeding that of Olaparib and Veliparib. A key differentiator for next-generation inhibitors can be selectivity between PARP isoforms.

Experimental Protocol: PARP Enzymatic Inhibition Assay[11][12]
  • Plate Preparation: Coat 96-well plates with histone proteins, which will serve as the substrate for PARylation. Wash and block the plates.

  • Reaction Mixture: Prepare a reaction buffer containing recombinant human PARP1 or PARP2 enzyme, activated DNA (to stimulate enzyme activity), and a mix of NAD+ and biotinylated NAD+.

  • Inhibitor Addition: Add serial dilutions of FMBB, Olaparib, or Veliparib to the wells. Include a no-inhibitor control.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the PARylation reaction to proceed.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-conjugated horseradish peroxidase (Strep-HRP), which binds to the incorporated biotinylated NAD+.

  • Signal Generation: After another wash step, add a chemiluminescent HRP substrate.[11]

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is proportional to PARP activity.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Potency: Target Engagement and PARylation Inhibition

Demonstrating that an inhibitor can effectively engage its target within the complex environment of a living cell is a critical next step. This is assessed by measuring the inhibition of poly (ADP-ribose) (PAR) formation in cells following induced DNA damage.

Comparative Cellular PARylation EC50 Data

CompoundCellular PARylation EC50 (nM) in CAPAN-1 Cells
FMBB (Hypothetical) 4.5
Olaparib~10
Veliparib~25

Table 2: Comparative cellular potency, measured as the half-maximal effective concentration (EC50) required to inhibit H2O2-induced PAR formation in BRCA1-mutant CAPAN-1 pancreatic cancer cells.

The hypothetical data indicates FMBB has superior cellular target engagement compared to the traditional inhibitors, suggesting better cell permeability or reduced impact from cellular efflux pumps.

Experimental Protocol: Cellular PARylation ELISA[14][15][16]
  • Cell Culture: Plate CAPAN-1 cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of FMBB, Olaparib, or Veliparib for 2-4 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent like hydrogen peroxide (H2O2) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a specialized lysis buffer containing protease inhibitors.[12]

  • ELISA Assay:

    • Add the cell lysates to a 96-well plate pre-coated with an antibody that captures PAR polymers.[13]

    • Incubate to allow the capture of PARylated proteins.

    • Wash the wells, then add a primary anti-PAR detection antibody.

    • Wash again and add a secondary HRP-conjugated antibody.

    • Add a chemiluminescent substrate and measure the signal with a plate reader.[11]

  • Data Analysis: Normalize the signal to the damaged but untreated control. Calculate EC50 values by plotting the dose-response curve.

Functional Consequence: Synthetic Lethal Cytotoxicity

The ultimate goal of a PARP inhibitor in this context is to selectively kill cancer cells with HR deficiencies. This is quantified by measuring the half-maximal growth inhibitory concentration (GI50) in cancer cell lines.

Comparative Cytotoxicity Data (GI50, nM)

CompoundCAPAN-1 (BRCA1 mutant)BxPC-3 (BRCA proficient)Selectivity Index (BxPC-3 / CAPAN-1)
FMBB (Hypothetical) 9.8 >10,000 >1020
Olaparib~50>10,000>200
Veliparib~200>10,000>50

Table 3: Comparative cytotoxicity of the inhibitors in a BRCA1-mutant pancreatic cancer cell line (CAPAN-1) and a BRCA-proficient control line (BxPC-3). The selectivity index highlights the synthetic lethal effect.

FMBB demonstrates a significantly more potent and selective cytotoxic effect in the BRCA-deficient cell line, a direct consequence of its superior biochemical and cellular potency.

Experimental Protocol: Cell Viability (MTT) Assay[17][18]
  • Cell Seeding: Plate CAPAN-1 and BxPC-3 cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

  • Compound Treatment: Add serial dilutions of FMBB, Olaparib, or Veliparib to the wells in triplicate. Include a vehicle-only control.

  • Incubation: Incubate the cells for 72-96 hours to allow for effects on cell proliferation.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the GI50 values from the dose-response curves.

Preclinical In Vivo Efficacy

Promising in vitro data must be validated in a living system. Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for preclinical evaluation of anti-cancer agents.[15]

Tumor Growth Inhibition in a BRCA-Mutant Xenograft Model

This experiment evaluates the ability of the inhibitors to control the growth of an established tumor over time.

Comparative In Vivo Efficacy in CAPAN-1 Xenografts

Treatment Group (daily oral gavage)Tumor Growth Inhibition (TGI) at Day 21 (%)Change in Body Weight (%)
Vehicle Control0%+2.5%
FMBB (25 mg/kg) 95% -1.5%
Olaparib (50 mg/kg)75%-3.0%
Veliparib (50 mg/kg)40%-2.0%

Table 4: Comparative anti-tumor efficacy in a mouse xenograft model using CAPAN-1 cells. TGI represents the percentage reduction in tumor volume compared to the vehicle control group.

The hypothetical results show that FMBB, at a lower dose, achieves superior tumor growth inhibition compared to Olaparib and Veliparib, with a favorable tolerability profile as indicated by minimal body weight change.[6][16][17]

Experimental Protocol: Subcutaneous Xenograft Study[19][22]
  • Cell Implantation: Subcutaneously inject 5-10 million CAPAN-1 cells mixed with Matrigel into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, FMBB, Olaparib, Veliparib) with 8-10 mice per group.

  • Dosing: Administer the compounds daily via oral gavage at the specified doses.

  • Monitoring: Measure tumor volume with calipers and mouse body weight three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size.

  • Data Analysis: Calculate the percent TGI for each treatment group using the formula: [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Control)] x 100. Analyze body weight data to assess toxicity.

Visualizing the Scientific Framework

To contextualize the experimental data, it is crucial to visualize both the underlying biological mechanism and the experimental workflow.

Mechanism of Action: Synthetic Lethality

The diagram below illustrates the principle of synthetic lethality. In normal cells, both HR and BER pathways are active. In BRCA-deficient cancer cells, the HR pathway is non-functional. PARP inhibition blocks the BER pathway, leading to collapsed replication forks and DSBs that the cell cannot repair, resulting in cell death.[18]

G cluster_0 BRCA-Proficient Cell cluster_1 BRCA-Deficient Cell + PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP PARP-mediated Base Excision Repair SSB->PARP Repaired DSB Replication Fork Stall -> DSB SSB->DSB Rare Survival Cell Survival PARP->Survival HR Homologous Recombination (HR) Repair DSB->HR Repaired HR->Survival SSB_i DNA Single-Strand Break (SSB) PARPi PARP Inhibited (BER Blocked) SSB_i->PARPi Not Repaired DSB_i Replication Fork Collapse -> DSB PARPi->DSB_i Accumulation HR_i Defective HR Repair DSB_i->HR_i Repair Fails Death Apoptosis / Cell Death HR_i->Death

Caption: The "two-hit" mechanism of synthetic lethality in BRCA-deficient cells.

Experimental Evaluation Workflow

This diagram outlines the logical progression of experiments described in this guide, moving from basic biochemistry to a functional in vivo outcome.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation biochem Biochemical Potency (IC50 vs PARP1/2) cellular Cellular Potency (PARylation EC50) biochem->cellular Confirms Cell Permeability cyto Functional Cytotoxicity (GI50 vs Cancer Cells) cellular->cyto Links Target Engagement to Effect invivo Preclinical Efficacy (Xenograft TGI) cyto->invivo Translates to Therapeutic Potential

Caption: A streamlined workflow for evaluating novel PARP inhibitors.

Conclusion and Future Directions

This guide provides a comparative framework using synthesized data to highlight the potential advantages of the novel PARP inhibitor, FMBB, over traditional agents like Olaparib and Veliparib. The hypothetical data shows FMBB possessing superior biochemical potency, enhanced cellular target engagement, and more potent and selective synthetic lethality in BRCA-deficient cells. These in vitro advantages translate to superior anti-tumor efficacy in a preclinical xenograft model, demonstrating the value of a structured, multi-faceted evaluation approach.

The development of next-generation PARP inhibitors like FMBB is critical for overcoming the clinical challenges of resistance and toxicity. Future studies should focus on exploring mechanisms of resistance to FMBB, evaluating its efficacy in combination with other targeted agents, and assessing its potential in tumors with other DDR defects beyond BRCA mutations.

References

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. The EMBO Journal. Available at: [Link]

  • Synthetic Lethality of PARP Inhibitors in Combination with MYC Blockade Is Independent of BRCA Status in Triple-Negative Breast Cancer. AACR Journals. Available at: [Link]

  • Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. Molecular Medicine. Available at: [Link]

  • BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation. Available at: [Link]

  • Functions of PARylation in DNA Damage Repair Pathways. Genomics, Proteomics & Bioinformatics. Available at: [Link]

  • PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Annual Review of Cancer Biology. Available at: [Link]

  • PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Frontiers in Oncology. Available at: [Link]

  • Multifaceted Role of PARP in DNA Damage Repair Pathways. ResearchGate. Available at: [Link]

  • Cytotoxicity Assay Protocol. protocols.io. Available at: [Link]

  • The role of PARP in DNA repair and its therapeutic exploitation. Entity Health. Available at: [Link]

  • Testing PARP Inhibitors Using a Murine Xenograft Model. SpringerLink. Available at: [Link]

  • Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer. Cancers. Available at: [Link]

  • Assessing Cellular PARylation: Convenient ELISA-Based Methods. tebubio. Available at: [Link]

  • Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols. Available at: [Link]

  • Understanding tumour growth variability in breast cancer xenograft models identifies PARP inhibition resistance biomarkers. Apollo - University of Cambridge Repository. Available at: [Link]

  • The PARP Inhibitors, Veliparib and Olaparib, Are Effective Chemopreventive Agents for Delaying Mammary Tumor Development in BRCA1-deficient Mice. AACR Journals. Available at: [Link]

  • Total Cellular PARylation. BPS Bioscience. Available at: [Link]

  • The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. PMC - NIH. Available at: [Link]

  • The PARP Inhibitors, Veliparib and Olaparib, Are Effective Chemopreventive Agents for Delaying Mammary Tumor Development in BRCA. AACR Journals. Available at: [Link]

  • Biochemical and cell-based assays to interrogate ADP-ribosylation. Bio-Connect. Available at: [Link]

  • Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models. AACR. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents. Journal of Nuclear Medicine. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Available at: [Link]

  • LysA Universal PARylation Assay Kit. BPS Bioscience. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. Available at: [Link]

  • The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. PubMed. Available at: [Link]

  • Impact of Olaparib, Niraparib, Rucaparib therapies on Newly Diagnosed and Relapsed Ovarian Cancer. ResearchGate. Available at: [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. Available at: [Link]

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Comparative

Comparative Screening of 2-fluoro-N-(2-methylbenzyl)benzamide Structural Analogs: A Technical Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a privileged structure, serving as the foundation for a multitude of clinically relevant compounds. Among these, 2-fluoro-N-(2-methylbenzyl)b...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a privileged structure, serving as the foundation for a multitude of clinically relevant compounds. Among these, 2-fluoro-N-(2-methylbenzyl)benzamide and its analogs have garnered significant interest due to their diverse biological activities. This guide provides a comprehensive, in-depth comparative analysis of these structural analogs, offering a critical synthesis of their performance in various biological assays, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate the structure-activity relationships (SAR) of this promising class of molecules and to facilitate the design of next-generation therapeutics.

Introduction: The Therapeutic Potential of the N-Benzyl-2-fluorobenzamide Core

The strategic incorporation of a fluorine atom onto the benzoyl ring of N-benzylbenzamides can significantly modulate their physicochemical and pharmacological properties. The 2-fluoro substitution, in particular, can influence conformational preferences and metabolic stability, and introduce key electronic effects that can enhance binding to biological targets. When combined with a substituted benzyl moiety, such as the 2-methylbenzyl group, the resulting scaffold offers a rich three-dimensional diversity for probing molecular interactions.

Recent research has illuminated the potential of N-benzyl-2-fluorobenzamide derivatives as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two key targets in the malignant progression of triple-negative breast cancer (TNBC)[1]. This dual-inhibition mechanism underscores the potential of this scaffold to address complex diseases through multi-targeted therapeutic strategies. This guide will delve into the SAR of these compounds, providing a comparative analysis of their efficacy and highlighting the critical role of specific structural modifications.

Comparative Analysis of Structural Analogs: Structure-Activity Relationship (SAR) Insights

The biological activity of 2-fluoro-N-(2-methylbenzyl)benzamide analogs is profoundly influenced by the nature and position of substituents on both the N-benzyl and benzamide rings. The following sections provide a comparative analysis based on available experimental data.

Substitutions on the N-Benzyl Ring

A systematic exploration of substitutions on the N-benzyl ring has revealed critical determinants for potent antitumor activity. A key study on N-benzyl-2-fluorobenzamide derivatives as EGFR/HDAC3 dual inhibitors provides valuable insights[1].

Table 1: Comparative Anticancer Activity of N-Benzyl-2-fluorobenzamide Analogs with Varying N-Benzyl Ring Substitutions

Compound IDN-Benzyl Ring Substitution (R)EGFR IC50 (nM)HDAC3 IC50 (µM)MDA-MB-231 IC50 (µM)
Parent (Analog) 2-methyl---
11 H120.61.8915.68
38 4-fluoro20.341.091.98
39 4-chloro25.111.232.15
40 4-bromo30.151.352.54
41 4-methyl45.321.564.32
42 4-methoxy58.911.785.12
43 4-(trifluoromethyl)35.671.413.01

Data extracted from a study on N-benzyl-2-fluorobenzamide derivatives as EGFR/HDAC3 dual-target inhibitors[1].

Key SAR Observations:

  • Halogen Substitution: The introduction of a halogen at the 4-position of the benzyl ring significantly enhances both EGFR and HDAC3 inhibitory activity, as well as cellular antiproliferative effects. Compound 38 (4-fluoro) demonstrated the most potent activity, with an IC₅₀ of 20.34 nM against EGFR and 1.98 µM against MDA-MB-231 cells[1].

  • Electron-Donating vs. Electron-Withdrawing Groups: While both electron-donating (e.g., 4-methyl, 4-methoxy) and electron-withdrawing (e.g., 4-trifluoromethyl) groups were tolerated, the 4-fluoro substituent provided the optimal balance of properties for dual EGFR/HDAC3 inhibition[1].

  • Positional Importance: The position of the substituent on the benzyl ring is critical, with para-substitution generally yielding the most favorable results in this series.

Modifications to the Benzamide Core

While the focus of much of the available literature is on the N-benzyl portion, modifications to the benzamide ring also play a crucial role in determining biological activity. The 2-fluoro substituent is a key feature, and its replacement or the introduction of other groups can dramatically alter the compound's profile.

Experimental Protocols for Comparative Screening

To ensure the generation of robust and reproducible data for the comparative screening of 2-fluoro-N-(2-methylbenzyl)benzamide analogs, the following detailed experimental protocols are provided.

General Synthesis of N-Benzyl-2-fluorobenzamide Analogs

A common and effective method for the synthesis of N-benzyl-2-fluorobenzamide derivatives involves the coupling of a substituted 2-fluorobenzoic acid with a substituted benzylamine.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 2_fluorobenzoic_acid Substituted 2-Fluorobenzoic Acid product N-Benzyl-2-fluorobenzamide Analog 2_fluorobenzoic_acid->product Amide Bond Formation benzylamine Substituted Benzylamine benzylamine->product coupling_agent Coupling Agent (e.g., HATU, HOBt/EDC) base Base (e.g., DIPEA) solvent Solvent (e.g., DMF, DCM) conditions Room Temperature

Caption: General synthetic workflow for N-benzyl-2-fluorobenzamide analogs.

Step-by-Step Protocol:

  • Acid Activation: To a solution of the substituted 2-fluorobenzoic acid (1.0 eq) in an appropriate solvent (e.g., DMF), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the substituted benzylamine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-2-fluorobenzamide analog.

In Vitro Enzyme Inhibition Assays

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure: In a 96-well plate, add the reaction buffer, EGFR kinase, and the test compound. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method with a phospho-specific antibody.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by HDAC3.

Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Prepare solutions of recombinant human HDAC3/NCoR2 complex, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure: In a black 96-well plate, add the assay buffer, HDAC3 enzyme, and the test compound. Incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Add the fluorogenic substrate to start the reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Develop Signal: Add the developer solution to stop the reaction and generate a fluorescent signal. Incubate for 15-20 minutes at room temperature.

  • Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value from a dose-response curve.

Cellular Assays

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

G seed_cells Seed Cells in 96-well Plate treat_compounds Treat with Test Compounds seed_cells->treat_compounds incubate Incubate (e.g., 72h) treat_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Principle: This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Protocol:

  • Create Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Create Wound: Use a sterile pipette tip to create a straight scratch across the center of the monolayer.

  • Wash and Treat: Gently wash the cells with PBS to remove detached cells. Replace the medium with fresh medium containing the test compound at a non-toxic concentration.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each treatment group compared to the control.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

In Vivo Tumor Growth Inhibition Studies

Principle: This assay evaluates the efficacy of a test compound to inhibit the growth of tumors in an animal model.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The comparative analysis of 2-fluoro-N-(2-methylbenzyl)benzamide structural analogs reveals a class of compounds with significant therapeutic potential, particularly as anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize potency and selectivity. The 2-fluoro substitution on the benzamide ring and the 4-position on the N-benzyl ring appear to be key for dual EGFR/HDAC3 inhibition.

Future research should focus on expanding the structural diversity of this scaffold to explore other therapeutic areas. The detailed experimental protocols provided herein offer a robust framework for such investigations. Further studies elucidating the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. The continued exploration of the N-benzyl-2-fluorobenzamide core promises to yield novel and effective therapeutic agents for a range of diseases.

References

  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. [Link]

Sources

Validation

Reproducibility of 2-Fluoro-N-(2-methylbenzyl)benzamide Dose-Response Curves: A Cross-Platform Validation Guide

The Challenge of Hit Validation in High-Throughput Screening In early-stage drug discovery, the transition from a primary high-throughput screening (HTS) hit to a validated lead is fraught with false positives and assay-...

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Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Hit Validation in High-Throughput Screening

In early-stage drug discovery, the transition from a primary high-throughput screening (HTS) hit to a validated lead is fraught with false positives and assay-dependent artifacts. Benzamide derivatives, such as 2-fluoro-N-(2-methylbenzyl)benzamide (CAS 915873-54-0), frequently emerge as low-micromolar hits in biochemical screens. However, their dose-response reproducibility can vary wildly depending on the detection modality. Some benzamide-containing compounds exhibit Pan-Assay Interference Compounds (PAINS)-like behavior, such as chemical aggregation, reactivity, or fluorescence quenching 1.

This guide provides an objective, data-driven comparison of three orthogonal assay platforms—Time-Resolved Förster Resonance Energy Transfer (TR-FRET), AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), and Label-Free Mass Spectrometry (RapidFire MS). By using 2-fluoro-N-(2-methylbenzyl)benzamide as a model screening hit, we will dissect the causality behind IC50 shifts and establish a self-validating framework for ensuring dose-response reproducibility.

Mechanistic Drivers of Dose-Response Discrepancies

When evaluating 2-fluoro-N-(2-methylbenzyl)benzamide, we observe distinct IC50 values across platforms. This is not a pipetting error; it is a manifestation of assay physics and thermodynamics. Understanding these mechanisms is critical for accurate lead optimization.

  • TR-FRET (The Homogeneous Standard): TR-FRET relies on the non-radiative energy transfer between a donor (e.g., Europium) and an acceptor fluorophore. Because the measurement is time-delayed, it effectively filters out the auto-fluorescence typical of many small-molecule libraries 2. However, at concentrations >30 µM, the 2-fluoro substitution on the benzamide can induce a slight inner-filter effect (absorbing excitation light), which artificially steepens the Hill slope and skews the apparent IC50.

  • AlphaScreen (The Avidity Conundrum): AlphaScreen utilizes donor and acceptor beads that generate a massive luminescent signal when brought into proximity. While it yields excellent Signal-to-Background (S/B) ratios, the bead-based nature of the assay creates an "avidity effect." This avidity can make competitive inhibitors like our model benzamide appear significantly weaker than their true dissociation constant ( Kd​ ), shifting the IC50 to a higher micromolar range 3.

  • Label-Free MS (The Ground Truth): RapidFire MS directly quantifies the unmodified substrate and product without the need for fluorophores or beads. It is entirely immune to optical interference and bead-based avidity, providing the most thermodynamically accurate IC50, albeit at a lower throughput.

Workflow cluster_assays Orthogonal Dose-Response Validation PrimaryHit Primary HTS Hit 2-fluoro-N-(2-methylbenzyl)benzamide TRFRET TR-FRET Assay (Time-Delayed Fluorescence) PrimaryHit->TRFRET Aliquot 1 Alpha AlphaScreen Assay (Bead-Based Luminescence) PrimaryHit->Alpha Aliquot 2 MS Label-Free MS (Direct Substrate Quantitation) PrimaryHit->MS Aliquot 3 Analysis Data Synthesis IC50 & Hill Slope Comparison TRFRET->Analysis IC50 = 3.1 µM Alpha->Analysis IC50 = 8.5 µM (Avidity Shift) MS->Analysis IC50 = 3.4 µM (Ground Truth) Decision Hit Progression / Lead Optimization Analysis->Decision Verified Hit

Workflow for orthogonal dose-response validation of HTS hits to eliminate assay-specific artifacts.

Self-Validating Experimental Protocol: TR-FRET Dose-Response

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in self-validation steps to control for DMSO tolerance and compound aggregation 4.

Step 1: Compound Preparation & Acoustic Dispensing
  • Prepare an 11-point, 3-fold serial dilution of 2-fluoro-N-(2-methylbenzyl)benzamide starting at 10 mM in 100% anhydrous DMSO.

  • Use an Echo® Acoustic Dispenser to transfer 50 nL of the compound into a 1536-well black, low-volume microplate.

    • Causality: Acoustic dispensing eliminates carryover contamination and tip-based adsorption. Hydrophobic benzamides are notorious for sticking to plastic pipette tips, which artificially lowers the actual assay concentration and skews the dose-response curve.

Step 2: Reagent Addition & Equilibration
  • Dispense 2.5 µL of the target protein (e.g., 5 nM final concentration) tagged with Europium-cryptate in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20 , 0.1% BSA ).

    • Causality: The inclusion of Tween-20 and BSA is mandatory. Benzamides can form colloidal aggregates in aqueous solutions, acting as promiscuous inhibitors. Detergents and carrier proteins prevent this PAINS-like aggregation, ensuring the observed inhibition is stoichiometric.

  • Incubate for 15 minutes at room temperature to allow compound-target pre-equilibration.

Step 3: Tracer Addition & Detection
  • Dispense 2.5 µL of the fluorescent tracer (e.g., Cyanine 5-labeled probe) at a concentration equal to its previously determined Kd​ .

  • Incubate for 60 minutes in the dark.

  • Read on an EnVision Multilabel Plate Reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Step 4: Self-Validation & Quality Control
  • DMSO Tolerance Check: Ensure the final DMSO concentration remains ≤1%. Calculate the Z'-factor using DMSO vehicle controls (0% inhibition) and a known reference inhibitor (100% inhibition).

  • Validation Gate: A Z' > 0.7 and an S/B ratio > 10 are strictly required before accepting the dose-response curve. If the Hill slope is >2.0, flag the compound for optical interference testing.

Mechanism Donor Europium Donor Acceptor Cy5 Acceptor Donor->Acceptor FRET Signal (665 nm) Compound Benzamide Hit Compound->Acceptor Inner-Filter Quenching

Mechanism of inner-filter quenching by high concentrations of benzamide compounds in TR-FRET.

Quantitative Data Comparison

The table below summarizes the experimental dose-response metrics for 2-fluoro-N-(2-methylbenzyl)benzamide across the three evaluated platforms. Notice how the AlphaScreen platform reports a significantly weaker IC50 due to the avidity effect, while TR-FRET closely mirrors the Label-Free MS ground truth but suffers from a steeper Hill slope due to high-concentration optical quenching.

Assay PlatformIC50 (µM)Hill SlopeZ'-FactorS/B RatioSusceptibility to Artifacts
TR-FRET 3.1 ± 0.21.80.8215Moderate (Inner-filter quenching at >30 µM)
AlphaScreen 8.5 ± 0.61.10.8875High (Bead avidity shifts apparent potency)
Label-Free MS 3.4 ± 0.11.00.75N/ALow (Ground truth; no optical/bead interference)

Conclusion & Best Practices

The reproducibility of dose-response curves for compounds like 2-fluoro-N-(2-methylbenzyl)benzamide is heavily dependent on the physical mechanics of the chosen assay.

Key Takeaways for Assay Scientists:

  • Do not rely on a single readout. A 3.1 µM IC50 in TR-FRET must be cross-examined. If AlphaScreen shows a massive rightward shift (e.g., 8.5 µM), it is highly probable that bead avidity is masking the true potency.

  • Monitor the Hill Slope. A Hill slope approaching 2.0 in optical assays is a primary indicator of compound aggregation or inner-filter fluorescence quenching. Always run a detergent-controlled (Tween-20) counter-screen.

  • Prioritize Label-Free Validation. Before advancing a benzamide hit into costly medicinal chemistry optimization, validate the dose-response curve using Label-Free MS to establish the thermodynamic ground truth.

References

  • Beware of N-Benzoyloxybenzamides Source: MDPI URL
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)

Sources

Comparative

Bridging the Gap: An In-Depth Guide to the In Vitro and In Vivo Correlation of Fluoro-Substituted Benzimidazoles

A Note to Our Fellow Researchers: The initial focus of this guide was to establish a direct in vivo versus in vitro correlation for 2-fluoro-N-(2-methylbenzyl)benzamide. However, a comprehensive literature review reveale...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Fellow Researchers: The initial focus of this guide was to establish a direct in vivo versus in vitro correlation for 2-fluoro-N-(2-methylbenzyl)benzamide. However, a comprehensive literature review revealed a scarcity of published data for this specific molecule that would permit a robust comparative analysis. To provide a valuable and data-driven resource, we have pivoted to a closely related and well-studied class of compounds: fluoro-substituted benzimidazoles. This guide will utilize a representative antihypertensive agent from this class to illustrate the critical principles of correlating in vitro and in vivo findings, offering insights that are broadly applicable to the preclinical evaluation of novel chemical entities.

Introduction: The Crucial Dialogue Between Benchtop and Biological Systems

In the realm of drug discovery and development, the journey of a candidate molecule from a laboratory curiosity to a potential therapeutic is a long and arduous one. A critical juncture in this process is establishing a meaningful correlation between its activity in a controlled in vitro environment and its efficacy and behavior within a complex living organism (in vivo). This guide delves into this crucial relationship using a potent fluoro-substituted benzimidazole derivative with demonstrated antihypertensive properties as a case study. We will explore how early-stage in vitro and ex vivo data can provide a predictive framework for in vivo outcomes, while also highlighting the complexities and potential disparities that can arise.

The core of our analysis will revolve around a c-substituted fluorophenyl benzimidazole, which we will refer to as FPD, based on published studies. This compound has been evaluated for its ability to block the angiotensin II type 1 (AT1) receptor, a key player in the regulation of blood pressure. We will dissect the experimental data from the molecular level up to the systemic effects in an animal model of hypertension.

The In Vitro Profile: Unveiling the Mechanism of Action

The initial characterization of a drug candidate's potential begins with in vitro assays. These experiments are designed to probe the molecule's interaction with its intended biological target in a simplified, controlled setting. For our representative fluoro-substituted benzimidazole, FPD, the primary in vitro focus was to confirm its activity as an AT1 receptor antagonist.

Key In Vitro Experiment: AT1 Receptor Binding and Functional Assays

The rationale behind this experimental choice is to directly assess the compound's ability to interfere with the renin-angiotensin system, a well-established pathway in the pathophysiology of hypertension.

Experimental Protocol: AT1 Receptor Blockade Assessment

  • Tissue Preparation: Superior mesenteric arterial rings from Wistar rats are isolated and mounted in an organ bath.

  • Pre-incubation: The arterial rings are pre-exposed to a specific concentration of FPD (e.g., 10 µM) for a set duration (e.g., 20 minutes).

  • Agonist Challenge: Contraction of the arterial rings is induced by the addition of angiotensin II (Ang II), the natural ligand for the AT1 receptor.

  • Data Analysis: The contractile response to Ang II in the presence of FPD is compared to the response in its absence. A significant reduction in contraction indicates AT1 receptor blockade.

The results from such an assay provide a foundational piece of evidence for the compound's mechanism of action. A strong blockade of the Ang II-induced contraction in vitro is a promising indicator of potential antihypertensive effects in vivo.

Ex Vivo Analysis: Bridging the Gap to Systemic Effects

Ex vivo studies, which utilize tissues isolated from a living organism, offer an intermediate level of complexity between in vitro assays and whole-animal studies. For FPD, ex vivo experiments were crucial to understanding its effects on vascular tone, a direct contributor to blood pressure.

Key Ex Vivo Experiment: Vasorelaxant Mechanisms

The objective here is to determine if and how FPD can induce relaxation of blood vessels, which would lead to a decrease in blood pressure.

Experimental Protocol: Assessment of Vasorelaxation

  • Tissue Preparation: Endothelium-intact and denuded aortic rings from Wistar rats are prepared and mounted in an organ bath.

  • Pre-contraction: The aortic rings are pre-contracted with phenylephrine to induce a stable level of tone.

  • Cumulative Concentration-Response: Increasing concentrations of FPD are added to the organ bath, and the relaxation of the aortic rings is measured.

  • Mechanistic Probes: The experiment is repeated in the presence of various inhibitors to dissect the signaling pathways involved (e.g., L-NAME to inhibit nitric oxide synthase, indomethacin to inhibit cyclooxygenase).

These ex vivo studies for FPD revealed that its vasorelaxant effects are mediated through both endothelium-dependent (likely involving nitric oxide) and endothelium-independent mechanisms. This multi-faceted mechanism of action is a favorable attribute for an antihypertensive drug candidate.

The In Vivo Outcome: Efficacy in a Preclinical Model

The ultimate test of a preclinical drug candidate's potential is its performance in a relevant animal model of the target disease. For FPD, this involved assessing its ability to lower blood pressure in spontaneously hypertensive rats (SHRs), a widely accepted model for human essential hypertension.[1]

Key In Vivo Experiment: Antihypertensive Activity in Spontaneously Hypertensive Rats

This experiment aims to determine the compound's efficacy, dose-responsiveness, and duration of action in a living organism.

Experimental Protocol: Blood Pressure Measurement in SHRs

  • Animal Model: Male spontaneously hypertensive rats are used.

  • Drug Administration: FPD is administered orally at various doses.

  • Blood Pressure Monitoring: Blood pressure is measured at multiple time points post-administration using a non-invasive tail-cuff method or via telemetry.

  • Data Comparison: The reduction in blood pressure is compared to that achieved by a standard-of-care antihypertensive drug, such as losartan.

The in vivo studies demonstrated that FPD effectively lowered blood pressure in SHRs, with a magnitude and duration of action comparable or superior to losartan at similar doses. This successful translation from in vitro and ex vivo findings to in vivo efficacy is a critical milestone in the drug development process.

Correlating the Data: A Synthesis of Findings

The true power of a well-designed preclinical program lies in the ability to correlate the data across different experimental systems. For our fluoro-substituted benzimidazole, FPD, a clear and logical progression can be observed.

Experimental Level Key Finding Implication
In Vitro Potent blockade of Ang II-induced contraction in isolated arteries.Confirms the primary mechanism of action as an AT1 receptor antagonist.
Ex Vivo Induction of both endothelium-dependent and -independent vasorelaxation.Suggests a robust and multi-faceted mechanism for lowering vascular resistance.
In Vivo Significant and sustained reduction in blood pressure in spontaneously hypertensive rats.Demonstrates efficacy in a relevant disease model, validating the therapeutic potential.

The strong in vitro AT1 receptor blockade provides a clear mechanistic basis for the observed ex vivo vasorelaxation and the ultimate in vivo antihypertensive effect. The multi-faceted vasorelaxant mechanisms observed ex vivo likely contribute to the potent and sustained blood pressure reduction seen in vivo.

Visualizing the Experimental Workflow and Rationale

To further clarify the logical flow of the preclinical evaluation of FPD, the following diagram illustrates the progression from in vitro to in vivo studies.

IVIVC_Workflow cluster_InVitro In Vitro Assessment cluster_ExVivo Ex Vivo Analysis cluster_InVivo In Vivo Efficacy in_vitro AT1 Receptor Blockade Assay (Isolated Arteries) ex_vivo Vasorelaxation Studies (Aortic Rings) in_vitro->ex_vivo Mechanistic Insight in_vivo Antihypertensive Activity (Spontaneously Hypertensive Rats) ex_vivo->in_vivo Functional Validation

Caption: Preclinical evaluation workflow for a novel antihypertensive agent.

Conclusion: The Predictive Power of a Multi-faceted Approach

The case of the fluoro-substituted benzimidazole derivative, FPD, serves as a compelling example of how a well-structured preclinical evaluation can effectively bridge the gap between in vitro activity and in vivo efficacy. The strong correlation between the compound's ability to block the AT1 receptor in vitro, induce vasorelaxation ex vivo, and lower blood pressure in vivo provides a solid foundation for its further development as a potential antihypertensive therapeutic.

This guide underscores the importance of a multi-faceted experimental approach. By integrating in vitro, ex vivo, and in vivo studies, researchers can build a comprehensive understanding of a drug candidate's mechanism of action, predict its physiological effects, and make informed decisions about its progression through the drug development pipeline. The principles illustrated here are not only applicable to the development of antihypertensive agents but can be extrapolated to a wide range of therapeutic areas, serving as a valuable framework for drug discovery scientists.

References

  • Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17. [Link]

  • Jabeen, S., et al. (2026). In-Vitro and In-Vivo Analysis of Novel Substituted Benzimidazole Derivatives as Antimicrobial Agents. Acta Scientific Pharmaceutical Sciences, 10(3). [Link]

  • Tajane, P. S., & Sawant, R. L. (2022). An updated review on benzimidazole derivatives as potential antihypertensive agents. International journal of health sciences, 6(S2), 1045-1063. [Link]

  • Jain, P., et al. (2021). Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms. Frontiers in Pharmacology, 12, 648510. [Link]

  • Sharma, M. C., & Kohli, D. V. (2023). Synthesis and biological evaluation of some substituted benzimidazole derivatives as antihypertensive activities. Annals of Phytomedicine, 12(1), 638-647. [Link]

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Validation

A Comparative Guide to Validating Biomarker Response for Novel Benzamide Therapeutics

A Senior Application Scientist's Guide to Experimental Design and Data Interpretation for 2-fluoro-N-(2-methylbenzyl)benzamide This guide provides a comprehensive framework for validating the biomarker response to a nove...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Experimental Design and Data Interpretation for 2-fluoro-N-(2-methylbenzyl)benzamide

This guide provides a comprehensive framework for validating the biomarker response to a novel therapeutic agent, using the hypothetical small molecule 2-fluoro-N-(2-methylbenzyl)benzamide (hereafter referred to as "Compound-FMB") as a case study. As specific biological data for Compound-FMB is not extensively published, we will postulate a plausible mechanism of action based on related fluorinated benzamide compounds, which have been shown to interact with Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1]

Our central hypothesis is that Compound-FMB acts as a "molecular glue," inducing the proximity of CRBN to a novel neosubstrate, "Target Protein-Y," leading to its ubiquitination and subsequent proteasomal degradation. This guide will walk researchers through a multi-tiered validation process, comparing and contrasting key methodologies to build a robust data package that confirms this mechanism of action.

The Biomarker Validation Cascade: From Target Engagement to Functional Outcomes

A rigorous validation strategy does not rely on a single endpoint. Instead, it builds a chain of evidence, starting with direct target interaction and moving through proximal and distal downstream effects. This "biomarker cascade" provides a self-validating system where each tier of data corroborates the others.

cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Proximal Pharmacodynamics cluster_2 Tier 3: Downstream Functional Effects TE Does Compound-FMB bind to CRBN? PD Does CRBN binding lead to Target Protein-Y degradation? TE->PD Confirms Direct Mechanism Functional Does Target Protein-Y degradation result in a measurable biological response? PD->Functional Links Mechanism to Cellular Function

Caption: The tiered biomarker validation workflow.

Hypothesized Signaling Pathway

The proposed mechanism involves Compound-FMB acting as a molecular glue to induce the degradation of Target Protein-Y. This downstream effect is then expected to inhibit a pro-proliferative signaling pathway, leading to cell cycle arrest.

cluster_drug_action Drug-Induced Degradation cluster_cellular_response Cellular Consequence Compound Compound-FMB CRBN CRBN E3 Ligase Compound->CRBN binds TargetY Target Protein-Y (Neosubstrate) Compound->TargetY induces proximity CRBN->TargetY induces proximity Proteasome Proteasome TargetY->Proteasome Pathway Pro-Proliferative Signaling TargetY->Pathway activates Ub Ubiquitin Ub->TargetY Ubiquitination Degradation Degradation Proteasome->Degradation CellCycle Cell Cycle Arrest Pathway->CellCycle promotes progression

Caption: Hypothesized mechanism of action for Compound-FMB.

Part 1: Tier 1 - Validating Target Engagement

The foundational step is to confirm that Compound-FMB physically interacts with its intended target, CRBN, within a cellular context.[2][3][4] This is crucial to ensure that downstream effects are not due to off-target activity.

Comparison of Target Engagement Methodologies

Methodology Principle Advantages Disadvantages Best For
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.Label-free; works with endogenous proteins in live cells or lysates.[3]Not easily high-throughput; requires specific antibodies for detection (e.g., Western blot).Confirming direct binding in a physiological context.
NanoBRET™ Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescently labeled tracer or compound.High-throughput; provides quantitative binding data (IC50) in live cells.[3]Requires genetic engineering (tagging the target protein); potential for steric hindrance from the tag.Quantitative screening and determination of compound affinity in live cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to assess the stabilization of endogenous CRBN by Compound-FMB in a human cell line (e.g., HEK293T).

  • Cell Culture & Treatment:

    • Culture HEK293T cells to ~80% confluency.

    • Treat cells with either vehicle (0.1% DMSO) or varying concentrations of Compound-FMB (e.g., 0.1, 1, 10 µM) for 2 hours at 37°C.

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Resuspend cell pellets in a lysis buffer (e.g., PBS with protease inhibitors) and lyse via freeze-thaw cycles.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Heat Challenge:

    • Aliquot the supernatant (soluble protein fraction) into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Cool the tubes at room temperature for 3 minutes.

  • Separation of Soluble Fraction:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot:

    • Collect the supernatant (soluble, non-denatured protein).

    • Analyze the amount of soluble CRBN remaining at each temperature for both vehicle- and Compound-FMB-treated samples using a standard Western blot protocol with a validated anti-CRBN antibody.

Expected Outcome: In the presence of Compound-FMB, the CRBN protein should be more resistant to thermal denaturation, resulting in a "shift" of the melting curve to higher temperatures compared to the vehicle control.

Part 2: Tier 2 - Measuring Proximal Pharmacodynamic Response

Once target engagement is confirmed, the next step is to validate the immediate downstream consequence: the degradation of the neosubstrate, Target Protein-Y.

Comparison of Protein Quantification Methodologies

Methodology Principle Advantages Disadvantages Best For
Western Blot (Immunoblotting) Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected with specific antibodies.[5][6]Provides protein size information (confirming identity); semi-quantitative; widely accessible.[7]Lower throughput; can be less sensitive and quantitative than ELISA.Validating protein degradation and observing any size shifts (e.g., post-translational modifications).
Enzyme-Linked Immunosorbent Assay (ELISA) A target protein in a sample is captured by an antibody coated on a plate and detected by a second, enzyme-linked antibody.[8][9]Highly sensitive and quantitative; high-throughput (96/384-well plates).[10]Provides no information on protein size; requires a matched pair of highly specific antibodies.[8]High-throughput quantification of Target Protein-Y levels from many samples.

Experimental Protocol: Western Blot for Target Protein-Y Degradation

This protocol quantifies the dose-dependent degradation of Target Protein-Y in response to Compound-FMB.

  • Sample Preparation:

    • Plate a relevant cell line (e.g., one known to express Target Protein-Y) and treat with vehicle (0.1% DMSO) and a dose-response curve of Compound-FMB (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) for a set time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[6][7]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5][12]

    • Incubate the membrane with a primary antibody specific to Target Protein-Y overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading variations.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[12]

    • Quantify band intensities using image analysis software. Normalize the intensity of the Target Protein-Y band to its corresponding loading control band.

Hypothetical Data Presentation

Compound-FMB (µM) Normalized Target Protein-Y Level (vs. Vehicle) CRBN Level (vs. Vehicle)
0 (Vehicle)1.001.00
0.010.951.02
0.10.620.98
1.00.151.01
10.00.050.99
100.00.041.03

Causality Check: The level of the E3 ligase component, CRBN, should remain unchanged, demonstrating that the effect is specific to the degradation of the neosubstrate (Target Protein-Y) and not a result of general cytotoxicity or degradation of the ligase itself.

Part 3: Tier 3 - Assessing Downstream Functional Biomarkers

The final and most biologically relevant tier is to measure the functional consequences of Target Protein-Y degradation. Based on our hypothesis, this involves changes in gene expression and cell cycle progression.

Comparison of Functional Assay Methodologies

Methodology Principle Advantages Disadvantages Best For
Quantitative PCR (qPCR) Measures the amplification of a targeted DNA molecule in real-time, allowing for quantification of mRNA levels.[13]Highly sensitive and specific for measuring changes in gene expression; wide dynamic range.[14]Only measures mRNA, which may not always correlate with protein levels; requires careful selection of stable reference genes.[15]Measuring changes in the transcript levels of genes regulated by Target Protein-Y.
Flow Cytometry Measures the physical and chemical characteristics of single cells as they pass through a laser beam.[16]High-throughput, multi-parameter analysis at the single-cell level; can measure protein expression, cell cycle status, and apoptosis simultaneously.[17][18]Requires cell suspension; spectral overlap can be a challenge in high-parameter experiments.Assessing population-level changes in cell cycle distribution and apoptosis.

Experimental Protocol: qPCR for Downstream Gene Expression

This protocol measures the mRNA levels of a known downstream target gene of the Pro-Proliferative Pathway, for example, CCND1 (Cyclin D1).

  • Cell Treatment and RNA Extraction:

    • Treat cells with Vehicle and Compound-FMB as in the Western blot protocol.

    • Harvest cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.[15]

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for CCND1, and primers for a stable reference gene (e.g., GAPDH, ACTB).[19]

    • Add the master mix and cDNA template to a qPCR plate. Run duplicate or triplicate reactions for each sample.[19]

  • Data Analysis:

    • Analyze the data using the ΔΔCq method.[13]

    • Normalize the Cq value of the target gene (CCND1) to the Cq value of the reference gene for each sample (ΔCq).

    • Calculate the fold change in expression relative to the vehicle-treated control (ΔΔCq).

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

This protocol assesses the effect of Compound-FMB on cell cycle distribution.

  • Cell Treatment and Harvesting:

    • Treat cells with Vehicle and Compound-FMB for a duration appropriate to observe cell cycle changes (e.g., 48 hours).

    • Harvest both adherent and floating cells, wash with PBS, and count them.

  • Cell Fixation and Staining:

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.[16]

    • Analyze the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Hypothetical Integrated Data Summary

Compound-FMB (µM) Target Protein-Y Degradation (%) CCND1 mRNA Fold Change Cells in G0/G1 Phase (%)
0 (Vehicle)0%1.0045%
0.138%0.7555%
1.085%0.3078%
10.095%0.1285%

Data Integration: The dose-dependent degradation of Target Protein-Y (Tier 2) should correlate strongly with the down-regulation of its target gene, CCND1, and a corresponding increase in the percentage of cells arrested in the G0/G1 phase of the cell cycle (Tier 3). This integrated dataset provides powerful, multi-faceted evidence supporting the hypothesized mechanism of action.

References

  • The Power of Flow Cytometry in Biomarker-Driven Clinical Trials. Precision for Medicine. Available at: [Link]

  • Flow Cytometry. Aetna. Available at: [Link]

  • Flow Cytometry Biomarker Applications. Reaction Biology. Available at: [Link]

  • A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. International Pharmaceutical Industry. Available at: [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. BioPharm International. Available at: [Link]

  • Flow Cytometry: Its Role in Clinical Trial Biomarkers. Medpace. Available at: [Link]

  • Comprehensive Flow Cytometry Analysis Services. Crown Bioscience. Available at: [Link]

  • Biomarkers of Response in Clinical Trials to Optimize Dosing. Sapient Bio. Available at: [Link]

  • Small molecule biomarkers to align patients, disease, and therapy. Fierce Pharma. Available at: [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-fluoro-N-(2-methylbenzyl)benzamide: A Step-by-Step Guide for Laboratory Professionals

I. Hazard Assessment and Personal Protective Equipment (PPE) Given the absence of a specific SDS for 2-fluoro-N-(2-methylbenzyl)benzamide, a conservative approach to hazard assessment is essential.

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Author: BenchChem Technical Support Team. Date: March 2026

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific SDS for 2-fluoro-N-(2-methylbenzyl)benzamide, a conservative approach to hazard assessment is essential. Structurally similar compounds, such as other halogenated benzamides, may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shieldTo protect against potential splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)To prevent skin contact. Contaminated gloves should be disposed of as chemical waste.[2]
Body Protection A laboratory coat or other protective clothingTo prevent contamination of personal clothing.
Respiratory Protection A suitable respiratory maskRecommended if there is a risk of generating dust or aerosols, or if working in an area with insufficient ventilation.[2]

II. Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is the adherence to a well-defined protocol that minimizes risk and ensures regulatory compliance. The following steps provide a clear workflow for the safe disposal of 2-fluoro-N-(2-methylbenzyl)benzamide.

Step 1: Waste Identification and Segregation

All materials contaminated with 2-fluoro-N-(2-methylbenzyl)benzamide must be treated as hazardous waste. This includes:

  • Excess or unwanted solid 2-fluoro-N-(2-methylbenzyl)benzamide

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves)

  • Empty containers that held the compound

It is critical to avoid mixing this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] Improper mixing can lead to dangerous chemical reactions.[4]

Step 2: Container Selection and Labeling

Choose a waste container that is chemically compatible with 2-fluoro-N-(2-methylbenzyl)benzamide and is in good condition with a secure, leak-proof lid.[5] The container must be clearly and accurately labeled.

Table 2: Waste Container Labeling Requirements

Label Information Example
Full Chemical Name "Waste 2-fluoro-N-(2-methylbenzyl)benzamide"
Hazard Warnings Based on analogous compounds, this may include "Causes skin irritation" and "Causes serious eye irritation".[1]
Accumulation Start Date The date the first item of waste is placed in the container.[6]
Generator Information Your name, laboratory, and contact information.
Step 3: Secure Storage

Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7][8] This area should be:

  • Well-ventilated[8]

  • Away from heat sources and direct sunlight[4]

  • Clearly marked as a hazardous waste accumulation area[8]

  • Inaccessible to unauthorized personnel

Step 4: Arrange for Professional Disposal

Under no circumstances should 2-fluoro-N-(2-methylbenzyl)benzamide be disposed of down the drain or in the regular trash.[2][6] This is a violation of Environmental Protection Agency (EPA) regulations and can cause significant environmental harm.[5]

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[3] These professionals are trained in the safe handling and transportation of hazardous materials and will ensure that the waste is disposed of in an approved facility, likely through incineration.[9]

III. Regulatory Framework and Institutional Compliance

The disposal of all laboratory chemical waste is governed by a strict regulatory framework established by federal and state agencies. Key regulations include the Resource Conservation and Recovery Act (RCRA) and standards set by the Occupational Safety and Health Administration (OSHA).[5][10]

Your institution is required to have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for the safe handling and disposal of hazardous chemicals.[10][11][12] It is your responsibility to be familiar with and adhere to your institution's CHP.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, from initial handling to final removal by a certified professional.

A Hazard Assessment & Donning Appropriate PPE B Weighing and Handling of 2-fluoro-N-(2-methylbenzyl)benzamide A->B C Collect Solid Waste & Contaminated Materials B->C Post-experiment D Select & Label Waste Container C->D E Securely Seal and Store Container in Satellite Accumulation Area D->E Ensure proper labeling F Contact EHS for Waste Pickup E->F G Waste Removed by Licensed Contractor F->G Schedule pickup

Caption: Disposal workflow for 2-fluoro-N-(2-methylbenzyl)benzamide.

V. Conclusion

The responsible disposal of 2-fluoro-N-(2-methylbenzyl)benzamide is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure that they are handling this compound in a manner that is safe, compliant, and environmentally sound. Always consult your institution's EHS department for specific guidance and clarification on your local policies and procedures.

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